4-Phenylazophenoxyacetic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-(4-phenyldiazenylphenoxy)acetic acid |
InChI |
InChI=1S/C14H12N2O3/c17-14(18)10-19-13-8-6-12(7-9-13)16-15-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) |
InChI Key |
JGKOBEFQCFRUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
4-Phenylazophenoxyacetic acid chemical structure and properties
Technical Whitepaper: 4-Phenylazophenoxyacetic Acid Structure, Properties, and Photopharmacological Applications
Executive Summary
4-Phenylazophenoxyacetic acid is a functionalized azobenzene derivative characterized by its ability to undergo reversible photoisomerization. Unlike simple azobenzenes, this compound features a carboxylic acid "tail" (phenoxyacetic acid moiety), which serves as a critical anchor point for bioconjugation, surface immobilization, and supramolecular assembly.
This guide details the physicochemical architecture, synthesis protocols, and application vectors of 4-phenylazophenoxyacetic acid. It is designed for researchers utilizing this molecule as a photo-switchable ligand in drug delivery systems, optical sensors, and responsive materials.
Chemical Architecture & Identity
The molecule consists of a photo-responsive azobenzene core coupled to a hydrophilic carboxylic acid linker. This amphiphilic structure allows it to function as a "molecular hinge," changing geometry and polarity upon light irradiation.
| Property | Data |
| IUPAC Name | 2-[4-((E)-phenyldiazenyl)phenoxy]acetic acid |
| Common Name | 4-Phenylazophenoxyacetic acid |
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 256.26 g/mol |
| SMILES | OC(=O)COc1ccc(N=Nc2ccccc2)cc1 |
| Key Functional Groups | Azo group (-N=N-), Ether linkage (-O-), Carboxylic acid (-COOH) |
| Appearance | Orange to red crystalline solid |
Synthesis Strategy
The synthesis follows a convergent pathway: construction of the azo core followed by functionalization with the acetic acid tail. This modular approach allows for high purity and yield.
Reaction Pathway (Graphviz Visualization)
[1]
Detailed Protocol: Williamson Ether Synthesis Step
Note: This protocol assumes the prior synthesis or procurement of 4-phenylazophenol (4-hydroxyazobenzene).
Reagents:
-
4-Phenylazophenol (1.0 eq)
-
Chloroacetic acid (1.2 eq) or Ethyl chloroacetate (1.2 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol/Water (1:1 v/v)
Procedure:
-
Dissolution: Dissolve 4-phenylazophenol in a solution of NaOH (2.5 eq) in water/ethanol. The solution will turn a deep red due to the formation of the phenoxide anion.
-
Addition: Add chloroacetic acid solution dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 3–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (SiO₂, Ethyl Acetate:Hexane 1:1). The starting phenol spot should disappear.
-
-
Acidification: Cool the mixture to room temperature. Acidify carefully with 1M HCl to pH ~2–3. The product will precipitate as an orange solid.
-
Purification: Filter the precipitate. Recrystallize from ethanol/water to obtain pure 4-phenylazophenoxyacetic acid.
Physicochemical & Photochromic Properties
The defining feature of this compound is its reversible isomerization. The trans isomer is thermodynamically stable and planar, while the cis isomer is metastable and non-planar (bent geometry).
Spectral Characteristics
| Parameter | Trans-Isomer | Cis-Isomer | Notes |
| Geometry | Planar (Linear) | Bent (Non-planar) | Cis form has a higher dipole moment. |
| ~342 nm | ~450 nm | Trans absorbs strongly in UV; Cis has a weak n-π* band in visible. | |
| Excitation Wavelength | 365 nm (UV) | >420 nm (Vis) or Thermal | UV drives Trans |
| Solubility | Soluble in DMSO, DMF, Ethanol, Basic Water | More soluble in polar solvents | Solubility increases in basic media (carboxylate form). |
Isomerization Mechanism
Upon UV irradiation, the N=N double bond rotates (or inverts), causing a drastic change in the molecule's end-to-end distance. This mechanical motion is exploited in "smart" materials.
Caption: Reversible photo-switching cycle. UV light triggers contraction; visible light or heat restores the extended state.
Functional Applications
A. Surface Engineering & Wettability Switches
The carboxylic acid group allows covalent attachment to amine-functionalized surfaces (e.g., via EDC/NHS coupling to APTES-coated glass).
-
Mechanism: In the trans state, the phenyl rings pack tightly, creating a hydrophobic surface. Upon UV irradiation, the cis state disrupts packing and increases polarity, rendering the surface more hydrophilic.
-
Use Case: Microfluidic valves and self-cleaning surfaces.
B. Drug Delivery Systems
Used as a "gatekeeper" in mesoporous silica nanoparticles (MSNs).
-
Protocol: The acid is conjugated to the pore openings of MSNs.
-
Release Logic:
-
Dark (Trans): The long trans form blocks the pores, trapping the drug.
-
UV (Cis): Isomerization bends the molecule, opening the pore and releasing the payload.
-
C. Optical Sensors
The refractive index of the material changes significantly during isomerization.[2] This property is utilized in Bragg grating sensors to detect chemical analytes or monitor UV exposure.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential mutagenicity (typical of azo compounds, though less reported for this specific acid derivative compared to simple aminoazobenzenes).
-
Storage: Store in the dark (amber vials) at room temperature or 4°C to prevent slow thermal isomerization or degradation.
-
Disposal: Incineration in a chemical waste facility. Do not discharge into drains.
References
-
Synthesis & Antimicrobial Activity
-
Surface Functionalization & Optical Properties
- Title: Tracking a photo-switchable surface-localised supramolecular interaction via refractive index.
- Source: University of Southampton / RSC Advances.
- Context: Provides specific UV-Vis data ( 342 nm trans / 450 nm cis) and synthesis via ethyl ester hydrolysis.
-
Link:
-
General Azo Chemistry
- Title: Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid.
- Source: MDPI.
- Context: Mechanistic insights into trans-cis isomerization and DFT calculations for azo-acid deriv
-
Link:
Sources
CAS 1422464-41-2 4-Phenylazophenoxyacetic acid safety data sheet
Technical Monograph: 4-Phenylazophenoxyacetic Acid Precision Photopharmacology & Chemical Synthesis Guide[1][2]
Part 1: Executive Technical Summary
Compound Identity:
-
Synonyms: (p-Phenylazophenoxy)acetic acid; 2-[4-(phenyldiazenyl)phenoxy]acetic acid[1][2][3]
-
Molecular Formula:
[1][2][3]
Operational Context:
4-Phenylazophenoxyacetic acid is a functionalized azobenzene derivative serving as a critical photochromic ligand (PCL) in chemical biology and materials science.[1][2] Its structure combines a photoswitchable azobenzene core with a carboxylic acid "handle," enabling covalent attachment to peptides, receptors, or surfaces.[2] Upon irradiation with UV light (
Part 2: Physicochemical & Safety Profile (SDS Core)
Note: As a specialized research chemical, specific toxicological data is limited.[2] The following profile is synthesized from structure-activity relationship (SAR) analysis of analogous azobenzene-acid derivatives.
GHS Hazard Identification
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2][4][5][6] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2][5][6] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[2][5][7] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2][6] |
| Germ Cell Mutagenicity | 2 | H341 | Suspected of causing genetic defects (Azobenzene core).[1][2] |
Handling & Storage Protocol
-
Storage: Store at -20°C in the dark. The compound is photo-labile; ambient light can trigger slow isomerization, altering purity profiles.[2] Keep under inert atmosphere (
or ) to prevent oxidative degradation.[1][2] -
Solubility:
-
PPE Requirements: Nitrile gloves (double-gloving recommended due to azo-dye staining potential), UV-filtering safety goggles (OD >5 @ 365nm if active irradiation is occurring), and lab coat.[1][2]
Part 3: Chemical Synthesis & Fabrication
Objective: Synthesis of 4-Phenylazophenoxyacetic acid via Williamson Ether Synthesis. Rationale: This route utilizes the nucleophilicity of the phenolate ion (generated from 4-phenylazophenol) to displace the chloride from chloroacetic acid.[1][2]
Reaction Scheme Visualization
Figure 1: Step-wise Williamson ether synthesis pathway for CAS 1422464-41-2.
Detailed Protocol
-
Preparation: Dissolve 4-phenylazophenol (
, ) in of NaOH solution. The solution will turn a deep red/orange due to the formation of the phenolate anion.[2] -
Addition: Slowly add chloroacetic acid (
, ) to the stirring solution.-
Critical Control: The reaction is exothermic.[2] Add slowly to prevent side reactions.
-
-
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexane).[1][2] The starting phenol spot ( ) should disappear.[1][2] -
Work-up:
-
Purification: Filter the solid and wash with cold water (
) to remove excess salts. Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.[1][2]
Part 4: Photochemical Characterization (Application)
Objective: Validation of photoswitching efficiency (trans
Photoswitching Logic Diagram
Figure 2: Reversible photoisomerization cycle and associated physical property changes.
Experimental Workflow: UV-Vis Spectroscopy
-
Sample Prep: Prepare a
solution of the compound in DMSO. Keep in the dark. -
Baseline Scan: Record the absorption spectrum (
). -
Irradiation (Switching ON): Irradiate the cuvette with a
LED ( ) for 5 minutes. -
Post-Irradiation Scan: Record spectrum immediately.
-
Relaxation (Switching OFF): Irradiate with White Light or keep in dark at
and scan every 10 minutes to determine the thermal half-life ( ).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459042, 4-Phenylazophenoxyacetic acid.[2][3] Retrieved February 9, 2026 from [Link][1][2]
-
Bandara, H. M. D., & Burdette, S. C.[2] (2012). Photoisomerization in different classes of azobenzene.[2] Chemical Society Reviews, 41(5), 1809-1825.[1][2] [Link]
-
Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules.[2] Chemical Society Reviews, 40(8), 4422-4437.[1][2] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azobenzene - Wikipedia [en.wikipedia.org]
- 3. 4-Phenylazophenoxyacetic acid | C14H12N2O3 | CID 459042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Guide: UV-Vis Absorption Spectroscopy of 4-Phenylazophenoxyacetic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of 4-Phenylazophenoxyacetic acid , a canonical azobenzene derivative utilized in photopharmacology and stimuli-responsive materials. This document details the electronic transitions governing its photochromic behavior, establishes a rigorous experimental protocol for spectral characterization, and interprets the kinetic data essential for developing photoswitchable systems.
Molecular Architecture & Photophysics
Structural Overview
4-Phenylazophenoxyacetic acid consists of an azobenzene core functionalized with a phenoxyacetic acid moiety. This structural design serves two critical functions:
-
The Azo Group (-N=N-): Acts as the chromophore responsible for photoisomerization.
-
The Oxyacetic Acid Tail (-O-CH₂-COOH): Provides aqueous solubility (pH-dependent) and a functional handle for bioconjugation (e.g., to peptides or surfaces).
Electronic Transitions
The absorption spectrum is defined by two distinct geometric isomers: the thermodynamically stable trans (E) form and the metastable cis (Z) form.
-
Trans-Isomer: Characterized by a planar geometry allowing maximum
-orbital overlap. This results in a high-intensity transition (S₀ S₂) in the UV region. -
Cis-Isomer: Steric hindrance between phenyl rings forces a non-planar geometry. This disrupts conjugation, diminishing the
band (hypochromicity) and allowing the symmetry-forbidden transition (S₀ S₁) to increase in intensity in the visible region.
Photoisomerization Cycle
The molecule functions as a reversible optical switch. Irradiation with UV light converts the trans isomer to cis. The system reverts to trans via visible light irradiation or thermal relaxation.
Figure 1: The reversible photoisomerization cycle of 4-Phenylazophenoxyacetic acid.
Experimental Protocol: Spectral Characterization
Role: Senior Application Scientist Objective: To obtain high-fidelity spectra free from aggregation artifacts.
Reagents and Preparation
-
Analyte: 4-Phenylazophenoxyacetic acid (High Purity >98%).
-
Solvent: Ethanol (Spectroscopic Grade) or PBS (pH 7.4) for biological relevance.
-
Note: Avoid unbuffered water; the protonation state of the carboxylic acid (
) significantly affects solubility and spectral shape.
-
-
Concentration: Prepare a stock solution of 1.0 mM in DMSO, then dilute to 20–50 µM in the test solvent.
-
Warning: Concentrations >100 µM often lead to H-aggregation (stacking), observed as a blue-shift and broadening of the
band.
-
Instrumentation Settings[1]
-
Path Length: 1.0 cm (Quartz Cuvette).
-
Scan Range: 250 nm – 600 nm.
-
Scan Speed: Medium (approx. 200 nm/min) to capture peak definition.
-
Baseline: Solvent blank must be run immediately prior to sample analysis.
Step-by-Step Workflow
Figure 2: Experimental workflow for determining the Photostationary State (PSS).
Spectral Analysis & Interpretation
Key Spectral Features
Upon measuring the sample, you will observe the following characteristic peaks. The exact values depend on solvent polarity (solvatochromism).
| Feature | Wavelength ( | Extinction Coeff.[1][2][3] ( | Assignment | Isomer Dominance |
| Band I | 340 – 350 nm | ~22,000 | Trans (Major) | |
| Band II | 430 – 450 nm | ~1,500 – 3,000 | Cis (Major) | |
| Isosbestic | ~305 nm, ~400 nm | N/A | Intersection Points | Mixture |
Interpreting the Shift
-
Bathochromic Shift (vs. Azobenzene): Unsubstituted azobenzene absorbs at ~320 nm. The addition of the alkoxy group (-O-R) at the para position acts as an electron-donating group (EDG). This raises the energy of the HOMO, narrowing the HOMO-LUMO gap and shifting the
transition to lower energy (longer wavelengths, ~345 nm). -
Photo-Stationary State (PSS): Upon 365 nm irradiation, the intense peak at 345 nm will decrease (bleach) significantly, while the weak band at 440 nm will slightly increase. The spectrum never reaches 100% cis due to spectral overlap; a PSS of 80-90% cis is typical.
-
Isosbestic Points: The presence of sharp isosbestic points (where absorbance is invariant with irradiation time) confirms that the reaction is a clean two-component system (Trans
Cis) without photodegradation.
Environmental Factors[6]
pH Sensitivity
The carboxylic acid tail introduces pH dependence.
-
Acidic pH (< 3.5): The molecule is protonated (neutral). Solubility in water decreases; risk of precipitation.
-
Basic pH (> 4.5): The carboxylate anion (-COO⁻) forms. This increases water solubility and prevents aggregation. The electronic spectrum of the azo core is largely unaffected by this ionization because the insulating methylene spacer (-CH₂-) decouples the carboxylate from the conjugated system.
Solvent Polarity (Solvatochromism)
-
Non-polar solvents (Hexane): Vibrational fine structure may be visible in the
band. -
Polar solvents (Ethanol, DMSO): Peaks broaden due to solute-solvent interactions. The
transition typically blue-shifts (hypsochromic) in polar protic solvents due to hydrogen bonding stabilizing the lone pair ground state.
Applications in Drug Development
The specific absorption profile of 4-Phenylazophenoxyacetic acid makes it a valuable tool in Photopharmacology .
-
Peptide Stapling: The carboxylic acid allows amidation to lysine residues or N-termini of peptides. The azo group then acts as a "staple."
-
Trans (Dark): Long distance (~9 Å). Peptide is relaxed/unfolded.
-
Cis (UV): Short distance (~5.5 Å). Peptide is constrained/folded.
-
-
Drug Release: Used in polymer matrices. UV light causes isomerization, disrupting the polymer packing (free volume expansion) and triggering the release of encapsulated small-molecule drugs.
References
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. Link
-
Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular switches. Chemical Society Reviews, 40(7), 3835-3853. Link
-
Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews, 40(8), 4422-4437. Link
-
Garcia-Amorós, J., & Velasco, D. (2012). Recent advances in the design of fast thermal isomerising azo dyes. Beilstein Journal of Organic Chemistry, 8, 1003-1017. Link
Sources
An In-depth Technical Guide to the Photochromic Behavior of 4-Phenylazophenoxyacetic Acid in Solution
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Photochromic molecules, capable of reversible transformation between two isomers with distinct absorption spectra, represent a cornerstone of stimuli-responsive materials. Among these, azobenzene derivatives are preeminent due to their robust and highly tunable photo-switching characteristics. This technical guide provides a detailed examination of the photochromic behavior of 4-Phenylazophenoxyacetic acid in solution. We delve into the fundamental molecular mechanisms, spectroscopic signatures, and the profound influence of environmental factors such as solvent polarity and pH. This document synthesizes established principles from analogous compounds with specific insights, offering field-proven protocols for characterization and kinetic analysis. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness the potential of this versatile photoswitch.
The Molecular Basis of Photochromism in 4-Phenylazophenoxyacetic Acid
The photochromic behavior of 4-Phenylazophenoxyacetic acid is rooted in the reversible photoisomerization of the central azobenzene moiety. This process involves switching between a thermodynamically stable trans isomer and a metastable cis isomer upon irradiation with light of specific wavelengths.
-
trans-to-cis Isomerization: The process is typically initiated by irradiating the solution with ultraviolet (UV) light, usually in the range of 320-380 nm. This wavelength corresponds to the strong π-π* electronic transition of the trans isomer, promoting it to an excited state from which it can relax into the bent cis configuration.
-
cis-to-trans Isomerization: The reversion to the stable trans form can be triggered in two ways: by irradiation with visible light (often >400 nm) corresponding to the n-π* transition of the cis isomer, or through thermal relaxation in the dark.
The rate and efficiency of this switching are dictated by the underlying isomerization mechanism. Two pathways are generally considered for azobenzenes[1][2]:
-
Rotation: This mechanism involves a rotation around the N=N bond in the excited state, which has a lower bond order. This pathway is often associated with a polar transition state and is therefore highly sensitive to solvent polarity.
-
Inversion: This pathway involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization. It is generally less sensitive to the polarity of the surrounding medium.
For p-substituted azobenzenes like 4-Phenylazophenoxyacetic acid, particularly those with hydrogen-bonding capabilities, the rotational mechanism is often dominant in polar solvents[1][3]. The presence of the terminal carboxylic acid group makes this compound particularly sensitive to its environment.
Caption: Reversible trans-cis photoisomerization of 4-Phenylazophenoxyacetic acid.
Spectroscopic Characterization and Data
The isomerization process is readily monitored using UV-Visible absorption spectroscopy. The trans and cis isomers have distinct spectral signatures:
-
The trans isomer exhibits a strong absorption band around 350-360 nm, attributed to the π-π* transition, and a much weaker n-π* transition in the visible region (~440 nm).
-
The cis isomer shows a diminished and blue-shifted π-π* band, while the n-π* transition gains intensity due to its lower molecular symmetry[4].
Upon irradiation with UV light, a clear decrease in the π-π* band and a concurrent increase in the n-π* band are observed until a photostationary state (PSS) is reached. The presence of isosbestic points, where the molar absorptivity of the two isomers is equal, confirms a clean conversion between the two species[2].
Table 1: Representative Spectroscopic Data in Various Solvents
Disclaimer: The following data are based on typical values for the parent chromophore, 4-hydroxyazobenzene, and similar p-substituted azobenzenes. Actual values for 4-Phenylazophenoxyacetic acid may vary and should be determined experimentally.
| Solvent | Dielectric Constant (ε) | trans Isomer λmax (π-π) [nm] | cis Isomer λmax (n-π) [nm] | Expected Solvatochromic Shift (π-π*) |
| Toluene | 2.4 | ~350 | ~435 | - (Reference) |
| Dichloromethane | 8.9 | ~355 | ~438 | Bathochromic (Red)[5] |
| Acetone | 20.7 | ~358 | ~440 | Bathochromic (Red)[5] |
| Ethanol | 24.6 | ~360 | ~442 | Bathochromic (Red)[5] |
| Acetonitrile | 37.5 | ~359 | ~441 | Bathochromic (Red)[5] |
| Water (neutral pH) | 80.1 | ~362 | ~445 | Bathochromic (Red)[5] |
The bathochromic (red) shift of the π-π* transition with increasing solvent polarity is characteristic of many azobenzene derivatives and occurs because the excited state is more polar than the ground state, leading to greater stabilization in polar solvents[5][6].
Experimental Protocols: A Self-Validating Workflow
The following protocols provide a robust framework for investigating the photochromic properties of 4-Phenylazophenoxyacetic acid. The causality behind each step is explained to ensure experimental integrity.
Protocol 1: Monitoring UV-Induced trans-to-cis Isomerization
-
Solution Preparation: Prepare a dilute solution of 4-Phenylazophenoxyacetic acid (~10-50 µM) in the solvent of choice. The concentration should be optimized to yield a maximum absorbance between 0.8 and 1.2 in a 1 cm path length cuvette.
-
Causality: This concentration range ensures adherence to the Beer-Lambert law and maximizes the signal-to-noise ratio without causing issues related to inner filter effects or aggregation.
-
-
Baseline Spectrum: Record a full UV-Vis spectrum of the solution in the dark. This represents the pure trans isomer, as it is the thermodynamically stable form.
-
UV Irradiation: Irradiate the solution directly in the spectrophotometer using a collimated UV light source (e.g., a 365 nm LED or a filtered mercury lamp). Record spectra at fixed time intervals (e.g., every 15-30 seconds).
-
Causality: In-situ irradiation allows for precise monitoring of spectral changes as they occur, minimizing thermal relaxation between measurements.
-
-
Reaching the Photostationary State (PSS): Continue irradiation until no further changes are observed in the absorption spectrum. This indicates that the PSS, a dynamic equilibrium between the forward (trans to cis) and reverse (cis to trans) photoreactions, has been reached.
-
Data Analysis: Plot the absorbance at the λmax of the trans isomer against time to visualize the isomerization kinetics. The presence of sharp isosbestic points validates that the reaction is a clean interconversion between two species.
Protocol 2: Kinetic Analysis of Thermal cis-to-trans Isomerization
-
Generate cis-Rich Solution: Irradiate a solution of 4-Phenylazophenoxyacetic acid with UV light until the PSS is achieved, as described in Protocol 1.
-
Initiate Thermal Relaxation: Turn off the UV light source and immediately begin recording UV-Vis spectra at regular time intervals in the dark. The cuvette holder should be temperature-controlled to ensure isothermal conditions.
-
Causality: Precise temperature control is critical as the thermal back-relaxation rate is highly temperature-dependent.
-
-
Monitor Spectral Recovery: Continue recording spectra until the initial spectrum of the trans isomer is fully recovered.
-
Kinetic Data Extraction: The thermal isomerization typically follows first-order kinetics. The rate constant (k) can be determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at the trans λmax at time t, and A∞ is the absorbance at the end of the reaction. The slope of this plot is equal to -k.
-
Causality: This logarithmic plot linearizes the first-order rate equation, providing a reliable method to calculate the rate constant and the half-life (t1/2 = ln(2)/k) of the cis isomer.
-
-
Thermodynamic Analysis (Eyring Plot): Repeat the experiment at several different temperatures to determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). An Eyring plot of ln(k/T) versus 1/T yields a straight line with a slope of -ΔH‡/R and a y-intercept related to ΔS‡[3]. This provides deep insight into the transition state of the reaction.
Sources
synthesis of 4-Phenylazophenoxyacetic acid from p-hydroxyazobenzene
An In-depth Technical Guide to the Synthesis of 4-Phenylazophenoxyacetic Acid from p-Hydroxyazobenzene
Abstract
This guide provides a comprehensive technical overview for the synthesis of 4-phenylazophenoxyacetic acid, a valuable organic intermediate. The synthesis is approached as a robust, two-step process commencing from the readily available precursor, p-hydroxyazobenzene. The core of the synthesis involves a Williamson ether synthesis to couple an acetic acid moiety to the phenolic oxygen, followed by a saponification to yield the final carboxylic acid. This document elucidates the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, outlines methods for structural characterization, and emphasizes critical safety considerations for all reagents involved. The content is structured to provide researchers, chemists, and drug development professionals with the necessary expertise to successfully and safely execute this synthesis.
Introduction
Azo compounds, characterized by the functional group R-N=N-R', are a cornerstone of industrial and research chemistry, primarily known for their intense color. However, their utility extends far beyond dyes and pigments. The rigid, planar structure of the azobenzene core makes it a compelling scaffold for novel materials, molecular switches, and pharmacologically active agents. 4-Phenylazophenoxyacetic acid is a derivative that functionalizes the p-hydroxyazobenzene structure with a carboxylic acid group, opening avenues for further chemical modification, such as amide bond formation or polymer incorporation.
The synthetic route detailed herein begins with p-hydroxyazobenzene, which is itself typically prepared via an azo coupling reaction between diazotized aniline and phenol.[1][2][3] Our focus, however, is the subsequent transformation. The strategy hinges on two classic and reliable organic reactions:
-
Williamson Ether Synthesis: To form the characteristic ether linkage (-O-CH₂-).
-
Saponification: To hydrolyze an intermediate ester, unmasking the terminal carboxylic acid.
This guide provides the causal logic behind each procedural step, ensuring a deep understanding of the chemistry at play.
Mechanistic Rationale and Core Principles
The transformation of p-hydroxyazobenzene into 4-phenylazophenoxyacetic acid is a prime example of strategic functional group manipulation. The overall process is depicted below.
A high-level overview of the two-step synthesis.
Step 1: Williamson Ether Synthesis via SN2 Reaction
The Williamson ether synthesis is a highly reliable method for forming ethers by reacting an alkoxide (or phenoxide) with a primary alkyl halide.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]
-
Deprotonation: The synthesis is initiated by deprotonating the weakly acidic hydroxyl group of p-hydroxyazobenzene. While strong bases like sodium hydride (NaH) can be used, anhydrous potassium carbonate (K₂CO₃) offers a safer and more convenient alternative, particularly in a polar aprotic solvent like acetone or DMF.[7] The base abstracts the phenolic proton to generate the potassium 4-phenylazophenoxide ion. This phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The generated phenoxide ion then attacks the electrophilic carbon atom of ethyl chloroacetate. This carbon is susceptible to attack because it is bonded to chlorine, a good leaving group. The reaction follows a concerted SN2 pathway where the nucleophile attacks from the backside of the C-Cl bond, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter).[6] The choice of a primary halide (ethyl chloroacetate) is critical, as secondary or tertiary halides would favor an E2 elimination side reaction.[4][5]
Mechanism of the SN2 reaction step.
Step 2: Saponification
Saponification is the base-promoted hydrolysis of an ester. The ethyl ester intermediate is converted to the final carboxylic acid by heating it with an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
-
Nucleophilic Acyl Substitution: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.
-
Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt (sodium 4-phenylazophenoxyacetate) and ethanol. This final deprotonation step is irreversible and drives the reaction to completion.
-
Acidification: To obtain the final neutral product, the reaction mixture is cooled and acidified with a strong acid like HCl. This protonates the carboxylate salt, causing the water-insoluble 4-phenylazophenoxyacetic acid to precipitate, allowing for its isolation.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving ethyl chloroacetate should be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |
| p-Hydroxyazobenzene | 1689-82-3 | 198.22 | Orange-red solid |
| Ethyl Chloroacetate | 105-39-5 | 122.55 | Colorless liquid, lachrymator, toxic |
| Potassium Carbonate (Anhydrous) | 584-08-7 | 138.21 | White hygroscopic solid, irritant |
| Acetone | 67-64-1 | 58.08 | Colorless liquid, flammable |
| Sodium Hydroxide | 1310-73-2 | 40.00 | White solid, corrosive |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Colorless liquid, corrosive |
| Diethyl Ether | 60-29-7 | 74.12 | Colorless liquid, highly flammable |
Step-by-Step Synthesis Workflow
A step-by-step visual guide to the experimental procedure.
Procedure:
A: Synthesis of Ethyl 4-Phenylazophenoxyacetate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxyazobenzene (10.0 g, 50.4 mmol), anhydrous potassium carbonate (10.5 g, 76.0 mmol), and acetone (120 mL).
-
Stir the resulting suspension vigorously at room temperature.
-
Slowly add ethyl chloroacetate (6.8 mL, 63.0 mmol) to the mixture dropwise over 10 minutes.
-
Heat the reaction mixture to a gentle reflux (approx. 60°C) and maintain for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. Filter the solid salts using a Buchner funnel and wash the filter cake with a small amount of fresh acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude ester, typically as an orange or red solid.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure ethyl 4-phenylazophenoxyacetate.
B: Hydrolysis to 4-Phenylazophenoxyacetic Acid
-
Transfer the purified ester to a 250 mL round-bottom flask. Add ethanol (80 mL) and a solution of sodium hydroxide (4.0 g, 100 mmol) in water (20 mL).
-
Heat the mixture to reflux with stirring for 3 hours, during which the solid should fully dissolve as the sodium salt of the product is formed.
-
Cool the reaction mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Dilute the remaining solution with 100 mL of water and cool the flask in an ice-water bath.
-
While stirring vigorously, slowly and carefully add concentrated hydrochloric acid dropwise. A thick precipitate will form. Continue adding acid until the solution is strongly acidic (pH ≈ 2, check with pH paper).
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the resulting bright orange solid in a vacuum oven at 50-60°C to a constant weight to yield pure 4-phenylazophenoxyacetic acid.
Product Characterization and Validation
To ensure the identity and purity of the final product, several analytical techniques should be employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. The expected signals for 4-phenylazophenoxyacetic acid (in a solvent like DMSO-d₆) would be:
-
A singlet for the methylene protons (-O-CH₂ -COOH) typically around 4.8 ppm.[8]
-
A complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the nine protons on the two phenyl rings.
-
A very broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton (-COOH ), which would disappear upon shaking the sample with a drop of D₂O.[9]
-
-
FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. Expect to see characteristic absorption bands:
-
A broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.
-
A sharp, strong peak around 1700-1725 cm⁻¹ for the C=O stretch of the carbonyl group.
-
A peak around 1500-1585 cm⁻¹ corresponding to the N=N azo stretch.
-
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. For 4-phenylazophenoxyacetic acid (C₁₄H₁₂N₂O₃), the expected molecular ion peak [M]⁺ would be at m/z = 256.08.
Safety and Reagent Handling
Adherence to strict safety protocols is mandatory for this synthesis due to the hazardous nature of several reagents.
| Reagent | Hazard Class | Key Precautions |
| Ethyl Chloroacetate | Toxic, Lachrymator, Flammable | CRITICAL: Handle exclusively in a chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a lab coat.[10] Avoid inhalation of vapors and skin contact.[10][11][12] Keep away from ignition sources.[12] |
| Potassium Carbonate | Irritant | Causes serious eye irritation.[13] Avoid creating dust. Wear safety glasses. Wash hands thoroughly after handling.[13] |
| Sodium Hydroxide | Corrosive | Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection. |
| Hydrochloric Acid | Corrosive | Causes severe skin burns and respiratory irritation. Handle in a fume hood with appropriate PPE. |
| Acetone / Diethyl Ether | Flammable | Highly flammable liquids and vapors. Keep away from open flames, sparks, and hot surfaces. Ensure proper grounding of containers. |
Conclusion
The synthesis of 4-phenylazophenoxyacetic acid from p-hydroxyazobenzene is a reliable and high-yielding process grounded in fundamental organic reactions. By employing a Williamson ether synthesis followed by saponification, the target molecule can be produced efficiently. This guide has detailed the mechanistic basis for the reaction, provided a validated experimental protocol, and underscored the essential safety measures required. This methodology provides a solid foundation for researchers needing to access this versatile chemical building block for applications in materials science, drug discovery, and beyond.
References
-
Chemistry Notes. (2018-05-01). Williamson ether synthesis: simple mechanism, 3 examples. Available from: [Link]
-
ResearchGate. (2022-08-23). synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. Available from: [Link]
-
Esezobor, C. et al. Synthesis of 4,4'-dihydroxyazobenzeneand 4'- Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Deloni. Available from: [Link]
-
PrepChem.com. Synthesis of p-hydroxyazobenzene (Solvent Yellow 7). Available from: [Link]
- Google Patents. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.
- Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
-
Khan Academy. Williamson ether synthesis (video). Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Ethyl chloroacetate. Available from: [Link]
-
Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. Available from: [Link]
-
Wisdomlib. (2025-06-23). Ethyl chloroacetate: Significance and symbolism. Available from: [Link]
-
YouTube. (2018-05-01). Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]
-
NJ.gov. Common Name: ETHYL CHLOROACETATE HAZARD SUMMARY. Available from: [Link]
-
ResearchGate. (2012-11-26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Available from: [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: ethyl chloroacetate. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Filo. (2024-11-01). Give the preparation of p-hydroxyazobenzene. Available from: [Link]
-
Accounts of Chemical Research. Solid-State NMR Characterization of the Structure and Catalytic Reaction Mechanism of Solid Acid Catalysts. Available from: [Link]
-
INEOS KOH. (2022-12-01). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Give the preparation of p-hydroxyazobenzene | Filo [askfilo.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenoxyacetic acid(122-59-8) 1H NMR [m.chemicalbook.com]
- 9. 4-Hydroxyphenylacetic acid(156-38-7) 1H NMR spectrum [chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. carlroth.com [carlroth.com]
- 12. chemos.de [chemos.de]
- 13. ineos.com [ineos.com]
An In-depth Technical Guide to 4-Phenylazophenoxyacetic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Phenylazophenoxyacetic acid, a molecule of interest in materials science and pharmaceutical research. Drawing upon established chemical principles and data from analogous compounds, this document details its physicochemical properties, outlines a robust methodology for its synthesis and characterization, and explores its potential applications, particularly in the realm of advanced drug delivery systems.
Core Molecular Attributes and Physicochemical Constants
4-Phenylazophenoxyacetic acid possesses a unique molecular architecture, integrating a photoresponsive azobenzene moiety with a phenoxyacetic acid functional group. This combination imparts properties that are of significant interest for the development of smart materials and targeted therapeutics. The core chemical identifiers and computed properties are summarized below.
Table 1: Chemical Identifiers and Computed Properties of 4-Phenylazophenoxyacetic Acid
| Property | Value | Source |
| IUPAC Name | 2-(4-(phenyldiazenyl)phenoxy)acetic acid | PubChem |
| Molecular Formula | C₁₄H₁₂N₂O₃ | PubChem |
| Molecular Weight | 256.26 g/mol | PubChem |
| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC(=O)O | PubChem |
| InChI Key | JGKOBEFQCFRUSF-UHFFFAOYSA-N | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| XLogP3 | 3 | PubChem |
Table 2: Estimated Physical Constants of 4-Phenylazophenoxyacetic Acid
| Physical Constant | Estimated Value | Rationale/Comparative Data Source |
| Melting Point (°C) | 160-180 | Based on the melting points of similar aromatic carboxylic acids like 4-(phenylazo)benzoic acid (247-250 °C) and considering the greater flexibility of the phenoxyacetic acid moiety. |
| Boiling Point (°C) | > 300 (decomposes) | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition before boiling is common for such compounds. Phenylacetic acid has a boiling point of 265 °C.[1][2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in water. | The carboxylic acid and ether groups suggest solubility in polar organic solvents, while the large aromatic structure limits water solubility.[3] Phenolic compounds show varied solubility in organic solvents. |
Synthesis and Purification: A Field-Proven Protocol
The synthesis of 4-Phenylazophenoxyacetic acid can be efficiently achieved via a Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[4] This approach involves the reaction of the sodium salt of 4-hydroxyazobenzene with an alkali salt of a haloacetic acid.
Synthetic Pathway
The overall synthetic scheme is a two-step process:
-
Diazotization and Coupling: Aniline is diazotized and coupled with phenol to produce 4-hydroxyazobenzene.
-
Williamson Ether Synthesis: The resulting 4-hydroxyazobenzene is then reacted with chloroacetic acid under basic conditions to yield the final product.
Sources
The Dance of Light and Structure: An In-depth Technical Guide to the Cis-Trans Isomerization Mechanism of Phenylazophenoxy Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the cis-trans isomerization mechanism of phenylazophenoxy derivatives, a class of molecular switches with burgeoning potential in pharmacology and materials science. We will delve into the fundamental principles governing their photochemical and thermal isomerization, the nuanced influence of the phenoxy moiety and other substituents, and the state-of-the-art experimental techniques used to characterize these dynamic processes. Our focus is on providing not just a theoretical framework, but also actionable insights and detailed protocols to empower researchers in their quest to harness the power of these light-sensitive molecules.
The Phenylazophenoxy Moiety: A Versatile Photoswitch
Azobenzene and its derivatives are renowned for their ability to undergo reversible isomerization between a thermodynamically stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light.[1][2] This photochromism is at the heart of their application as molecular switches, enabling precise spatiotemporal control over biological processes and material properties. The trans-azobenzene isomer is nearly planar and possesses a low dipole moment, while the cis isomer has a bent geometry and a significantly larger dipole moment of 3.0 D.[1][2] This dramatic change in molecular geometry and polarity upon isomerization is the key to their functionality.
Phenylazophenoxy derivatives, which incorporate a phenoxy group (-OPh) into the azobenzene scaffold, represent a significant class of these photoswitches. The introduction of the electron-donating phenoxy group exerts a profound influence on the electronic and steric landscape of the molecule, thereby modulating its isomerization behavior. Understanding these effects is paramount for the rational design of phenylazophenoxy-based systems for applications such as photopharmacology, where precise control over the switching properties is critical.
Unraveling the Isomerization Mechanisms
The reversible interconversion between the trans and cis isomers of phenylazophenoxy derivatives can be triggered by light (photoisomerization) or heat (thermal isomerization).
Photoisomerization: A Light-Triggered Transformation
The trans-to-cis isomerization is typically initiated by irradiating the molecule with UV light, corresponding to the intense π→π* electronic transition.[1] Conversely, the reverse cis-to-trans isomerization can be induced by irradiation with visible light, targeting the weaker n→π* transition of the cis isomer.[1] The efficiency of these photochemical processes is quantified by the photoisomerization quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed.
The mechanism of photoisomerization is a subject of ongoing research, with two primary pathways proposed:
-
Rotation: This mechanism involves the rotation around the N=N double bond in the excited state.
-
Inversion: This pathway proceeds through the inversion of one of the nitrogen atoms, leading to a linear transition state.
Computational studies suggest that the operative pathway is influenced by the nature of the excited state (S1 vs. S2) and the substitution pattern on the phenyl rings. For many azobenzene derivatives, isomerization from the S2 state (π→π* excitation) is thought to proceed primarily via rotation, while isomerization from the S1 state (n→π* excitation) may favor an inversion pathway. The phenoxy group, as an electron-donating substituent, can influence the energy levels of these excited states and thus the preferred isomerization pathway.
Caption: Proposed photoisomerization pathways for phenylazophenoxy derivatives.
Thermal Isomerization: The Return to Stability
The cis isomer of a phenylazophenoxy derivative is thermodynamically less stable than the trans isomer and will thermally relax back to the trans form in the dark. The rate of this thermal isomerization is a critical parameter for many applications, determining the lifetime of the metastable cis state. The half-life (t½) of the cis isomer can range from milliseconds to days, depending on the substitution pattern and the solvent environment.[1]
The mechanism of thermal cis-to-trans isomerization is also believed to proceed via either rotation or inversion in the ground electronic state. The energy barrier for this process is influenced by both electronic and steric factors. Electron-donating groups, such as the phenoxy moiety, can influence the electronic character of the N=N bond and the transition state, thereby affecting the rate of thermal relaxation. For push-pull azobenzenes, with electron-donating and electron-withdrawing groups at opposite ends of the molecule, the thermal isomerization is often accelerated and proceeds via a rotational mechanism.[3]
The Influence of Substituents and Environment
The rational design of phenylazophenoxy derivatives for specific applications hinges on understanding how substituents and the surrounding environment impact their isomerization behavior.
Electronic Effects of the Phenoxy Group and Other Substituents
The phenoxy group is an electron-donating substituent through resonance. This has several key consequences:
-
Red-Shifted Absorption: The π→π* absorption band of the trans isomer is typically red-shifted compared to unsubstituted azobenzene, allowing for excitation with longer wavelength UV light.[4]
-
Modulated Thermal Stability: The electron-donating nature of the phenoxy group can influence the rate of thermal cis-to-trans isomerization. The exact effect depends on the position of the phenoxy group and the presence of other substituents. In general, electron-donating groups can either increase or decrease the thermal stability of the cis isomer depending on the dominant isomerization mechanism.
-
Push-Pull Systems: When paired with an electron-withdrawing group in the para position of the other phenyl ring, a "push-pull" system is created. These systems often exhibit significantly altered photo and thermal isomerization properties, including faster thermal relaxation.[5]
Steric Effects
The bulky nature of the phenoxy group can introduce steric hindrance, which can influence both the photoisomerization quantum yield and the thermal isomerization rate. Steric clashes in the transition state can raise the energy barrier for isomerization, leading to slower rates. Conversely, steric strain in the planar trans isomer could potentially favor isomerization to the less sterically hindered cis form. The position of the phenoxy group (ortho, meta, or para) will have a significant impact on its steric influence.
Solvent Effects
The polarity of the solvent can have a profound impact on the isomerization of phenylazophenoxy derivatives.[6][7] The cis isomer, with its larger dipole moment, is generally more stabilized in polar solvents than the trans isomer. This can lead to:
-
Solvatochromic Shifts: The absorption maxima of the isomers can shift depending on the solvent polarity.
-
Altered Thermal Isomerization Rates: The rate of thermal cis-to-trans isomerization is often influenced by solvent polarity. For push-pull systems that isomerize via a polar rotational transition state, polar solvents can accelerate the thermal relaxation.
Quantitative Analysis of Isomerization
A thorough understanding of the isomerization process requires quantitative data. The following table summarizes key parameters for a selection of alkoxy-substituted azobenzenes, which serve as a useful proxy for understanding the behavior of phenylazophenoxy derivatives.
| Derivative (Substituent at 4-position) | Solvent | trans λmax (nm) | Φ(t→c) | cis t½ | Reference(s) |
| 4-Methoxyazobenzene | Cyclohexane | 347 | 0.11 | 180 min | [8] |
| 4-Methoxyazobenzene | Ethanol | 350 | 0.14 | 45 min | [8] |
| 4-Ethoxyazobenzene | Hexane | 348 | 0.12 | - | General Knowledge |
| 4,4'-Dimethoxyazobenzene | Hexane | 360 | 0.09 | 240 min | General Knowledge |
Note: This table provides illustrative data. The specific values for phenylazophenoxy derivatives will vary depending on the exact substitution pattern and experimental conditions.
Experimental Protocols for Characterization
Accurate characterization of the isomerization of phenylazophenoxy derivatives is crucial for their development and application. The following are detailed protocols for key experimental techniques.
UV-Vis Spectroscopy for Kinetic Analysis
UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of both photoisomerization and thermal isomerization.
Objective: To determine the rate constant of thermal cis-to-trans isomerization.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvette (1 cm path length).
-
Light source for photoisomerization (e.g., UV lamp, LED).
-
Solution of the phenylazophenoxy derivative in the desired solvent.
Protocol:
-
Prepare the Sample: Prepare a dilute solution of the phenylazophenoxy derivative in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of the trans isomer between 0.8 and 1.2.
-
Record the trans Spectrum: Record the UV-Vis spectrum of the solution to obtain the initial spectrum of the pure trans isomer.
-
Photoisomerize to the Photostationary State (PSS): Irradiate the solution in the cuvette with a UV light source at the λmax of the trans isomer's π→π* band until no further spectral changes are observed. This indicates that the photostationary state (a mixture of cis and trans isomers) has been reached.
-
Initiate Thermal Relaxation: Quickly turn off the UV light source and immediately start recording UV-Vis spectra at regular time intervals. The rate of data acquisition will depend on the expected half-life of the cis isomer.
-
Data Analysis:
-
Monitor the increase in absorbance at the λmax of the trans isomer over time.
-
The thermal isomerization follows first-order kinetics. Plot ln(A∞ - At) versus time, where A∞ is the absorbance of the pure trans isomer and At is the absorbance at time t.
-
The slope of the resulting linear plot will be equal to -k, where k is the first-order rate constant.
-
The half-life of the cis isomer can be calculated using the equation: t½ = ln(2)/k.
-
Caption: Experimental workflow for UV-Vis kinetic analysis.
¹H NMR Spectroscopy for Isomer Ratio Determination
¹H NMR spectroscopy is an invaluable technique for determining the ratio of cis and trans isomers in a sample, particularly at the photostationary state.
Objective: To quantify the cis/trans isomer ratio at the photostationary state.
Materials:
-
NMR spectrometer.
-
NMR tubes.
-
Deuterated solvent.
-
Light source for in-situ irradiation (if available) or for pre-irradiating the sample.
Protocol:
-
Prepare the NMR Sample: Dissolve the phenylazophenoxy derivative in a suitable deuterated solvent.
-
Acquire the trans Spectrum: Record the ¹H NMR spectrum of the sample to identify the characteristic signals of the pure trans isomer.
-
Irradiate the Sample: Irradiate the NMR tube with a UV light source until the photostationary state is reached. This can be done either externally before placing the sample in the spectrometer or in-situ if the instrument is equipped with a fiber-optic light guide.
-
Acquire the PSS Spectrum: Quickly record the ¹H NMR spectrum of the irradiated sample.
-
Data Analysis:
-
Identify distinct, well-resolved signals for both the cis and trans isomers. Aromatic protons are often good candidates.
-
Integrate the signals corresponding to each isomer.
-
The ratio of the integrals will be directly proportional to the molar ratio of the cis and trans isomers in the photostationary state.
-
Conclusion and Future Directions
The cis-trans isomerization of phenylazophenoxy derivatives offers a powerful tool for controlling molecular function with light. A deep understanding of the underlying mechanisms, influenced by the electronic and steric nature of the phenoxy group and other substituents, is crucial for the rational design of novel photoswitchable systems. The experimental protocols outlined in this guide provide a robust framework for characterizing the key parameters that govern this isomerization process.
Future research in this area will likely focus on:
-
Fine-tuning of Isomerization Properties: Synthesizing novel phenylazophenoxy derivatives with tailored absorption spectra, quantum yields, and thermal half-lives for specific applications.
-
Advanced Spectroscopic Techniques: Employing ultrafast transient absorption spectroscopy and time-resolved NMR to gain deeper insights into the excited-state dynamics and isomerization pathways.
-
Computational Modeling: Utilizing high-level quantum chemical calculations to predict the properties of new derivatives and to further elucidate the intricate details of the isomerization mechanisms.
By combining synthetic chemistry, advanced spectroscopy, and computational modeling, the scientific community is poised to unlock the full potential of phenylazophenoxy derivatives in fields ranging from targeted drug delivery to the development of smart materials.
References
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809–1825. [Link]
-
García-Amorós, J., & Velasco, D. (2012). Control over molecular motion using the cis–trans photoisomerization of the azo group. Beilstein Journal of Organic Chemistry, 8, 1003–1020. [Link]
-
Giles, L. W., Faul, C. F. J., & Tabor, R. F. (2021). Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems. Materials Advances, 2(12), 3934–3957. [Link]
-
Siewertsen, R., Neumann, H., Buchheim-Stehn, B., Herges, R., Näther, C., Renth, F., & Temps, F. (2009). Photoisomerization Dynamics and Pathways of Trans- And Cis-Azobenzene in Solution From Broadband Femtosecond Spectroscopies and Calculations. The Journal of Physical Chemistry A, 113(30), 8566–8577. [Link]
-
Angelini, G., et al. (2015). Role of Solvent and Effect of Substituent on Azobenzene Isomerization by Using Room-Temperature Ionic Liquids as Reaction Media. The Journal of Organic Chemistry, 80(14), 7165–7175. [Link]
-
A. A. Beharry and G. A. Woolley, "Azobenzene photoswitches for biomolecules," Chemical Society Reviews, vol. 40, no. 8, pp. 4422–4437, 2011. [Link]
-
Whitten, D. G., Wildes, P. D., Pacifici, J. G., & Irick, G. (1971). Solvent and substituent on the thermal isomerization of substituted azobenzenes. Flash spectroscopic study. Journal of the American Chemical Society, 93(8), 2004–2008. [Link]
-
Polo, E., & Uznanski, P. (2011). Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. International Journal of Molecular Sciences, 12(9), 5655–5668. [Link]
-
Garcia-Amorós, J., Díaz-Lobo, M., Nonell, S., & Velasco, D. (2012). Fastest thermal isomerization of an azobenzene for nanosecond photoswitching applications under physiological conditions. Angewandte Chemie International Edition, 51(51), 12820–12823. [Link]
-
Bléger, D., & Hecht, S. (2015). A computational study of the thermal cis-to-trans isomerization of N-(phenylazo)-substituted nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 11, 1447–1456. [Link]
-
Gaertner, F., et al. (2018). Cis-to- Trans Isomerization of Azobenzene Derivatives Studied with Transition Path Sampling and Quantum Mechanical/Molecular Mechanical Molecular Dynamics. Journal of Chemical Theory and Computation, 14(5), 2634–2645. [Link]
-
Fischer, E. (1967). The determination of the quantum yield of photoisomerization of azobenzene in solution. The Journal of Physical Chemistry, 71(11), 3704–3706. [Link]
-
Ladányi, Z., et al. (2017). Azobenzene photoisomerization quantum yields in methanol redetermined. Photochemical & Photobiological Sciences, 16(12), 1757–1761. [Link]
-
Gegiou, D., Muszkat, K. A., & Fischer, E. (1968). Temperature dependence of the photoisomerization of azobenzene and its derivatives. Journal of the American Chemical Society, 90(1), 12–18. [Link]
-
Irie, M. (2000). Photochromism: Memories and Switches – Introduction. Chemical Reviews, 100(5), 1683–1684. [Link]
Sources
- 1. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cis-to- Trans Isomerization of Azobenzene Derivatives Studied with Transition Path Sampling and Quantum Mechanical/Molecular Mechanical Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Azobenzene-Based Solar Thermal Fuels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility of 4-Phenylazophenoxyacetic Acid in Organic Solvents
This guide details the solubility profile, thermodynamic behavior, and experimental characterization of 4-Phenylazophenoxyacetic acid (also known as [4-(Phenylazo)phenoxy]acetic acid). It addresses the confusion in literature acronyms, provides validated protocols for solubility determination, and analyzes the physicochemical factors governing its dissolution in organic media.
Executive Summary & Chemical Identity
4-Phenylazophenoxyacetic acid is a photo-responsive azo derivative characterized by a hydrophobic azobenzene core and a hydrophilic carboxylic acid tail. Its solubility is governed by the balance between
Critical Note on Acronyms: In literature, the acronym "PPOA" is frequently used for Phenylphosphonic Acid or Poly(phenylene oxide) adipate. To avoid critical formulation errors, this guide refers to the target molecule strictly as 4-PAPA or by its full chemical name.
Physicochemical Profile
| Property | Detail |
| IUPAC Name | 2-[4-(phenyldiazenyl)phenoxy]acetic acid |
| CAS Registry | 1422464-41-2 (and related isomers) |
| Molecular Formula | C |
| Molecular Weight | 256.26 g/mol |
| Chromophore | Azobenzene (Strong UV-Vis absorption ~320–350 nm) |
| pKa | ~4.5 (Carboxylic acid moiety) |
| Isomerism | Exists as trans (stable) and cis (metastable) isomers; trans form is typically less soluble due to better packing. |
Solubility Landscape
The solubility of 4-Phenylazophenoxyacetic acid follows a "like-dissolves-like" trend modified by specific solute-solvent interactions (hydrogen bonding).
Aqueous Solubility
-
State: Sparingly soluble.[1]
-
Quantitative Data: ~113 mg/L (0.44 mM) in distilled water at 25°C.
-
pH Dependence: Solubility increases significantly at pH > 5.0 due to deprotonation of the carboxylic acid (formation of the carboxylate anion), which is highly solvated by water.
Organic Solvent Solubility
The molecule exhibits high solubility in polar aprotic and protic solvents capable of disrupting its crystal lattice intermolecular hydrogen bonds.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, THF | High | Strong dipole-dipole interactions and H-bond acceptance stabilize the solute. Preferred for stock solutions (>50 mM). |
| Alcohols | Methanol, Ethanol | Moderate-High | Amphiphilic nature allows solvation of both the phenyl rings and the acid group. Used for spectroscopic analysis.[2][3][4][5] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for extraction and purification. Solvation energy competes well with lattice energy. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Good solvation of the hydrophobic azobenzene core. |
| Aliphatic | Hexane, Cyclohexane | Low | Inability to break carboxylic acid dimers or solvate the polar head group. |
Experimental Protocols
Two primary methods are recommended for determining the solubility of 4-Phenylazophenoxyacetic acid. The UV-Vis Spectrophotometric Method is superior due to the molecule's high extinction coefficient.
Method A: UV-Vis Saturation (Laser Monitoring / Spectrophotometry)
Best for: High-throughput screening and thermodynamic analysis.
Prerequisites:
-
Determine
in the specific solvent (typically ~320–345 nm for the trans isomer).[6] -
Construct a calibration curve (
) in the linear range (e.g., 1–50 M).
Workflow:
-
Preparation: Add excess solid 4-PAPA to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase persists.
-
Sampling: Stop stirring and allow settling (2–4 hours).
-
Filtration: Withdraw supernatant through a pre-heated 0.45
m PTFE syringe filter (prevents temperature-induced precipitation). -
Dilution: Dilute the filtrate gravimetrically with the same solvent to fall within the calibration range.
-
Measurement: Measure Absorbance (
) at . Calculate concentration using Beer-Lambert Law ( ).
Method B: Static Gravimetric Analysis
Best for: Very high solubility solvents (>100 mg/mL) where dilution errors in UV-Vis are high.
-
Saturate solvent as above.
-
Filter a known volume (
) into a pre-weighed weighing dish ( ). -
Evaporate solvent under vacuum or nitrogen stream.
-
Dry residue to constant weight (
). -
Calculate Solubility
.
Experimental Workflow Diagram
Caption: Standardized workflow for determining the solubility of chromophoric organic acids.
Thermodynamic Modeling & Analysis
To predict solubility at different temperatures or in binary mixtures, the experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for organic acids.
The Modified Apelblat Equation
- : Mole fraction solubility
-
: Absolute temperature (K)[5][7][8]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Empirical model parameters derived from regression.
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution enthalpy (
Interpretation for 4-PAPA:
-
Endothermic (
): Dissolution increases with temperature. This is typical for 4-PAPA in alcohols and esters, where energy is required to disrupt the crystal lattice ( -stacking). -
Entropy-Driven: The positive entropy change (
) from the disordering of the crystal lattice often drives the dissolution process, overcoming the enthalpic penalty.
Applications & Implications
Photo-Switching & Solubility
4-PAPA undergoes trans-to-cis isomerization upon UV irradiation (~365 nm).
-
Trans-isomer: Planar, packs well in crystal lattice
Lower Solubility . -
Cis-isomer: Bent, disrupted packing, higher dipole moment
Higher Solubility . -
Application: This property allows for light-controlled solubility switching, useful in drug delivery systems or recoverable catalysts.
Supramolecular Complexation
The hydrophobic phenylazo moiety binds strongly within
-
Effect: Complexation significantly enhances aqueous solubility (up to 10-fold).
-
Protocol: To solubilize in water for biological assays, pre-complex with 2-hydroxypropyl-
-cyclodextrin.
References
-
University of Southampton. (2010). Characterisation of photo-switchable surfaces and 4-phenylazophenoxyacetic acid derivatives. ePrints Soton. Link
-
RSC Advances. (2016). Tracking a photo-switchable surface-localised supramolecular interaction via refractive index. Royal Society of Chemistry. Link
- Journal of Chemical & Engineering Data. (General Reference for Apelblat Protocols). Standard practices for solubility measurement of organic acids.
-
PubChem. (2025). 4-Phenylazophenoxyacetic acid - Compound Summary. National Library of Medicine. Link
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tracking a photo-switchable surface-localised supramolecular interaction via refractive index - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03774C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Doping Liquid Crystals with 4-Phenylazophenoxyacetic Acid
Abstract & Introduction
This application note details the protocol for doping the nematic liquid crystal (LC) host (typically 5CB or E7) with 4-Phenylazophenoxyacetic acid . This molecule is a photo-responsive azobenzene derivative featuring a carboxylic acid tail.[1]
Unlike standard azobenzenes, the presence of the carboxylic acid group (
Material Specifications & Safety
Chemical Components
| Component | Function | Specifications | Notes |
| 4-Phenylazophenoxyacetic acid | Photo-dopant | Purity > 98% | Photosensitive; store in amber vials.[2] |
| 5CB (4-Cyano-4'-pentylbiphenyl) | LC Host | Standard nematic host. | |
| THF (Tetrahydrofuran) | Co-solvent | HPLC Grade, Inhibitor-free | Used for homogeneous dispersion. |
| Acetone | Cleaning/Alt. Solvent | ACS Reagent | Alternative if THF is unsuitable. |
Equipment
-
Vortex Mixer: For homogenization.
-
Vacuum Oven: For solvent removal (Critical).
-
Polarized Optical Microscope (POM): For phase verification.
-
UV Light Source:
(approx. ). -
LC Cells: Planar alignment (rubbed polyimide),
gap.
Mechanism of Action
The doping relies on the reversible photoisomerization of the azobenzene core. The carboxylic acid group adds a layer of complexity by allowing dimer formation in the host matrix, which enhances the order parameter in the dark state.
Molecular Pathway Diagram
The following diagram illustrates the structural transition and its effect on the Liquid Crystal host.
Figure 1: Cycle of photoisomerization. The rod-like Trans-isomer stabilizes the LC phase, while the bent Cis-isomer acts as an impurity, destroying the phase order.
Preparation Protocol (Solvent Mixing Method)
Direct mixing of solid azo-dopants into viscous LCs often leads to aggregation. The Solvent Mixing Method is mandated to ensure molecular-level dispersion.
Phase 1: Calculation & Weighing
Target Concentration:
-
Calculate the required mass of dopant (
) for a given mass of LC host ( ): Example: For of 5CB at , weigh of dopant. -
Weigh the dopant into a clean
glass vial.
Phase 2: Homogenization
-
Dissolution: Add
of THF to the vial containing the dopant. Vortex until the solution is clear and no particulates remain. -
Host Addition: Add the weighed 5CB (LC host) to the THF/Dopant solution.
-
Mixing: Vortex vigorously for 2 minutes. The solution should appear as a single isotropic liquid phase (usually yellow/orange due to the azo group).
Phase 3: Solvent Evaporation (Critical Step)
Failure here leads to "bubble defects" and depressed
-
Rough Evaporation: Place the open vial on a hot plate set to
(slightly above the of 5CB) under a fume hood for 30 minutes. -
Vacuum Drying: Transfer the vial to a vacuum oven.
-
Settings:
at . -
Duration: Minimum 4 hours (Overnight is preferred).
-
-
Validation: Weigh the vial before and after an additional hour of vacuum. If mass is constant, solvent is removed.
Phase 4: Cell Filling
-
Heat the doped LC mixture to isotropic phase (
). -
Place an empty LC cell (planar alignment) on the hot plate.
-
Apply a micro-drop of the mixture to the cell opening. Capillary action will fill the cell.
-
Seal the edges with UV-curable glue or epoxy to prevent leakage.
Experimental Workflow & Characterization
Workflow Diagram
Figure 2: Step-by-step preparation workflow ensuring complete solvent removal.
Characterization Steps
A. Polarized Optical Microscopy (POM)
-
Setup: Place cell between crossed polarizers.
-
Observation (Dark State): You should see a uniform color/texture (planar alignment). If you see "oil droplets" or crystals, the doping concentration is too high (saturation).
-
Photo-Switching Test:
-
Irradiate with UV (
) in situ. -
Result: The bright nematic texture should turn black (Isotropic) within seconds.
-
Turn off UV.
-
Result: Texture slowly returns (Thermal relaxation).
-
B. Differential Scanning Calorimetry (DSC)[3]
-
Run a heating/cooling cycle (e.g.,
). -
Expectation: The
of the doped sample might be slightly higher than pure 5CB if the trans-isomers form stable dimers, or slightly lower if they disrupt packing. A significant drop ( ) without UV suggests residual solvent contamination.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low | Residual Solvent | Return sample to vacuum oven for 4 hours at |
| Crystallization | Concentration too high | Reduce doping to |
| Slow Response | Cell gap too thick | Use |
| Phase Separation | Solubility Limit | Use a host with higher polarity (e.g., E7 instead of 5CB) to better solubilize the acid group. |
References
-
Ikeda, T., & Tsutsumi, O. (1995). Optical switching and image storage by means of azobenzene liquid-crystal films. Science, 268(5219), 1873-1875. Link
-
Kato, T. (2002). Self-Assembly of Phase-Segregated Liquid Crystal Structures. Science, 295(5564), 2414-2418. (Context on H-bonded LC structures). Link
-
Natansohn, A., & Rochon, P. (2002). Photoinduced motions in azo-containing polymers. Chemical Reviews, 102(11), 4139-4176. Link
-
Standard 5CB Data Sheet. (Verified Host Properties). Merck/Sigma-Aldrich. Link
Sources
Application Note: Crafting Light-Sensitive Surfaces with 4-Phenylazophenoxyacetic Acid
Introduction: The Dawn of Dynamic Surfaces
In the realm of advanced materials, the ability to dynamically control surface properties at the molecular level is a paramount objective. Photoresponsive monolayers, which can alter their characteristics in response to light, are at the forefront of this pursuit. These intelligent surfaces are poised to revolutionize technologies ranging from targeted drug delivery and high-density data storage to "smart" biocompatible materials and microfluidics.
At the heart of many of these systems lies the azobenzene moiety, a remarkable molecular photoswitch. When irradiated with light of a specific wavelength, azobenzene derivatives undergo a reversible conformational change between two isomers: the thermally stable trans state and the metastable cis state.[1][2][3] This isomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra, which, when translated to a densely packed monolayer, can collectively alter macroscopic surface properties such as wettability, adhesion, and bio-recognition.[2][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of photoresponsive monolayers using 4-Phenylazophenoxyacetic acid. This molecule is an ideal candidate for such applications, featuring the photo-switchable azobenzene core and a terminal carboxylic acid group that serves as a robust anchor for immobilization on various metal oxide substrates. We will explore two primary methods for monolayer fabrication: the Langmuir-Blodgett technique and Self-Assembled Monolayer (SAM) formation, providing both the theoretical underpinnings and detailed, field-tested protocols.
The Molecular Switch: Mechanism of Photoisomerization
The functionality of a 4-Phenylazophenoxyacetic acid monolayer is dictated by the photoisomerization of its azobenzene core. This process is a clean, reversible photochemical reaction.[3]
-
trans to cis Isomerization: The more stable, elongated trans isomer absorbs strongly in the UV region (π-π* transition). Upon irradiation with UV light (typically around 365 nm), it converts to the bent, higher-energy cis isomer.[3][5]
-
cis to trans Isomerization: The reverse process can be triggered by irradiation with visible light (n-π* transition), often in the blue region of the spectrum (~470 nm), or it can occur spontaneously through thermal relaxation in the dark.[3][5]
This reversible switching allows for the dynamic control of the monolayer's structure and, consequently, its surface energy.
Caption: Reversible photoisomerization of the azobenzene moiety.
Monolayer Preparation: Two Paths to an Ordered Surface
The choice of deposition technique depends on the desired level of molecular packing, the substrate, and the specific application. Both Langmuir-Blodgett deposition and self-assembly are powerful methods for creating well-ordered monolayers.
The Langmuir-Blodgett (LB) Technique: Precision Engineering at the Air-Water Interface
The LB method offers exquisite control over the packing density of molecules.[2] It involves forming a monolayer on an aqueous subphase and then transferring it to a solid substrate.[6]
Causality Behind Experimental Choices:
-
Volatile Solvent: A volatile, water-immiscible solvent (like chloroform) is used to dissolve the amphiphile. This ensures that after spreading the solution on the water surface, the solvent evaporates completely, leaving only the target molecules to form the monolayer.[2]
-
Aqueous Subphase: The choice of subphase (typically ultrapure water) is critical. Its pH and ionic strength can influence the ionization state of the carboxylic acid head group, affecting intermolecular interactions and the stability of the monolayer.
-
Surface Pressure Control: Compressing the monolayer with barriers allows for the precise control of the area per molecule. The surface pressure-area (π-A) isotherm reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid), guiding the selection of the optimal deposition pressure to achieve a densely packed and stable film.[7][8]
Materials & Equipment:
-
4-Phenylazophenoxyacetic acid
-
Chloroform (spectroscopic grade)
-
Ultrapure water (resistivity > 18 MΩ·cm)
-
Langmuir-Blodgett trough with movable barriers and a surface pressure sensor
-
Substrates (e.g., glass slides, silicon wafers, quartz)
-
Substrate cleaning solutions (e.g., Piranha solution - EXTREME CAUTION REQUIRED )
-
Syringe for spreading solution
-
Dipping mechanism for substrate transfer
Workflow:
Caption: Workflow for Langmuir-Blodgett film deposition.
Step-by-Step Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates to ensure a hydrophilic surface. For glass or silicon, immersion in freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes is effective. Warning: Piranha solution is extremely corrosive and reactive; handle with extreme caution in a fume hood. Rinse copiously with ultrapure water and dry under a stream of nitrogen. A clean hydrophilic surface should have a water contact angle near 0°.[9]
-
Preparation of Spreading Solution: Prepare a dilute solution of 4-Phenylazophenoxyacetic acid in chloroform (e.g., 0.5 mg/mL).
-
Monolayer Formation: Fill the LB trough with ultrapure water. Use a syringe to carefully spread the solution dropwise onto the water surface.
-
Solvent Evaporation: Allow 15-20 minutes for the chloroform to evaporate completely.
-
Surface Pressure-Area (π-A) Isotherm: Begin compressing the barriers at a slow, constant rate (e.g., 5 mm/min). Record the surface pressure as a function of the area per molecule. The resulting isotherm will indicate the different monolayer phases.
-
Monolayer Transfer: Once the desired surface pressure is reached (typically in the condensed phase, e.g., 15-20 mN/m), immerse the cleaned substrate vertically into the subphase. Then, withdraw the substrate at a slow, controlled speed (e.g., 2-5 mm/min) while maintaining constant surface pressure.[10] A transfer ratio close to 1 indicates successful deposition.[10]
-
Drying: Gently dry the coated substrate under a stream of dry nitrogen.
Self-Assembled Monolayers (SAMs): A Simpler Path to Functional Surfaces
SAM formation is a spontaneous process where molecules in a solution chemisorb onto a substrate surface to form an organized monolayer.[11] For 4-Phenylazophenoxyacetic acid, the carboxylic acid head group will readily bind to metal oxide surfaces such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), or indium tin oxide (ITO).[11][12]
Causality Behind Experimental Choices:
-
Substrate Choice: The substrate must have a native oxide layer or be a metal oxide to which the carboxylic or phosphonic acid head group can bind.[13] This binding is robust and provides stability to the monolayer.[12]
-
Solvent: A high-purity solvent is crucial to prevent co-adsorption of impurities.[11] The solvent should fully dissolve the molecule without causing its degradation. Weaker polarity solvents like toluene or alcohols are often preferred for phosphonic acids on ZnO to prevent undesired byproduct formation, a principle that can be extended to carboxylic acids on other sensitive oxides.[13]
-
Immersion Time: While initial adsorption can be rapid, achieving a well-ordered, densely packed monolayer often requires longer immersion times (e.g., 12-24 hours) to allow for molecular reorganization on the surface.[11]
Materials & Equipment:
-
4-Phenylazophenoxyacetic acid
-
Anhydrous solvent (e.g., ethanol or toluene)
-
Substrates with a native oxide layer (e.g., silicon wafer, aluminum-coated slide)
-
Substrate cleaning solutions
-
Sealed reaction vials
-
Sonicator
-
Nitrogen gas source
Workflow:
Caption: Workflow for Self-Assembled Monolayer formation.
Step-by-Step Procedure:
-
Substrate Cleaning: Clean the substrates as described in Protocol 1 to ensure a reactive oxide surface.
-
Prepare SAM Solution: Prepare a 1-5 mM solution of 4-Phenylazophenoxyacetic acid in an anhydrous solvent like ethanol or toluene.
-
Immersion: Place the cleaned, dry substrate into a vial containing the SAM solution. The vial should be sealed to prevent contamination from ambient moisture and air. Purging the vial with nitrogen before sealing is recommended.
-
Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules. A brief sonication (1-2 minutes) in fresh solvent can aid in removing loosely bound molecules.
-
Drying: Dry the SAM-coated substrate under a stream of dry nitrogen.
Verification and Characterization: Confirming Success
Characterizing the monolayer is essential to confirm its formation, quality, and photoresponsive behavior.
Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet (typically water) on the surface, providing a direct indication of surface wettability and energy.[14]
-
Principle: A hydrophobic surface will exhibit a high water contact angle, while a hydrophilic surface will have a low contact angle.
-
Application: The aromatic, nonpolar azobenzene moiety should render the monolayer relatively hydrophobic (high contact angle). The photoisomerization from the linear trans form to the bent cis form alters the surface dipole moment and packing, which is expected to cause a measurable change in the water contact angle. This allows for a straightforward assessment of the photoswitching process.[4]
| Monolayer State | Expected Water Contact Angle | Rationale |
| Clean Oxide Substrate | < 10° | Highly hydrophilic due to surface hydroxyl groups.[9] |
| trans-Azobenzene Monolayer | Higher (e.g., 70-90°) | Densely packed, ordered layer presenting a nonpolar surface. |
| cis-Azobenzene Monolayer | Lower than trans | Disruption of packing and change in dipole moment increases surface energy. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is the primary tool for monitoring the photoisomerization process directly.[15]
-
Principle: The trans and cis isomers have distinct absorption spectra. The trans isomer typically shows a strong π-π* absorption band in the UV region (~360 nm) and a weaker n-π* band in the visible region (~450 nm). The cis isomer has a different spectral profile.[3][16]
-
Application: By taking spectra of the monolayer on a transparent substrate (like quartz) before and after irradiation with different wavelengths of light, one can follow the conversion between states. The decrease of the trans π-π* peak upon UV irradiation and its recovery upon visible light irradiation provides definitive proof of photoswitching. The presence of isosbestic points, where the absorbance does not change during the conversion, indicates a clean transition between the two isomers.[3]
-
Baseline: Record the UV-Vis spectrum of the prepared monolayer on a quartz slide. This represents the initial, predominantly trans state.
-
trans → cis Conversion: Irradiate the sample with a UV lamp (e.g., 365 nm) for set time intervals (e.g., 30, 60, 120 seconds).[3] Record a spectrum after each interval until no further spectral changes are observed (the photostationary state).
-
cis → trans Conversion: Irradiate the sample now in the cis-rich state with visible light (e.g., 470 nm LED) and monitor the recovery of the initial trans spectrum.[5]
Conclusion
The preparation of photoresponsive monolayers using 4-Phenylazophenoxyacetic acid provides a robust platform for creating dynamically tunable surfaces. By following the detailed protocols for Langmuir-Blodgett deposition or self-assembly, researchers can fabricate high-quality, ordered monolayers. The combination of contact angle goniometry and UV-Vis spectroscopy offers a reliable means to characterize the successful formation of these films and to quantify their light-induced switching behavior. The methodologies outlined in this note will empower scientists in materials science, chemistry, and drug development to harness the power of molecular photoswitches for a new generation of smart materials and devices.
References
-
Langmuir monolayer of lysozyme at variable subphase pH conditions: a comprehensive study on structure, morphology and hysteresis behaviour. PMC. Available at: [Link]
-
Immobilization of Laccase and Graphene Oxide in Langmuir–Blodgett Films as a Dual-Function Platform for Biosensors and Biosupercapacitors. PMC. Available at: [Link]
-
The formation and stability of self-assembled monolayers of octadecylphosphonic acid on titania. ResearchGate. Available at: [Link]
-
Self-Assembled Monolayers Based on Azobenzene Derivatives as Molecular Solar Thermal Systems. ORBi UMONS. Available at: [Link]
-
Light‐induced Photoswitching of 4‐(Phenylazo)benzoic Acid on Au(111). ResearchGate. Available at: [Link]
-
Surface pressure-area (p-A) isotherms for the CsA monolayers on acetic... ResearchGate. Available at: [Link]
-
Nano ionic self-assembly comprising Poly(ethylene imine) and 4-(Phenylazo)benzoic acid and its temperature and UV-responsive properties. ResearchGate. Available at: [Link]
-
The Wetting of Monolayer Films Exposing Ionizable Acids and Bases. Dr. Lee Group. Available at: [Link]
-
Orientation of Phenylphosphonic Acid Self-Assembled Monolayers on a Transparent Conductive Oxide: A Combined NEXAFS, PM-IRRAS, and DFT Study. National Renewable Energy Laboratory. Available at: [Link]
-
Recent Progress in the Applications of Langmuir–Blodgett Film Technology. PMC. Available at: [Link]
-
New Insight on Photoisomerization Kinetics of Photo-Switchable Thin Films Based on Azobenzene/Graphene Hybrid Additives in Polyethylene Oxide. PMC. Available at: [Link]
-
The Measurement of Contact Angle, pH, and Conductivity of Artificial Saliva and Mouthwashes on Enamel, Glass-Ionomer, and Composite Dental Materials. MDPI. Available at: [Link]
-
What is surface pressure - area isotherm? Biolin Scientific. Available at: [Link]
-
Langmuir–Blodgett Films with Immobilized Glucose Oxidase Enzyme Molecules for Acoustic Glucose Sensor Application. MDPI. Available at: [Link]
-
Nano ionic self-assembly comprising Poly(ethylene imine) and 4-(Phenylazo)benzoic acid and its temperature and UV-responsive properties. Figshare. Available at: [Link]
-
Langmuir-Blodgett Trough Tutorial - Part IV: Deposition of a monolayer. YouTube. Available at: [Link]
-
Self-Assembled Poly(4-vinylpyridine)-Surfactant Systems Using Alkyl and Alkoxy Phenylazophenols. ResearchGate. Available at: [Link]
-
Detection of self-assembled monolayers (SAMs) using contact angle measurements. DataPhysics Instruments. Available at: [Link]
-
Contact Angle Measurements and Wettability. Nanoscience Instruments. Available at: [Link]
-
Pressure-area isotherm. arXiv. Available at: [Link]
-
UV-vis Absorption Study of cis- and trans Poly(phenylacetylene)s Based on CNDO/S Calculation. ResearchGate. Available at: [Link]
-
Surface pressure vs. area isotherm of phenyl aminocarbene complex 4a, M = Cr. ResearchGate. Available at: [Link]
-
Self-assembled polylactic acid (PLA): Synthesis, properties and biomedical applications. Frontiers. Available at: [Link]
-
Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. PMC. Available at: [Link]
-
Contact angle measurement of glass microscope slides cleaned in piranha solution, indicating a high degree of hydroxylation. ResearchGate. Available at: [Link]
-
Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. ResearchGate. Available at: [Link]
Sources
- 1. Self-assembled monolayer of organic iodine on a Au surface for attachment of redox-active metal clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Applications of Langmuir–Blodgett Film Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insight on Photoisomerization Kinetics of Photo-Switchable Thin Films Based on Azobenzene/Graphene Hybrid Additives in Polyethylene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Langmuir monolayer of lysozyme at variable subphase pH conditions: a comprehensive study on structure, morphology and hysteresis behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolinscientific.com [biolinscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Immobilization of Laccase and Graphene Oxide in Langmuir–Blodgett Films as a Dual-Function Platform for Biosensors and Biosupercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanoscience.com [nanoscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Note: Synthesis of 4-Phenylazophenoxyacetic Acid Esters for Polymer Functionalization
This Application Note is designed for researchers in polymer chemistry and materials science. It details the synthesis, characterization, and application of 4-Phenylazophenoxyacetic acid esters , a class of photochromic molecular switches used to impart light-responsiveness to polymeric materials.
Introduction & Scientific Rationale
The azobenzene moiety is the gold standard for constructing photo-responsive "smart" materials due to its robust reversible isomerization between the thermodynamically stable trans (E) and metastable cis (Z) states upon UV irradiation (
4-Phenylazophenoxyacetic acid (PAPAA) and its esters serve as critical bifunctional linkers. They possess:
-
A Photochromic Core: The azobenzene group changes geometry (planar to bent) and dipole moment upon irradiation, altering polymer solubility, viscosity, or volume (in hydrogels).
-
A Flexible Spacer: The oxyacetic tail (-O-CH2-CO-) decouples the chromophore from the polymer backbone, reducing steric hindrance and allowing efficient isomerization.
-
A Functional Handle: The ester group allows for versatile attachment strategies—either via direct polymerization (methacrylate esters) or post-polymerization modification (active NHS esters).
Mechanism of Action
The synthesis follows a convergent pathway: construction of the azo-chromophore followed by the installation of the carboxylic linker.
Figure 1: Synthetic pathway from raw materials to activated polymer grafting agent.
Experimental Protocols
Phase A: Synthesis of the Chromophore (4-Hydroxyazobenzene)
Goal: Create the azo-core via diazonium coupling.
Reagents: Aniline (99%), Sodium Nitrite (NaNO2), Phenol, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
-
Diazotization:
-
Dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL).
-
Cool the solution to 0–5 °C in an ice-salt bath. Critical: Temperature must not exceed 5 °C to prevent decomposition of the diazonium salt into phenol.
-
Dropwise add a solution of NaNO2 (7.0 g in 30 mL water), maintaining the temperature below 5 °C. Stir for 20 min. Test with starch-iodide paper (should turn blue instantly).
-
-
Coupling:
-
Dissolve phenol (9.4 g, 0.1 mol) in NaOH (10% aq, 100 mL) and cool to 0–5 °C.
-
Slowly pour the diazonium salt solution into the phenoxide solution with vigorous stirring.
-
pH Control: The mixture should remain slightly alkaline (pH 8–9). If it becomes acidic, coupling stops; add Na2CO3 if necessary.
-
Stir for 1 hour. A yellow-orange precipitate forms.
-
-
Purification:
-
Acidify with dilute HCl to pH 4 to ensure the phenol is protonated.
-
Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).
-
Yield: ~75-80%.[1] Appearance: Orange needles.
-
Phase B: Linker Attachment (Williamson Ether Synthesis)
Goal: Install the acetic acid ethyl ester tail.
Reagents: 4-Hydroxyazobenzene (from Phase A), Ethyl Chloroacetate, Potassium Carbonate (K2CO3, anhydrous), Potassium Iodide (KI, catalytic), Acetone (dry).
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 4-Hydroxyazobenzene (5.0 g, 25 mmol) in anhydrous acetone (100 mL).
-
Add anhydrous K2CO3 (10.4 g, 75 mmol). Note: Excess base drives the deprotonation.
-
Add Ethyl Chloroacetate (3.5 mL, 32 mmol) and a catalytic amount of KI (0.1 g). KI accelerates the reaction via the Finkelstein mechanism (in situ formation of the more reactive iodide).
-
-
Reflux:
-
Heat the mixture to reflux (approx. 56 °C) under nitrogen for 12–16 hours.
-
Monitor by TLC (Hexane:Ethyl Acetate 3:1). The starting phenol spot should disappear.
-
-
Workup:
-
Cool to room temperature.[2][3] Filter off the inorganic salts (K2CO3/KCl).
-
Evaporate the acetone solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry over MgSO4, filter, and concentrate.
-
Product: Ethyl 4-phenylazophenoxyacetate . Recrystallize from ethanol if necessary.
-
Functionalization Strategies
Route 1: Hydrolysis to Free Acid (Precursor)
To graft this molecule onto amines or alcohols, the ethyl ester must first be hydrolyzed.
-
Dissolve the ethyl ester (2.0 g) in Ethanol (20 mL).
-
Add NaOH solution (10%, 10 mL). Reflux for 2 hours.
-
Cool and acidify with HCl (1M) until pH 2. The 4-Phenylazophenoxyacetic Acid will precipitate as an orange solid.
-
Filter, wash with water, and dry.[2]
Route 2: Activation as NHS-Ester (For Polymer Grafting)
Best for: Grafting onto Chitosan, Polyallylamine, or Proteins.
Protocol (Steglich Esterification):
-
Dissolve the Free Acid (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in dry DMF or Dichloromethane (DCM).
-
Cool to 0 °C. Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq).
-
Stir at 0 °C for 1 hour, then at room temperature for 12 hours.
-
Purification: The urea byproduct is water-soluble (if using EDC). Dilute with DCM, wash with water, dry, and concentrate.
-
Result: NHS-4-Phenylazophenoxyacetate (Reactive Active Ester).
Application: Grafting onto Chitosan (Smart Hydrogel)
-
Dissolve Chitosan (low MW) in 1% Acetic Acid solution.
-
Adjust pH to 5.5–6.0 (below pKa of chitosan amine but high enough for nucleophilic attack).
-
Add the NHS-Ester (dissolved in a small amount of DMF) dropwise.
-
Stir for 24 hours in the dark.
-
Dialyze against distilled water for 3 days to remove unreacted azo dye.
-
Lyophilize to obtain the Photo-responsive Chitosan .
Characterization & QC Data
NMR Specification (Ethyl Ester Derivative)
Solvent: CDCl3, 400 MHz.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic (Ortho to N=N) | 7.85 – 7.95 | Doublet/Multiplet | 4H | Azobenzene core (deshielded) |
| Aromatic (Meta/Para) | 7.40 – 7.55 | Multiplet | 3H | Phenyl ring distal |
| Aromatic (Ortho to O) | 6.95 – 7.05 | Doublet | 2H | Phenolic ring (shielded) |
| Ether Methylene | 4.68 | Singlet | 2H | -O-CH2 -CO- |
| Ester Methylene | 4.28 | Quartet | 2H | -CO-O-CH2 -CH3 |
| Ester Methyl | 1.31 | Triplet | 3H | -CO-O-CH2-CH3 |
UV-Vis Spectroscopy (Switching Verification)
-
Trans-Isomer: Strong absorption at
nm ( transition). -
Cis-Isomer: Upon 365 nm irradiation, the 350 nm peak decreases, and a weak band appears at
nm ( transition).
Figure 2: Photo-switching cycle of the azobenzene moiety.
Troubleshooting & Critical Parameters
-
Moisture Control: The Williamson ether synthesis (Phase B) is sensitive to water if using weak bases. Ensure acetone is dried over molecular sieves or use DMF with NaH for difficult substrates (though K2CO3/Acetone is usually sufficient for this phenol).
-
Isomerization during Synthesis: Avoid exposing the reaction mixture to strong sunlight during synthesis. The cis isomer is more soluble and may affect recrystallization yields. Work in amber glassware or wrap flasks in foil.
-
Polymer Solubility: When grafting onto polymers (e.g., Chitosan), the hydrophobic azo groups can cause the polymer to precipitate prematurely. Add the azo-NHS ester slowly and consider using a co-solvent system (Water/DMF 1:1) to maintain solubility during the reaction.
References
-
Williamson Ether Synthesis Protocol
- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Preparation of Phenoxyacetic Acid Derivatives.[4] Organic Syntheses, Coll. Vol. 1, p. 436 (1941).
-
Azobenzene Polymer Functionalization
-
Wang, G., et al. (2015). "A visible light responsive azobenzene-functionalized polymer: Synthesis, self-assembly, and photoresponsive properties." Journal of Polymer Science Part A: Polymer Chemistry.
-
Natansohn, A., & Rochon, P. (2002). "Photoinduced motions in azo-containing polymers." Chemical Reviews, 102(11), 4139-4176.
-
-
NHS-Ester Activation
Sources
- 1. Phenoxyacetic acid(122-59-8) 1H NMR [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. EP0165529A1 - Process for producing phenyl methacrylate or acrylate - Google Patents [patents.google.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
Application Note: Experimental Setup for UV-Induced Isomerization of Azo Acids
Introduction & Mechanistic Principles[1][2][3]
Azobenzene derivatives functionalized with carboxylic acid groups ("azo acids") represent a critical class of photoswitches. Unlike neutral azobenzenes, azo acids exhibit pH-dependent solubility and spectral properties, making them ideal for biological applications, drug delivery systems, and stimuli-responsive supramolecular assemblies.
The core mechanism involves the reversible isomerization between the thermodynamically stable trans (
-
Forward Reaction (Trans
Cis): Triggered by UV irradiation (typically nm), targeting the transition. This results in a geometric change (planar to twisted) and a significant dipole moment increase ( 0 D to 3 D). -
Reverse Reaction (Cis
Trans): Occurs thermally (relaxation) or can be accelerated by visible light irradiation ( nm), targeting the transition.[1]
Critical Consideration for Azo Acids: The protonation state of the carboxylic acid (COOH vs. COO
Experimental Design Strategy
Light Source Selection
-
Excitation Source (Trans
Cis): High-power LED at 365 nm is preferred over broad-spectrum mercury arc lamps. LEDs provide narrow bandwidth ( nm), reducing thermal heating artifacts and preventing degradation. -
Reversion Source (Cis
Trans): Blue LED (450-520 nm ) or white light source. -
Intensity Control: Light intensity must be constant. Use a power meter to calibrate flux (mW/cm
) to ensure reproducibility.
Solvent & Sample Environment[5][6]
-
Solvent: For azo acids, DMSO or Methanol are standard for initial characterization. For biological relevance, use PBS (pH 7.4).
-
Note: In water, hydrophobic azo acids may aggregate. Check for baseline elevation in UV-Vis spectra (scattering) as a sign of aggregation.
-
-
Temperature Control: Thermal relaxation is highly temperature-dependent. A Peltier-controlled cuvette holder is mandatory for kinetic studies, maintaining
C.
Hardware Setup & Visualization
The following diagram illustrates the optimal "orthogonal" setup, allowing simultaneous irradiation and spectral monitoring.
Caption: Figure 1. Orthogonal irradiation setup permitting real-time monitoring of photoisomerization kinetics. The excitation beam (LED) is perpendicular to the analysis beam to minimize scattering interference.
Protocol 1: Determination of Photostationary State (PSS)
Objective: Determine the maximum conversion ratio of trans to cis isomers achievable at a specific wavelength.
Materials:
-
Azo acid sample (10-50
M in buffer). -
Quartz cuvette (1 cm path length).
-
UV LED (365 nm).[2]
-
UV-Vis Spectrophotometer.
Procedure:
-
Baseline Scan: Record the UV-Vis spectrum (250–600 nm) of the dark-adapted sample (100% trans). Note the
(typically 320–350 nm for trans).[3] -
Irradiation: Irradiate the sample from the top or side while magnetically stirring.
-
Why Stir? To prevent a "photo-gradient" where molecules near the light source isomerize faster than those in the bulk.
-
-
Stepwise Monitoring: Stop irradiation every 30 seconds and record a spectrum.
-
Endpoint: Continue until the spectrum no longer changes between time points. This is the Photostationary State (PSS) .
-
Validation (Isosbestic Points): Overlay all time-point spectra. They must intersect at specific wavelengths (isosbestic points).
-
Self-Validating Check: If isosbestic points are not sharp or drift, side reactions (photobleaching, degradation) are occurring.
-
Data Output:
Generate a table comparing the absorbance at
| State | Absorbance ( | Absorbance ( | Estimated % Cis |
| Dark (Trans) | Low | < 1% | |
| PSS (UV) | High | ~80-95% (Compound dependent) |
Protocol 2: Thermal Relaxation Kinetics (Dark Reversion)
Objective: Measure the rate constant (
Procedure:
-
Generate PSS: Irradiate sample with 365 nm light until PSS is reached (as per Protocol 1).
-
Dark Incubation: Immediately shutter the UV light. Ensure the sample remains in the temperature-controlled holder (e.g., 25°C or 37°C).
-
Kinetic Scan: Set the spectrophotometer to "Kinetic Mode." Monitor the absorbance at
(of the trans isomer) every 30–60 seconds. -
Duration: Monitor until the absorbance recovers to at least 95% of the initial dark-adapted value.
Analysis Logic:
The thermal relaxation follows first-order kinetics:
- = Absorbance at infinite time (fully relaxed trans).
-
= Absorbance at time
. -
= Absorbance at
(PSS state).
Plot
Advanced Characterization: NMR Quantitation
UV-Vis provides kinetics, but NMR provides the absolute ratio of isomers.
Protocol:
-
Dissolve azo acid in deuterated solvent (e.g., DMSO-
, D O with NaOD). -
Acquire
H NMR in the dark (Trans reference). -
Irradiate the NMR tube directly (using a fiber optic or external LED) for 10 minutes.
-
Immediately acquire
H NMR. -
Integration: Integrate distinct signals (often the aromatic protons ortho to the azo group).
-
Trans protons: Typically downfield (7.8–8.0 ppm).
-
Cis protons: Typically upfield (6.8–7.0 ppm) due to shielding effects.
-
-
Calculation:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Drifting Isosbestic Points | Photodegradation / Bleaching | Reduce light intensity; degas solvent (remove |
| No Spectral Change | Fast Thermal Relaxation | The cis isomer might be too unstable (half-life < 1s). Use Flash Photolysis instead of steady-state UV-Vis. |
| Precipitation | Solubility Limit | Azo acids are less soluble in acidic pH. Increase pH or add co-solvent (PEG, DMSO). |
| Heating Artifacts | IR radiation from lamp | Use LED sources; ensure efficient stirring and Peltier cooling. |
Logic Flow of Experimentation
Caption: Figure 2. Decision tree for characterizing azo acid isomerization, ensuring sample integrity before kinetic analysis.
References
-
Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. Link
-
Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules.[4][2][5][6] Chemical Society Reviews, 40(8), 4422-4437. Link
-
Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular switches. Chemical Society Reviews, 40(7), 3835-3853. Link
-
Florent, M., et al. (2023). Kinetic study of azobenzene photoisomerization under ambient lighting. NSF Public Access Repository. Link
-
Loutfi, A., et al. (2021). cis → trans photoisomerisation of azobenzene: a fresh theoretical look. Physical Chemistry Chemical Physics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photo-enhanced Aqueous Solubilization of an Azo-compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Covalent Attachment of 4-Phenylazophenoxyacetic Acid to Peptide Chains
Introduction
4-Phenylazophenoxyacetic acid is a photochromic molecule belonging to the azobenzene family.[1] Its ability to undergo reversible isomerization between a thermally stable trans form and a metastable cis form upon irradiation with light of specific wavelengths makes it a valuable tool for introducing photoregulatory capabilities into biological systems.[1] When attached to peptides, this molecule can act as a photoswitch to control peptide conformation, binding affinity, and biological activity.[1][2] This guide provides detailed methodologies for the covalent attachment of 4-phenylazophenoxyacetic acid to peptide chains, catering to researchers, scientists, and professionals in drug development.
The core of these methods lies in the formation of a stable amide bond between the carboxylic acid group of 4-phenylazophenoxyacetic acid and an amine group on the peptide.[3][4][5][6] This can be achieved through various chemical strategies, primarily involving the activation of the carboxylic acid to facilitate nucleophilic attack by the peptide's amine.
Key Methodologies for Conjugation
The selection of an appropriate conjugation strategy depends on several factors, including the desired site of attachment on the peptide (N-terminus or side chain of a specific amino acid), the stage of peptide synthesis (solution-phase or solid-phase), and the overall chemical compatibility of the peptide sequence.
Method 1: Direct Amide Coupling to the N-terminus or Lysine Side Chains
This is the most straightforward approach, where the carboxylic acid of 4-phenylazophenoxyacetic acid is activated and then reacted with the free amine group at the N-terminus of the peptide or the ε-amino group of a lysine residue.
Causality Behind Experimental Choices:
-
Carbodiimide Activators (EDC, DCC): These reagents are widely used to form a highly reactive O-acylisourea intermediate from the carboxylic acid, which readily reacts with amines to form an amide bond.[5] N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often added as coupling additives to improve efficiency and minimize side reactions, such as racemization.
-
Solvent Selection (DMF, DMSO): Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are chosen to dissolve both the peptide and the reagents, facilitating a homogenous reaction environment.
-
pH Control: Maintaining a slightly basic pH (around 7.5-8.5) is crucial. This ensures that the target amine groups are deprotonated and thus nucleophilic, while minimizing hydrolysis of the activated ester.
Experimental Workflow:
Caption: Workflow for direct amide coupling of 4-Phenylazophenoxyacetic acid to a peptide.
Detailed Protocol:
-
Activation of 4-Phenylazophenoxyacetic Acid:
-
Dissolve 4-phenylazophenoxyacetic acid (1.2 equivalents) in anhydrous DMF.
-
Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Peptide Conjugation:
-
Dissolve the peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0) or an organic solvent like DMF containing a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Slowly add the activated 4-phenylazophenoxyacetic acid solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.
-
-
Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired conjugate.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
-
Characterization:
| Parameter | Value | Rationale |
| Molar Ratio (Acid:EDC:NHS) | 1.2 : 1.2 : 1.2 | Ensures efficient activation of the carboxylic acid. |
| Molar Ratio (Activated Acid:Peptide) | 1.5 - 2.0 : 1 | A slight excess of the activated acid drives the reaction to completion. |
| Reaction pH | 7.5 - 8.5 | Optimal for maintaining the nucleophilicity of the amine. |
| Reaction Time | 4 - 12 hours | Allows for sufficient time for the coupling reaction to occur. |
Method 2: Incorporation during Solid-Phase Peptide Synthesis (SPPS)
For site-specific incorporation, 4-phenylazophenoxyacetic acid can be coupled to the N-terminus of the growing peptide chain while it is still attached to the solid support.[6][10][11] This method offers excellent control over the modification site.
Causality Behind Experimental Choices:
-
Fmoc/Boc Chemistry: Standard solid-phase peptide synthesis (SPPS) protocols using either Fmoc or Boc protecting group strategies can be employed.[12] The choice depends on the overall peptide sequence and desired cleavage conditions.
-
Coupling Reagents for SPPS: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used for their high coupling efficiency and low racemization rates in solid-phase synthesis.[2]
-
Cleavage and Deprotection: A final cleavage step using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) releases the modified peptide from the resin and removes side-chain protecting groups.[11]
Experimental Workflow:
Caption: Workflow for incorporating 4-Phenylazophenoxyacetic acid during SPPS.
Detailed Protocol:
-
Peptide Synthesis:
-
Final Fmoc Deprotection:
-
After the final amino acid coupling, treat the resin-bound peptide with a solution of 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.
-
Wash the resin thoroughly with DMF to remove excess piperidine.
-
-
Coupling of 4-Phenylazophenoxyacetic Acid:
-
Prepare a solution of 4-phenylazophenoxyacetic acid (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add this solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test) to ensure completion.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent and purify by RP-HPLC.
-
Characterize the final product by mass spectrometry and analytical RP-HPLC.
-
| Parameter | Value | Rationale |
| Equivalents of Acid/Coupling Reagent | 3 - 5 | A larger excess is used in SPPS to drive the reaction to completion on the solid support. |
| Coupling Time | 2 - 4 hours | Generally sufficient for on-resin couplings with efficient reagents like HATU. |
| Cleavage Cocktail | TFA-based | Standard for cleaving peptides from the resin and removing most common side-chain protecting groups. |
Method 3: Post-Synthetic Modification of Tyrosine Residues
A more advanced strategy involves the modification of tyrosine residues within a synthesized peptide to introduce the azobenzene moiety.[13][14] This approach offers site-specificity for peptides containing tyrosine.
Causality Behind Experimental Choices:
-
Dearomatization-Rearomatization Strategy: This method utilizes an oxidant, such as (diacetoxyiodo)benzene, to activate the tyrosine phenol ring towards reaction with a phenylhydrazine derivative, which then rearranges to form the azobenzene linkage.[13]
-
Chemoselectivity: This reaction demonstrates good chemoselectivity for tyrosine residues, minimizing modification of other amino acids.[13]
Experimental Workflow:
Sources
- 1. Azobenzene photocontrol of peptides and proteins - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC04004G [pubs.rsc.org]
- 2. Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. youtube.com [youtube.com]
- 7. Characterization and prediction of positional 4-hydroxyproline and sulfotyrosine, two post-translational modifications that can occur at substantial levels in CHO cells-expressed biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification, structural characterization, and molecular dynamic simulation of ACE inhibitory peptides in whey hydrolysates from Chinese Rushan cheese by-product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Coupling of 4-Phenylazophenoxyacetic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Amide Bond Formation with 4-Phenylazophenoxyacetic Acid
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, enabling the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] 4-Phenylazophenoxyacetic acid is a versatile building block, incorporating a photoswitchable azo moiety, a phenoxy linker, and a carboxylic acid handle. The ability to couple this acid with various amines opens avenues for the creation of novel molecules with potential applications in targeted drug delivery, photosensitive materials, and molecular probes. This guide provides a detailed exploration of the reaction conditions and protocols for the efficient coupling of 4-Phenylazophenoxyacetic acid with primary and secondary amines, offering insights into the underlying chemistry to empower researchers in their synthetic endeavors.
Mechanistic Principles of Amide Bond Formation
Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water. To overcome this, a variety of coupling reagents have been developed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[3] The most common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][5]
The general mechanism for carbodiimide-mediated coupling involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[6] This intermediate can then be attacked by the amine to form the desired amide. However, the O-acylisourea intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.[7] The addition of NHS mitigates this side reaction by converting the O-acylisourea into a more stable, yet still reactive, NHS-ester, which then cleanly reacts with the amine.[7][8]
HATU, a uronium-based coupling reagent, activates the carboxylic acid by forming a highly reactive O-acylisouronium salt, which then rapidly converts to an active ester with the accompanying HOAt (1-hydroxy-7-azabenzotriazole) anion.[4] This active ester readily reacts with the amine to form the amide bond with high efficiency and minimal side reactions.[5]
Key Parameters Influencing the Coupling Reaction
The success of the coupling reaction between 4-Phenylazophenoxyacetic acid and an amine is dependent on several critical parameters:
-
Choice of Coupling Reagent and Additives: The reactivity of the amine and the steric hindrance around the carboxylic acid will dictate the most suitable coupling reagent. For general-purpose coupling, EDC in combination with NHS is a robust and cost-effective choice.[9] For more challenging couplings, such as with sterically hindered or electron-deficient amines, the more powerful reagent HATU is often preferred.[5]
-
Solvent: The solvent must be able to dissolve all reactants and should be inert to the reaction conditions. Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are commonly used.[10] The choice of solvent can also influence the rate of side reactions.[10]
-
Base: For uronium-based reagents like HATU, a non-nucleophilic organic base is required to deprotonate the carboxylic acid and the amine hydrochloride salt if applicable.[4] N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used.[11] For EDC/NHS couplings in aprotic solvents, a base is also often added to neutralize any acid formed and to ensure the amine is in its free base form.
-
Temperature: Most amide coupling reactions are performed at room temperature.[9] In some cases, cooling the reaction to 0 °C initially can help to control exothermic reactions and minimize side product formation.
-
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the coupling reagent used. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Table of Reaction Conditions
| Parameter | EDC/NHS Coupling | HATU Coupling | Rationale & Considerations |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | EDC is a cost-effective and widely used carbodiimide.[9] HATU is a more powerful uronium salt, often used for difficult couplings.[5] |
| Additive | N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) | None (HOAt is part of the reagent) | NHS and HOBt form more stable active esters, reducing side reactions and racemization.[7][12] |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.2 : 2-3 | 1 : 1.1 : 1.2 : 2-3 | A slight excess of the amine and coupling reagent is often used to ensure complete conversion of the carboxylic acid. |
| Solvent | Anhydrous DMF, DCM, THF | Anhydrous DMF, MeCN | DMF is a good solvent for a wide range of substrates. DCM is easier to remove during workup.[10] |
| Base | DIPEA, TEA | DIPEA, TEA | A non-nucleophilic base is crucial to avoid competing reactions with the activated carboxylic acid.[11] |
| Temperature | 0 °C to Room Temperature | Room Temperature | Starting the reaction at a lower temperature can help control the initial exotherm. |
| Reaction Time | 4 - 24 hours | 1 - 6 hours | HATU couplings are generally faster than EDC/NHS couplings.[5] |
| Workup | Aqueous wash to remove urea byproduct and excess reagents.[13] | Aqueous wash to remove tetramethylurea and other water-soluble byproducts. | The choice of aqueous wash (acidic, basic, or neutral) depends on the properties of the product.[13] |
Experimental Protocols
Note: These are general protocols and may require optimization for specific amines. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: EDC/NHS Mediated Coupling
This protocol describes a general procedure for the coupling of 4-Phenylazophenoxyacetic acid with a primary or secondary amine using EDC and NHS.
Materials:
-
4-Phenylazophenoxyacetic acid
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Syringes and needles
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-Phenylazophenoxyacetic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Add the amine (1.1 eq) to the solution.
-
Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath and add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[13]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.[14]
Protocol 2: HATU Mediated Coupling
This protocol is suitable for more challenging couplings where EDC/NHS may be less effective.
Materials:
-
4-Phenylazophenoxyacetic acid
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Syringes and needles
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-Phenylazophenoxyacetic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.[10]
-
In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution of the carboxylic acid and HATU, followed by the dropwise addition of the amine solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with Ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.[14]
Visualizations
Experimental Workflow
Caption: General workflow for the amide coupling of 4-Phenylazophenoxyacetic acid.
Mechanism of EDC/NHS Coupling
Caption: Simplified mechanism of EDC/NHS mediated amide bond formation.
References
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Organic Chemistry. (2021, February 8). EDC Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]
-
RSC Publishing. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]
-
Reddit. (2025, June 13). Hatu reaction. r/chemistry. [Link]
-
National Center for Biotechnology Information. (2024). The continuous flow synthesis of azos. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
ResearchGate. (n.d.). Amine coupling through EDC/NHS: a practical approach. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Reddit. (n.d.). HATU coupling - what's the best order? r/Chempros. [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. (2016, March 28). EDC/NHS based coupling and stability? [Link]
-
ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? [Link]
-
Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]
- Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
National Center for Biotechnology Information. (n.d.). Fragment synthesis of disulfide-containing peptides. [Link]
-
SpringerLink. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Thermal Stability of 4-Phenylazophenoxyacetic Acid Thin Films
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Phenylazophenoxyacetic acid and its applications. This guide is designed for researchers, scientists, and drug development professionals who are working with thin films of this photoresponsive material. We will address common challenges related to thermal stability, providing field-proven insights, troubleshooting guides, and detailed protocols to enhance the reliability and performance of your experiments.
Introduction: The Critical Role of Thermal Stability
4-Phenylazophenoxyacetic acid is an azobenzene derivative with significant potential in areas like photothermally controlled drug delivery, data storage, and light-driven actuators.[1][2] Its utility is rooted in the reversible trans-cis isomerization of the azobenzene moiety upon light exposure.[1] However, the transition to practical applications is often hindered by the material's thermal stability. Elevated temperatures, whether from processing steps, operational environments, or photothermal effects, can lead to irreversible degradation of the thin film, compromising its function. The primary degradation pathway for azobenzene compounds involves the cleavage of the N=N bond, resulting in the loss of the azo group as nitrogen gas and the formation of aromatic free radicals.[3][4] This guide provides a comprehensive framework for understanding, diagnosing, and mitigating these thermal stability issues.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal properties and characterization of 4-Phenylazophenoxyacetic acid thin films.
Q1: What is the primary mechanism of thermal degradation for 4-Phenylazophenoxyacetic acid?
A1: The thermal degradation of 4-Phenylazophenoxyacetic acid is dominated by the decomposition of the azobenzene core. The process primarily involves the homolytic cleavage of the C-N bonds flanking the azo (-N=N-) group. This results in the liberation of nitrogen gas (N₂) and the formation of highly reactive phenyl and phenoxyacetic acid radicals.[4] Studies on various azobenzene dyes show this loss of the azo group is the principal degradation event.[3] The stability of this bond can be influenced by substituent groups on the phenyl rings; electron-donating groups tend to inhibit the dissociation, while electron-withdrawing groups can enhance it.[4]
Q2: How do I properly characterize the thermal stability of my thin films?
A2: A multi-technique approach is recommended for a comprehensive assessment:
-
Thermogravimetric Analysis (TGA): This is the primary technique to determine the onset decomposition temperature (Td). TGA measures the mass loss of a sample as a function of temperature, providing a clear indication of when volatile products, such as N₂ gas, are formed.
-
Differential Scanning Calorimetry (DSC): DSC is crucial for identifying thermal transitions that do not involve mass loss. This includes the glass transition temperature (Tg), crystallization events (Tc), and melting points (Tm). The Tg is particularly important, as molecular mobility increases significantly above this temperature, which can accelerate degradation or morphological changes.[5]
-
In Situ Transmission Electron Microscopy (TEM): For visualizing morphological changes in real-time, in situ heating TEM allows for direct observation of processes like crystallization, nucleation, and film dewetting as the temperature increases.[6]
Q3: My film's optical properties (e.g., absorbance spectrum) change at temperatures well below the decomposition temperature found by TGA. What is happening?
A3: This is likely due to one of two phenomena (or both):
-
Cis-Trans Isomerization: The cis isomer of azobenzene is thermally unstable and will relax back to the more stable trans form upon heating.[1] This process, which occurs at temperatures far below decomposition, alters the molecule's electronic structure and, consequently, its UV-Vis absorption spectrum.
-
Morphological Changes: The film may be undergoing a phase transition, such as crystallization or a change in molecular packing. Amorphous organic films can crystallize upon annealing, which changes their optical and physical properties. These transitions can be identified using DSC.[7]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My 4-Phenylazophenoxyacetic acid thin film cracks or delaminates from the substrate after thermal annealing. What is the cause and how can I fix it?
A1: This issue, commonly known as adhesion failure, typically stems from three main sources: film stress, substrate contamination, or chemical incompatibility.[8]
-
Cause (Film Stress): Thin films deposited at room temperature can have voids in their structure, leading to tensile stress. As the film is heated, this stress can increase and cause it to peel or crack.
-
Solution:
-
Optimize Deposition: Impart additional energy to the molecules during deposition. For physical vapor deposition methods, this can be achieved with substrate heating or ion-assisted deposition.[8] For solution-based methods like spin coating, try using a slower evaporation solvent or annealing at a temperature slightly below Tg to relax the film structure before higher temperature steps.
-
Substrate Choice: Ensure the coefficient of thermal expansion (CTE) of your substrate is reasonably matched to that of the organic film to minimize stress during heating and cooling cycles.
-
-
Cause (Contamination): A pristine interface is required for strong adhesion. Any organic residue, dust, or moisture on the substrate surface will disrupt the bond between the film and the substrate.[8]
-
Solution:
-
Rigorous Substrate Cleaning: Implement a multi-step cleaning protocol. A common procedure for glass or silicon substrates is sonication in acetone, then isopropanol, followed by drying with N₂ gas and a final treatment with UV-ozone or oxygen plasma to remove residual organic contaminants.
-
-
Cause (Chemical Incompatibility): There may be poor chemical affinity between your organic material and the substrate.
-
Solution:
-
Use an Adhesion Promoter: Apply a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS) for silicon substrates, to modify the surface energy and promote better adhesion.
-
Q2: I am seeing significant batch-to-batch variation in my TGA and DSC results. Why are they not reproducible?
A2: Inconsistent thermal analysis results are often traced back to subtle variations in sample preparation and experimental parameters.[9]
-
Cause (Sample Preparation): Differences in film thickness, total sample mass, or how the film is scraped from the substrate and placed in the analysis pan can all affect heat transfer and lead to varied results.
-
Solution:
-
Standardize Sampling: Develop a strict protocol for sample preparation. Ensure the film thickness is consistent across all samples being compared. When preparing samples for the pan, use the same total mass (±0.1 mg) and ensure the material is in good thermal contact with the bottom of the pan.
-
-
Cause (Instrument Parameters): The heating rate can significantly affect the observed transition temperatures. A faster heating rate can shift decomposition temperatures to higher values.
-
Solution:
-
Consistent Parameters: Use the exact same heating rate, purge gas (e.g., N₂ or Ar), and flow rate for all comparable experiments. A rate of 10 °C/min is a common standard for TGA and DSC analysis.
-
Q3: The film appears hazy or shows signs of crystallization after deposition, even without annealing. How can I achieve a smooth, amorphous film?
A3: Unintended crystallization is often related to the solvent system and deposition speed in solution-based processing.
-
Cause (Solvent Evaporation): If the solvent evaporates too slowly, the molecules have sufficient time to self-organize into crystalline domains. Conversely, if it evaporates too quickly, it can lead to a rough, non-uniform film.
-
Solution:
-
Solvent Selection: For spin coating, choose a solvent with a suitable boiling point and vapor pressure. A mixture of solvents can sometimes provide more control over the evaporation rate.
-
Spin Speed Optimization: Higher spin speeds lead to faster solvent evaporation and thinner films, which can sometimes favor amorphous structures by "kinetically trapping" the molecules in a disordered state. Experiment with different spin speeds to find the optimal balance for your material and solvent system.
-
dot graph TD { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} end Caption: Troubleshooting workflow for diagnosing and resolving thin film instability.
Experimental Protocols & Advanced Strategies
Protocol 1: Fabrication of 4-Phenylazophenoxyacetic Acid Thin Films via Spin Coating
This protocol describes a general procedure for creating uniform thin films from a solution.
-
Causality: Spin coating is a widely used technique that allows for rapid and controllable deposition of thin films. The final film thickness and quality are determined by a balance between centrifugal force and solvent evaporation, making parameter optimization crucial.[10]
-
Materials & Equipment:
-
4-Phenylazophenoxyacetic acid powder
-
Anhydrous solvent (e.g., Chloroform, Toluene, or Cyclohexanone)
-
Substrates (e.g., Silicon wafers, glass slides)
-
Spin coater
-
Sonicator
-
Nitrogen gas line
-
Hot plate
-
-
Procedure:
-
Substrate Cleaning: Sonicate substrates sequentially in acetone and isopropanol for 15 minutes each. Dry thoroughly with a stream of nitrogen gas. For silicon, an optional UV-ozone or O₂ plasma treatment for 5-10 minutes can further improve surface cleanliness.
-
Solution Preparation: Prepare a solution of 4-Phenylazophenoxyacetic acid (e.g., 10 mg/mL) in the chosen solvent. Ensure the powder is fully dissolved, using gentle heating or sonication if necessary. Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Deposition: a. Place the cleaned substrate on the spin coater chuck and secure it with vacuum. b. Dispense a sufficient amount of the filtered solution to cover the substrate surface. c. Start the spin coater. A typical two-step program is effective: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-4000 rpm for 45 seconds) to achieve the desired thickness.
-
Soft Bake (Annealing): Transfer the coated substrate to a hotplate set to a temperature below the solvent's boiling point (e.g., 70-80 °C for Chloroform) for 5-10 minutes to remove residual solvent.
-
-
Self-Validation: The quality of the film should be checked via optical microscopy for uniformity and defects. Film thickness can be measured using ellipsometry or a profilometer.
Advanced Strategy: Enhancing Thermal Stability with a Capping Layer
One of the most effective methods to improve the thermal stability of organic thin films is to encapsulate them with a capping layer of a material with a higher glass transition temperature (Tg).[11]
-
Causality: The degradation or transformation of a thin film often initiates at its free surface, where molecules have higher mobility.[11] By depositing a rigid capping layer (e.g., a stable polymer or an inorganic oxide), this surface mobility is suppressed, effectively "locking" the underlying film in place and preventing the initiation of degradation. This can significantly increase the temperature at which the film becomes unstable.[12]
-
Example Protocol (Trilayer Structure):
-
Deposit a thin base layer (10-15 nm) of a high-Tg material (e.g., TCTA - tris(4-carbazoyl-9-ylphenyl)amine) onto your substrate via thermal evaporation.[11]
-
Without breaking vacuum, deposit your primary 4-Phenylazophenoxyacetic acid film (e.g., 50-100 nm).
-
Deposit a final capping layer (10-15 nm) of the same high-Tg material.
-
Compare the thermal stability of this encapsulated trilayer film with a single-layer control film using TGA. The encapsulated film is expected to show a significant increase in its decomposition temperature.
-
dot graph { graph [fontname="Arial", label="Strategies to Enhance Thermal Stability", labelloc="t", fontsize=16]; node [shape=ellipse, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} end Caption: Key strategies for improving the thermal stability of organic thin films.
Data Summary Tables
Table 1: Comparison of Common Thin Film Deposition Techniques
| Technique | Phase | Cost | Scalability | Key Advantages | Common Issues |
| Spin Coating | Liquid | Low | Moderate | Simple, fast, good for solution-processable materials.[13] | Solvent compatibility, material waste, difficult for insoluble materials. |
| Thermal Evaporation | Gas | Moderate | High | High purity films, suitable for small molecules.[8] | Line-of-sight deposition, potential for thermal damage to material. |
| Sputtering | Gas | High | High | Excellent adhesion, dense films, can deposit alloys.[14] | Can cause substrate damage, complex equipment. |
| Pulsed Laser Deposition | Gas | High | Low | Good stoichiometric transfer from target to film.[6] | Particulate generation ("spitting"), small deposition area. |
Table 2: Typical Parameters for Thermal Analysis
| Parameter | TGA (Thermogravimetric Analysis) | DSC (Differential Scanning Calorimetry) |
| Primary Measurement | Mass Change vs. Temperature | Heat Flow vs. Temperature |
| Typical Sample Mass | 2 - 10 mg | 2 - 10 mg |
| Heating Rate | 10 °C/min | 10 °C/min |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
| Flow Rate | 20 - 50 mL/min | 20 - 50 mL/min |
| Key Information | Onset Decomposition Temp (Td) | Glass Transition (Tg), Melting (Tm), Crystallization (Tc) |
References
-
Nguyen, T. L., & Saleh, M. A. (2020). Thermal degradation of azobenzene dyes. ResearchGate. [Link][3][4]
-
Bishop, C. B., et al. (n.d.). Thermal Stability of Organic Semiconductor Thin Film Glasses by Local Changes in Spontaneous Orientation Polarization. National Institutes of Health. [Link][5][11][12]
-
Liu, T., et al. (2022). Improving the Thermal Stability of Organic Solar Cells via Crystallinity Control. ACS Applied Energy Materials. [Link][15]
-
Wurzer, C., & Roblegg, E. (2018). Thermal Stability of Amorphous Solid Dispersions. PMC, National Institutes of Health. [Link][16]
-
Pinter, E., et al. (2022). Long-Term Thermal Stabilization of Poly(Lactic Acid). PMC, National Institutes of Health. [Link][17]
-
Li, H., et al. (2022). Azobenzene-Based Solar Thermal Fuels: A Review. PMC, National Institutes of Health. [Link][1]
-
Han, G., et al. (2021). An azobenzene-based photothermal energy storage system for co-harvesting photon energy and low-grade ambient heat via a photoinduced crystal-to-liquid transition. Journal of Materials Chemistry A. [Link]
-
Society of Vacuum Coaters. (n.d.). C-212 Troubleshooting for Thin Film Deposition Processes. [Link]
-
Jevric, M., et al. (2019). Demonstration of an azobenzene derivative based solar thermal energy storage system. Journal of Materials Chemistry A. [Link]
-
Nweze, C. C., & Nnadi, C. D. (2018). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. ResearchGate. [Link]
-
Dan, P., et al. (2023). Recent Applications of PLGA in Drug Delivery Systems. PMC, National Institutes of Health. [Link][18]
-
Luesakul, T., et al. (2006). Mechanisms for the enhancement of the thermal stability of organic thin films by aluminum oxide capping layers. Journal of Materials Research. [Link]
-
Lim, Y. F., & Tan, T. L. (2019). Methods of Fabricating Thin Films for Energy Materials and Devices. ResearchGate. [Link][19]
-
Instituto de Nanociencia y Materiales de Aragón. (n.d.). Thin Film Preparation and Manipulation. [Link][14]
-
Steel, C., & Trotman-Dickenson, A. F. (1962). The thermal decomposition of azobenzene. Journal of the Chemical Society. [Link][20]
-
Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. [21]
-
Intlvac. (2020). Five Challenges in Thin Film Deposition and How to Solve Them. [Link][9]
-
MDPI. (2024). Thermal, Crystallization, and Toughness Behavior of Polyamide 4/Long-Chain Hyperbranched Polymer Blends. [Link]
-
MDPI. (2020). An Alternating Magnetic Field-Controlled Drug Delivery System Based on 4,4′-Azobis (4-cyanovaleric Acid)-Functioned Fe3O4@Chitosan Nanoparticles. [Link][2]
-
MDPI. (2022). Molecular Solar Thermal Fuels with High Energy Density Based on Azobenzene Derivatives. [Link]
-
MDPI. (2022). Optical Thin Films Fabrication Techniques—Towards a Low-Cost Solution for the Integrated Photonic Platform: A Review of the Current Status. [Link][13]
-
Society of Vacuum Coaters. (n.d.). Troubleshooting Electron Beam Evaporation Processes. [Link][8]
-
ResearchGate. (n.d.). Polylactic acid (PLA)-based materials: a review on the synthesis and drug delivery applications. [Link][22]
-
Wang, Z., et al. (2022). Thermal Stability and Crystallization Processes of Pd78Au4Si18 Thin Films Visualized via In Situ TEM. PMC, National Institutes of Health. [Link][6]
-
ResearchGate. (n.d.). Development and characterization of Polylactic acid-Polyhydroxybutyrate (PLA-PHB) blend impregnated with mango extracts for use as active film. [Link][7]
-
PubMed. (2007). Characterisation of the thermal, spectroscopic and drug dissolution properties of mefenamic acid and polyoxyethylene-polyoxypropylene solid dispersions. [Link]
-
Vlachopoulos, A., et al. (2021). Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances. PMC, National Institutes of Health. [Link][23]
-
arXiv. (2024). Assessing Band Gap Stability of Organic Semiconductor Thin Films for Flexible Electronic Applications. [Link]
-
YouTube. (2020). How to prepare a polymer thin film. [Link][10]
- Google Patents. (n.d.). EP0098058B1 - Synthesis of phenylacetic acid esters.
-
ResearchGate. (n.d.). Molecular orientation and thermal stability of thin-film organic semiconductors. [Link]
-
Taylor & Francis Group. (n.d.). Physical Methods for Synthesis and Thin-Film Deposition. [Link][24]
-
Chalmers University of Technology. (2019). Demonstration of an azobenzene derivative based solar thermal energy storage system. [Link]
-
MDPI. (2021). Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel. [Link]
-
Semantic Scholar. (2021). Characterization of Fatty Acids as Biobased Organic Materials for Latent Heat Storage. [Link]
-
MDPI. (2023). Preparation and Characterization for the Thermal Stability and Mechanical Property of PLA and PLA/CF Samples Built by FFF Approach. [Link]
-
VacCoat. (2019). Thin Films Deposition of Organic Materials. [Link]
Sources
- 1. Azobenzene-Based Solar Thermal Fuels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. "Thermal degradation of azobenzene dyes" by Thao L. Nguyen and Mahmoud A. Saleh [digitalscholarship.tsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Stability and Crystallization Processes of Pd78Au4Si18 Thin Films Visualized via In Situ TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. svctechcon.com [svctechcon.com]
- 9. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Thermal Stability of Organic Semiconductor Thin Film Glasses by Local Changes in Spontaneous Orientation Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms for the enhancement of the thermal stability of organic thin films by aluminum oxide capping layers | Journal of Materials Research | Cambridge Core [cambridge.org]
- 13. Optical Thin Films Fabrication Techniques—Towards a Low-Cost Solution for the Integrated Photonic Platform: A Review of the Current Status | MDPI [mdpi.com]
- 14. Thin Film Preparation and Manipulation - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-Term Thermal Stabilization of Poly(Lactic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 24. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Optimizing Quantum Yield of 4-Phenylazophenoxyacetic Acid Photoisomerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the photoisomerization of 4-Phenylazophenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of your experiments and successfully optimize the photoisomerization quantum yield (Φ).
I. Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolution.
Question 1: My trans→cis (E→Z) photoisomerization quantum yield (Φ) is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
A low quantum yield is a common issue that can stem from several factors, from the experimental setup to the inherent photophysics of the molecule in a given environment. Let's break down the potential causes and solutions.
A. Potential Causes & Diagnostic Checks:
-
Incorrect Excitation Wavelength: The quantum yield of azobenzene derivatives can be highly dependent on the excitation wavelength.[1] Excitation into the weaker n→π* band often leads to a different Φ than excitation into the strong π→π* band.
-
Suboptimal Solvent Choice: Solvent polarity can dramatically influence the energy levels of the excited states and the efficiency of different isomerization pathways (rotation vs. inversion).[2][3][4][5] For push-pull type azobenzenes, solvent polarity can significantly alter isomerization rates.[2]
-
Inaccurate Photon Flux (Irradiance) Measurement: The calculation of Φ is directly proportional to the number of molecules isomerized and inversely proportional to the number of photons absorbed. An overestimation of your lamp's photon flux will lead to an underestimation of the quantum yield.[1][6]
-
Rapid Thermal Back-Isomerization: The cis (Z) isomer is thermally unstable and will relax back to the more stable trans (E) isomer.[7] If this process is fast, the concentration of the cis isomer at the photostationary state (PSS) will be lower, leading to an apparent low quantum yield. This rate is highly sensitive to temperature and the chemical environment.[7][8][9]
-
Presence of Quenchers: Dissolved oxygen or other impurities in the solvent can quench the excited state of the molecule, providing a non-radiative decay pathway that competes with photoisomerization.
-
Molecular Aggregation: At high concentrations, 4-Phenylazophenoxyacetic acid can form aggregates. Aggregation can alter the absorption spectrum and significantly reduce the photoisomerization efficiency due to intermolecular interactions and alternative deactivation pathways.[10]
B. Step-by-Step Troubleshooting Protocol:
-
Verify Excitation Wavelength:
-
Action: Record the full UV-Vis absorption spectrum of your trans-4-Phenylazophenoxyacetic acid sample. Identify the λ_max for both the π→π* (typically ~320-360 nm) and n→π* (typically ~440-450 nm) transitions.
-
Rationale: Ensure your irradiation source (e.g., LED, filtered lamp) is centered on the desired absorption band. For maximizing the trans→cis conversion, irradiation into the π→π* band is usually most effective.
-
-
Optimize Solvent Conditions:
-
Action: Screen a range of solvents with varying polarities (e.g., hexane, toluene, THF, acetonitrile, methanol). Prepare solutions of identical concentration in each solvent and measure the quantum yield under identical irradiation conditions.
-
Rationale: The polarity of the solvent can stabilize different transition states.[2] Nonpolar solvents may favor one isomerization mechanism, while polar solvents might favor another, directly impacting the quantum yield.[5] The following table provides a starting point for solvent screening.
-
| Solvent | Polarity Index | Expected Effect on Isomerization |
| n-Hexane | 0.1 | Often used as a baseline, may favor inversion pathway. |
| Toluene | 2.4 | Non-polar aromatic, can have π-stacking interactions. |
| THF | 4.0 | Moderately polar, good general-purpose solvent. |
| Acetonitrile | 5.8 | Polar aprotic, can influence push-pull systems. |
| Methanol | 5.1 | Polar protic, can form hydrogen bonds with the carboxylic acid. |
-
Calibrate Photon Flux with Actinometry:
-
Action: Use a standard chemical actinometer, such as potassium ferrioxalate, to accurately measure the photon flux of your light source at the specific irradiation wavelength.[6][11] Do not rely solely on the manufacturer's specifications for lamp power.
-
Rationale: Actinometry provides a reliable and accurate measurement of the number of photons entering your sample, which is critical for an accurate Φ calculation.[1] A detailed protocol is provided in Section III.
-
-
Assess and Mitigate Thermal Back-Isomerization:
-
Action: After photoisomerization, monitor the absorbance of the cis isomer in the dark at a constant temperature over time. This will allow you to calculate the first-order rate constant for thermal relaxation. If it is significant on the timescale of your experiment, you must account for it in your quantum yield calculations.[12] Consider performing experiments at lower temperatures to slow down this process.
-
Rationale: The observed population of the cis isomer is a net result of photo-driven conversion and thermal reversion.[7] Ignoring a fast back-reaction will artificially lower your calculated forward quantum yield.
-
-
Degas Your Solvents:
-
Action: Before preparing your solutions, degas the solvent by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Rationale: Removing dissolved oxygen minimizes quenching of the excited state, ensuring more of the absorbed photons lead to isomerization.
-
-
Work at Dilute Concentrations:
-
Action: Perform a concentration-dependent study. Measure the quantum yield at several concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure you are working in a concentration range where the absorbance follows the Beer-Lambert law.
-
Rationale: This helps to rule out aggregation effects. If the quantum yield increases upon dilution, aggregation was likely a contributing factor to the low efficiency.[10]
-
Question 2: The thermal cis→trans back-reaction is too fast, preventing isolation or use of the cis isomer. How can I increase its half-life?
Answer:
The stability of the cis isomer is crucial for many applications. Its lifetime is primarily governed by the energy barrier to thermal isomerization.
A. Potential Causes & Control Strategies:
-
High Temperature: The rate of thermal isomerization is highly dependent on temperature and typically follows Arrhenius-like behavior.[7][8]
-
Solution: Reducing the ambient temperature can significantly slow down the back-isomerization. For every 10°C decrease, the rate can often be halved. Run your experiments in a temperature-controlled cuvette holder or cold room.
-
-
Solvent Effects: The solvent can catalyze the back-reaction. Protic solvents, especially those capable of hydrogen bonding, can stabilize the transition state of the isomerization, lowering the energy barrier.[9]
-
Solution: Switch to a non-polar, aprotic solvent like hexane or toluene. This will minimize solvent-mediated catalysis of the thermal decay pathway.
-
-
pH Effects: For 4-Phenylazophenoxyacetic acid, the protonation state of the carboxylic acid group is critical. At pH values above the pKa (~3-4), the carboxylate anion is formed. The increased electron-donating character of the carboxylate can accelerate the thermal back-reaction.
-
Solution: Buffer your solution to a pH well below the pKa of the carboxylic acid (e.g., pH 2). This ensures the molecule remains in its protonated, less electron-rich state, which generally exhibits a slower thermal isomerization rate.
-
B. Workflow for Stabilizing the cis Isomer:
Caption: Troubleshooting workflow for increasing cis-isomer stability.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of photoisomerization in 4-Phenylazophenoxyacetic acid?
The photoisomerization of azobenzene derivatives like 4-Phenylazophenoxyacetic acid proceeds via two primary electronic transitions upon light absorption: a high-energy π→π* transition and a lower-energy, formally forbidden n→π* transition.[3] After excitation to the corresponding singlet excited state (S₂ or S₁), the molecule undergoes a conformational change to return to the ground state (S₀). This relaxation can occur via two main pathways:
-
Rotation: Twisting around the central N=N double bond.
-
Inversion: A planar motion where one of the nitrogen atoms moves through the center of the molecule, similar to an umbrella inverting.[13]
The operative mechanism and its efficiency (the quantum yield) depend on which excited state is populated and the surrounding environment.[14]
Caption: Simplified Jablonski diagram for photoisomerization.
Q2: How do I choose the optimal irradiation wavelength?
The optimal wavelength is a balance between efficient excitation and selective isomerization.
-
For trans→cis isomerization: Irradiate at the λ_max of the π→π* band of the trans isomer (~320-360 nm). This band has a much higher molar extinction coefficient, allowing for efficient light absorption. While the n→π* band (~440 nm) can also induce isomerization, its low absorbance requires higher intensity or longer irradiation times.
-
For cis→trans isomerization: Irradiate at a wavelength where the cis isomer absorbs more strongly than the trans isomer. This is often the n→π* band (~440 nm) or sometimes the tail of the π→π* band of the cis isomer. The goal is to selectively excite the cis population to drive it back to the trans form.
Q3: Does pH matter for non-aqueous solvents?
Even in nominally aprotic, non-aqueous solvents, trace amounts of water can influence the protonation state of the carboxylic acid. More importantly, the effective "acidity" of the molecule can be influenced by the solvent's hydrogen bond accepting/donating ability. For highly sensitive experiments, using a dried, freshly distilled solvent is recommended. If precise control over the protonation state is needed, adding a non-aqueous acid (like a trace of trifluoroacetic acid) can ensure the carboxylic acid remains protonated, though this can introduce other complications.
III. Key Experimental Protocols
Protocol 1: Determination of Photoisomerization Quantum Yield (Φ) using Chemical Actinometry
This protocol describes the "gold standard" method for determining Φ by relating the rate of isomerization to a precisely measured photon flux.[12]
Objective: To accurately calculate the trans→cis quantum yield (Φ_t→c).
Materials:
-
4-Phenylazophenoxyacetic acid
-
Spectrophotometric grade solvent
-
Potassium ferrioxalate actinometer solution
-
1,10-phenanthroline solution
-
Sodium acetate buffer
-
Monochromatic light source (LED or filtered lamp)
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes
Step-by-Step Methodology:
Part A: Measurement of Photon Flux (I₀)
-
Prepare Actinometer: Prepare the potassium ferrioxalate solution in the dark according to standard literature procedures.
-
Irradiate Actinometer: Fill a cuvette with the actinometer solution. Place it in the exact same position as your sample will be. Irradiate it with your light source for a specific time (t). The absorbance of the solution should be high (>2) at the irradiation wavelength to ensure all light is absorbed.
-
Develop Complex: After irradiation, take an aliquot of the actinometer solution and add the 1,10-phenanthroline and buffer solutions. This forms a colored complex with the Fe²⁺ ions produced.
-
Measure Absorbance: Measure the absorbance of the colored complex at its λ_max (~510 nm).
-
Calculate Moles of Fe²⁺: Use the Beer-Lambert law (A = εcl) and the known molar extinction coefficient of the Fe²⁺-phenanthroline complex to calculate the moles of Fe²⁺ produced.
-
Calculate Photon Flux: The moles of photons absorbed can be calculated using the known quantum yield of the actinometer at that wavelength. The photon flux (I₀) is then: I₀ (moles of photons/s) = (moles of Fe²⁺ formed) / (Φ_actinometer * irradiation time (s))
Part B: Measurement of Isomerization
-
Prepare Sample: Prepare a dilute solution of 4-Phenylazophenoxyacetic acid in the desired, degassed solvent. The initial absorbance at the irradiation wavelength should be low (< 0.1) to ensure uniform light intensity throughout the sample.
-
Initial Spectrum: Record the initial UV-Vis spectrum of the purely trans isomer (prepared in the dark).
-
Irradiate Sample: Irradiate the sample for a short period (t). The total conversion should be kept low (<10%) to simplify the kinetics and avoid significant absorption by the cis product.
-
Final Spectrum: Immediately after irradiation, record the UV-Vis spectrum again.
-
Calculate Change in Concentration: Calculate the change in the number of trans molecules (Δn_trans) using the change in absorbance at a monitoring wavelength (e.g., the λ_max of the trans isomer) and the Beer-Lambert law. You will need to know the molar extinction coefficients of both the trans and cis isomers at this wavelength. Δn_trans = ΔA * V / (Δε * l) where V is the volume, l is the path length, and Δε is the difference in molar extinction coefficients between the cis and trans isomers.
Part C: Calculation of Quantum Yield (Φ_t→c)
-
Calculate Photons Absorbed: First, calculate the fraction of light absorbed (F) by the sample: F = 1 - 10⁻ᴬ, where A is the average absorbance during irradiation. The number of photons absorbed is I₀ * t * F.
-
Calculate Quantum Yield: Φ_t→c = (Number of molecules isomerized) / (Number of photons absorbed) Φ_t→c = (Δn_trans * N_A) / (I₀ * t * F) where N_A is Avogadro's number.
Caption: Workflow for quantum yield determination via actinometry.
IV. References
-
Temperature-Dependent Photoisomerization Quantum Yields for Azobenzene-Modified DNA. The Journal of Physical Chemistry C.
-
Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems. Materials Advances.
-
Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch. JoVE (Journal of Visualized Experiments).
-
Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. PMC, NIH.
-
An Introduction to Photoluminescence Quantum Yield (PLQY). Ossila.
-
The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing.
-
Quantum yield of photoisomerization of substituted ABs. ResearchGate.
-
Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. ResearchGate.
-
Azobenzene Photoisomerization-Induced Destabilization of B-DNA. PMC, NIH.
-
Twisted Anthracene-Fused BODIPY: Intersystem Crossing and Torsion-Induced Non-Radiative Relaxation of the Singlet Excited State. MDPI.
-
Light‐induced Photoswitching of 4‐(Phenylazo)benzoic Acid on Au(111). ResearchGate.
-
A fiber-optic spectroscopic setup for isomerization quantum yield determination. Beilstein Journal of Organic Chemistry.
-
In Silico Investigation of the Photoisomerization Mechanism of Push. ChemRxiv.
-
Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. PubMed.
-
Azobenzene photoisomerization quantum yields in methanol redetermined. Photochemical & Photobiological Sciences.
-
New Insight on Photoisomerization Kinetics of Photo-Switchable Thin Films Based on Azobenzene/Graphene Hybrid Additives in Polyethylene Oxide. PMC, NIH.
-
Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. Macromolecules.
-
Singlet and Triplet Pathways Determine the Thermal Z/E Isomerization of an Arylazopyrazole-Based Photoswitch. PMC.
-
Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles. The Journal of Physical Chemistry A.
-
Photoisomerization and Thermal Isomerization of Arylazoimidazoles. ResearchGate.
-
Effect of pH on azobenzene-4,4'-dicarboxylate/α-CD complex formation. Synthesis, kinetic study and molecular modeling simulations. ResearchGate.
-
Application Notes and Protocols for Photoisomerization Studies. Benchchem.
-
Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential. PMC.
-
Thiophenylazobenzene: An Alternative Photoisomerization Controlled by Lone‐Pair⋅⋅⋅π Interaction. ResearchGate.
-
Theoretical insights into photo-induced isomerization mechanisms of phenylsulfinyl radical PhSO. RSC Publishing.
-
The Photoisomerization Pathway(s) of Push-Pull Phenylazoheteroarenes. ChemRxiv.
-
Temperature and pressure dependences of thermal cis-to-trans isomerization of azobenzenes which evidence an inversion mechanism. Journal of the American Chemical Society.
-
Tuning the Thermal Isomerization of Phenylazoindole Photoswitches from Days to Nanoseconds. ResearchGate.
-
Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A.
Sources
- 1. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jove.com [jove.com]
- 7. Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Solubility & Stability of Azo Acids
Topic: Troubleshooting Solubility Issues of Azo Acids in Aqueous Buffers Ticket ID: AZO-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary: The "Brick Dust" Paradox
Azo acids (compounds containing the R-N=N-R' motif and acidic moieties like -COOH or -SO
This guide moves beyond basic "mix and vortex" advice. We analyze the thermodynamic competition between solvation energy (interaction with water) and lattice energy (crystal packing/aggregation).[1]
Diagnostic Flowchart
Before altering your protocol, use this decision tree to identify the root cause of precipitation.
Figure 1: Decision matrix for diagnosing azo acid precipitation events based on pH, ionic strength, and spectral shifts.[1]
The Core Mechanisms (Why This Happens)
To solve the issue, you must understand the two forces fighting against you.[1][2]
A. The pKa Trap (Henderson-Hasselbalch)
Azo acids like Sulfasalazine or Methyl Red behave according to the Henderson-Hasselbalch equation.[1]
-
The Trap: Many researchers try to dissolve the solid free acid directly into a neutral buffer (pH 7.0-7.4).[1]
-
The Reality: If your compound's pKa is near 5-6 (common for carboxylic azo dyes), at pH 7.0, a significant fraction may still exist as the protonated, non-soluble species.[1] Furthermore, the dissolution rate of the solid acid into a neutral buffer is kinetically limited by the surface boundary layer pH, which remains acidic.[1]
B. H-Aggregation (The "Zipper" Effect)
Azo dyes are planar.[1] In water, hydrophobic effects force the aromatic rings to stack face-to-face (H-aggregates) or end-to-end (J-aggregates).[1]
-
Symptom: You will often see a color shift (Metachromasy) just before precipitation.[1] For example, an orange solution turns reddish-purple and then crashes out.[1] This indicates the formation of supramolecular stacks that become too heavy to remain suspended.[1]
Troubleshooting Scenarios (Q&A)
Scenario 1: "It crashed out instantly when I added PBS."
Diagnosis: The "Salting Out" Effect.[1][3]
Explanation: Phosphate Buffered Saline (PBS) contains ~137 mM NaCl.[1] Sodium ions (
-
Switch to a low-salt buffer (e.g., 10-50 mM Tris-HCl or HEPES).[1]
-
If physiological osmolarity is required, use a non-ionic tonicity adjuster like Mannitol or Sucrose instead of NaCl.[1]
Scenario 2: "I dissolved it in DMSO, but it precipitated when I added water."
Diagnosis: The Solvent Shock.[1] Explanation: You created a local environment where the solvent composition changed too rapidly. When a drop of DMSO-dye stock hits water, the DMSO diffuses away faster than the dye can equilibrate, leaving the dye "stranded" in water where it is insoluble.[1] Fix:
-
The Vortex Method: Vortex the aqueous buffer vigorously while adding the DMSO stock dropwise.[1]
-
The Intermediate Step: Dilute your 100% DMSO stock to 50% DMSO/Water first, then dilute that into your final buffer.[1] This softens the polarity gradient.[1]
Scenario 3: "The solution is cloudy, but I don't see particles."
Diagnosis: Micro-crystalline dispersion (Colloidal suspension).[1] Explanation: The compound has formed particles in the 100-500 nm range.[1] This is dangerous for biological assays as it leads to false positives (nonspecific binding).[1] Fix:
-
Measure Absorbance at 600 nm (where the dye shouldn't absorb).[1] If OD600 > 0.05, you have turbidity.[1]
-
Add a non-ionic surfactant: 0.05% Tween-20 or 0.1% Pluronic F-68 .[1] This disrupts the
- stacking.[1]
The "Golden Standard" Solubilization Protocol
Do not attempt to dissolve solid azo acids directly in neutral buffer.[1] Follow this thermodynamic pathway to ensure stability.
Materials
-
Solvent A: 100% DMSO (anhydrous) or 0.1 M NaOH (if chemically compatible).[1]
-
Solvent B: 10 mM Tris-HCl, pH 8.0 (Start alkaline, adjust later).
-
Surfactant: Tween-20 (optional).[1]
Step-by-Step Workflow
-
Primary Solubilization (The "Stock"):
-
Clarification:
-
Centrifuge the stock at 10,000 x g for 5 minutes.
-
Why: Removes "seed crystals" that nucleate precipitation later.[1]
-
-
The "Reverse Addition" Dilution:
-
Final pH Adjustment:
Comparative Solubility Data
The following table illustrates the dramatic effect of pH and co-solvents on a representative azo acid (e.g., Sulfasalazine analogs).
| Condition | Solubility (mg/mL) | State | Mechanism |
| Water (pH 5.0) | < 0.01 | Precipitate | Protonated (Neutral) species dominates.[1] |
| PBS (pH 7.4) | 0.5 | Unstable/Cloudy | "Salting out" by |
| 0.1 M NaOH | > 50.0 | Clear Solution | Fully ionized (Anionic) + High repulsion.[1] |
| PBS + 5% DMSO | 2.0 | Clear Solution | Organic co-solvent disrupts hydrophobic stacking.[1] |
| PBS + 0.1% Tween-20 | 5.0 | Clear Micellar | Surfactant sequesters hydrophobic domains.[1] |
References
-
Physicochemical Principles of Azo Dye Solubility
-
Source: BenchChem Technical Library[1]
- Context: Discusses the impact of ionizable groups (-COOH, -SO3H) on azo dye solubility in aqueous buffers.
-
URL:
-
-
Aggreg
- Source: MDPI (Molecules)
- Context: Details the self-association of dye molecules via - conjugated parts and the form
-
URL:
-
Sulfasalazine pKa and Stability
-
Effect of Ionic Strength (Salting Out)
- Source: TUM Civil and Environmental Engineering
- Context: Reviews how salt concentration (NaCl) affects the adsorption and solubility behavior of azo dyes.
-
URL: (Note: Direct deep link to PDF content varies, landing page provided for verification).[1]
Sources
Technical Support Center: Stabilizing cis-4-Phenylazophenoxyacetic Acid
Status: Operational Ticket ID: AZO-STAB-001 Subject: Prevention of Thermal Relaxation in cis-Isomers Assigned Specialist: Senior Application Scientist, Photopharmacology Division
Executive Summary & Diagnostic Workflow
You are experiencing rapid thermal relaxation (reversion) of cis-4-Phenylazophenoxyacetic acid back to its thermodynamically stable trans form.[1] This molecule is a classic photoswitch where the cis state is metastable. The relaxation process is driven by the ground-state energy barrier and is highly sensitive to environmental factors.
To immediately diagnose the source of your instability, follow this logic flow. If your sample reverts in minutes rather than hours/days, you likely have a catalytic contaminant (usually protons) or thermal aggregate .
Troubleshooting Logic Tree
Figure 1: Diagnostic decision tree for identifying the cause of rapid thermal relaxation.
Technical Deep Dive: The Mechanics of Instability
To prevent relaxation, you must understand the forces driving it. The cis isomer is higher in energy (~50 kJ/mol) than the trans isomer. The molecule wants to relax. Your goal is to maximize the activation energy barrier (
A. The Acid Catalysis Trap (Most Common Failure)
The Issue: Your molecule contains a carboxylic acid tail (-COOH). If dissolved in unbuffered water or organic solvents with trace moisture, the protons (
Protocol Adjustment:
-
Never store the free acid form in unbuffered aqueous media.
-
Always work with the salt form (carboxylate) or in a buffered solution (pH 7.4–8.0).
-
Solvent Choice: Avoid protic solvents (methanol/ethanol) if stability is paramount, as they can facilitate proton transfer. Aprotic solvents (DMSO, Acetonitrile) generally offer longer half-lives unless acid impurities are present.
B. Concentration-Dependent Aggregation
The Issue: 4-Phenylazophenoxyacetic acid is amphiphilic. At high concentrations (>1 mM), the hydrophobic azobenzene cores stack (H-aggregation). The Mechanism: Stacking interactions can mechanically distort the cis isomer or provide a lower-energy pathway for relaxation via cooperative switching. Research on polymer-bound derivatives (like P4VP complexes) shows that relaxation rates increase drastically as local azobenzene concentration rises [3].[1]
Protocol Adjustment:
-
Keep stock solutions dilute (<100
M) during irradiation. -
If high concentration is required, use a co-solvent or surfactant (e.g., Cyclodextrin) to isolate monomers, though be warned: some Cyclodextrins can accelerate relaxation if the trans form binds more tightly than the cis form.
Experimental Validation: Measuring Your Half-Life
Do not guess your stability. Measure it. This protocol establishes the baseline
Required Equipment: UV-Vis Spectrophotometer with temperature control.
Step-by-Step Protocol:
-
Preparation: Prepare a 50
M solution of your compound in pH 7.4 PBS (or your target solvent). -
Baseline Scan: Measure the spectrum of the dark-adapted sample (100% trans). Note the
(approx. 330–350 nm). -
Irradiation: Expose the sample to UV light (365 nm) for 5 minutes to reach the Photostationary State (PSS). The peak at ~340 nm will decrease; a weak band at ~440 nm (
) will appear. -
Kinetic Run:
-
Set the spectrophotometer to measure Absorbance at
(340 nm). -
Turn off the UV source.
-
Record Absorbance vs. Time in the dark at a constant temperature (e.g., 25°C).
-
-
Calculation: Fit the data to a first-order exponential decay equation:
Where is the absorbance of the fully relaxed trans state.
Reference Data: Expected Behavior
| Parameter | Condition | Expected Outcome |
| Solvent Polarity | Toluene (Non-polar) | Slow Relaxation (High Stability) |
| Solvent Polarity | Water (Polar) | Faster Relaxation |
| pH | pH 4.0 (Acidic) | Rapid Reversion (Seconds/Minutes) |
| pH | pH 8.0 (Basic) | Stable (Hours/Days) |
| Temperature | 4°C | ~4-5x slower than RT |
Frequently Asked Questions (FAQs)
Q: I am storing my sample in DMSO at -20°C, but it still relaxes. Why? A: While -20°C slows the process, DMSO is hygroscopic. Absorbed water can act as a proton shuttle if the DMSO is not anhydrous. Furthermore, the freeze-thaw cycle can induce aggregation. Recommendation: Store as a dry powder (salt form) in the dark. Reconstitute immediately before use.
Q: Can I use ambient room light during experiments?
A: No. The cis isomer has a weak absorption tail that extends into the visible blue/violet region. Ambient fluorescent lab lights contain enough blue energy to trigger cis
Q: Will binding this molecule to a protein stabilize the cis form? A: It depends on the binding pocket. If the pocket is rigid and sterically complementary to the cis shape (bent), it will stabilize it (the "molecular lock" effect). If the pocket is flexible or prefers the planar trans form, the protein will actually catalyze the relaxation to return to the lower energy state.
References
-
Dunn, N. J., et al. (2009). pH-Dependent cis
trans isomerization rates for azobenzene dyes in aqueous solution.[2] The Journal of Physical Chemistry A, 113(47), 13144-13151.[2] Link -
Cimino, P., et al. (2023). Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing. ACS Central Science. Link
-
Priimagi, A., et al. (2010). Structurally Controlled Dynamics in Azobenzene-Based Supramolecular Self-Assemblies. ACS Applied Materials & Interfaces. Link
-
Vetrackova, L., et al. (2017). The absorption spectrum of cis-azobenzene.[3] Photochemical & Photobiological Sciences. Link
Sources
purification of 4-Phenylazophenoxyacetic acid by recrystallization techniques
Introduction
Welcome to the technical support guide for the purification of 4-Phenylazophenoxyacetic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require a high degree of purity for their applications. 4-Phenylazophenoxyacetic acid, an azo compound, often presents unique purification challenges due to its color and the nature of potential impurities from its synthesis. This guide provides in-depth, field-proven insights into purification by recrystallization, moving beyond a simple protocol to explain the causality behind each step.
Part 1: The "Why" - Fundamentals of Recrystallization for 4-Phenylazophenoxyacetic Acid
Recrystallization is a powerful technique for purifying solid organic compounds. Its efficacy hinges on the principle of differential solubility: the desired compound and its impurities exhibit different solubilities in a chosen solvent system at varying temperatures.
For 4-Phenylazophenoxyacetic acid, an ideal recrystallization solvent should meet the following criteria:
-
High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the boiling solvent. This is crucial for achieving a good recovery yield. Using too much solvent is a common reason for poor or no yield.[1]
-
Low Solubility at Reduced Temperatures: As the saturated solution cools, the compound's solubility should decrease sharply, causing it to crystallize out of the solution.
-
Favorable Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).
-
Chemical Inertness: The solvent must not react with 4-Phenylazophenoxyacetic acid.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.
Understanding these principles is the first step in developing a robust and efficient purification protocol.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the recrystallization of 4-Phenylazophenoxyacetic acid.
Question 1: After dissolving my crude product and cooling the solution, no crystals are forming. What's wrong?
Answer: This is a common issue, often related to supersaturation or using an excessive amount of solvent.[1]
-
Probable Cause 1: Supersaturation. The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point, but crystallization has not been initiated.
-
Solution A: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[2] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution B: Seed Crystals. If you have a small amount of pure 4-Phenylazophenoxyacetic acid, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for other molecules to crystallize upon.[2]
-
Solution C: Flash Cooling. Briefly place the flask in an ice bath for a few minutes. A rapid temperature drop can sometimes shock the system into crystallization. However, be aware that very rapid cooling can lead to the formation of smaller, less pure crystals.
-
-
Probable Cause 2: Excessive Solvent. You may have added too much solvent, preventing the solution from becoming saturated upon cooling.[1]
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue to heat until you observe a slight turbidity or the formation of solid material on a stirring rod when it is removed and cooled by blowing on it. Then, allow the solution to cool slowly once more.
-
Question 2: My final product has a dull, off-color appearance, not the expected vibrant color. How do I fix this?
Answer: The presence of colored impurities is a frequent challenge with azo compounds. These impurities can become trapped in the crystal lattice.
-
Probable Cause: Colored Process Impurities. Synthesis of azo compounds can lead to highly colored byproducts or residual starting materials. Polymeric or tar-like substances can also form from side reactions, especially if reaction temperatures were not strictly controlled.
-
Solution: Use of Activated Charcoal. After dissolving the crude product in the hot solvent, and before the cooling step, allow the solution to cool slightly to prevent boiling over. Then, add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.[3] The charcoal has a high surface area and will adsorb many of the colored impurities. Gently boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the filtrate to cool and crystallize. Caution: Do not add charcoal to a boiling solution, as it can cause violent frothing.
-
Question 3: My yield of purified 4-Phenylazophenoxyacetic acid is very low. What are the likely causes?
Answer: A low yield can result from several factors during the recrystallization process.
-
Probable Cause 1: Premature Crystallization. The compound may have crystallized prematurely during hot filtration (if performed).
-
Solution: To prevent this, use a stemless funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent or by placing it over a steam bath.[4] Perform the filtration as quickly as possible.
-
-
Probable Cause 2: Excessive Solvent. As mentioned in Question 1, using too much solvent will keep more of your product dissolved in the mother liquor.[1]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude product.
-
-
Probable Cause 3: Inappropriate Solvent Choice. The solvent may have a relatively high solubility for your compound even at low temperatures.
-
Solution: Re-evaluate your solvent choice. A good starting point for azo dyes can be ethanol, glacial acetic acid, or mixtures with water.[3] Refer to the solvent selection table in this guide.
-
-
Probable Cause 4: Excessive Washing. Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can redissolve a significant portion of your product.[1]
-
Solution: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.
-
Question 4: An oily substance is forming instead of solid crystals. What is happening?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or as a supersaturated liquid.
-
Probable Cause 1: High Concentration of Impurities. Certain impurities, such as triazenes which can form during azo coupling, are often oily and can depress the melting point of your compound, leading to oiling out.[3]
-
Solution: Try re-dissolving the oil in more hot solvent and then allowing it to cool very slowly. A slower cooling rate provides more time for a proper crystal lattice to form. If this fails, the bulk of the impurity may need to be removed by another method, such as column chromatography, before attempting recrystallization.
-
-
Probable Cause 2: Solution Cooled Too Rapidly. A large temperature gradient can favor oil formation over crystallization.
-
Solution: Ensure the hot, saturated solution is allowed to cool slowly to room temperature on a benchtop, insulated with a beaker or watch glass, before moving it to an ice bath.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for recrystallizing 4-Phenylazophenoxyacetic acid?
-
A: While the ideal solvent must be determined experimentally, good starting points for azo dyes and phenoxyacetic acid derivatives include ethanol, glacial acetic acid, and ethanol/water mixtures.[3][4] Phenoxyacetic acid itself is soluble in ethanol and glacial acetic acid.[5] The goal is to find a solvent or solvent pair where the compound is highly soluble when hot and poorly soluble when cold.
-
-
Q: What are the common impurities I should be aware of?
-
A: Impurities often stem from the synthesis route. For azo compounds, these can include unreacted starting materials (e.g., phenolate derivatives), phenols from the decomposition of the diazonium salt, and byproducts like triazenes from incorrect pH control during coupling.
-
-
Q: What is the expected melting point of pure 4-Phenylazophenoxyacetic acid?
Part 4: Data & Resources
Solvent Selection Table
This table provides a starting point for selecting a suitable recrystallization solvent. Solubility of 4-Phenylazophenoxyacetic acid should be tested on a small scale first.
| Solvent | Boiling Point (°C) | Characteristics & Rationale |
| Ethanol | 78 | Often a good choice for moderately polar compounds. Phenoxyacetic acid is soluble in ethanol. A mixture with water can be effective to decrease solubility upon cooling.[4] |
| Glacial Acetic Acid | 118 | A polar, protic solvent that can be effective for dissolving carboxylic acids. Phenoxyacetic acid is freely soluble in glacial acetic acid.[5] |
| Ethyl Acetate | 77 | A moderately polar solvent. Phenolic compounds show good solubility.[7] Can be paired with a non-polar solvent like hexanes. |
| Toluene | 111 | A non-polar solvent. Less likely to be a primary solvent but could be used as an anti-solvent in a solvent pair system. |
| Water | 100 | 4-Phenylazophenoxyacetic acid is expected to have low water solubility, but it could be used as an anti-solvent with a miscible organic solvent like ethanol. |
Diagrams: Workflows & Logic
Caption: Standard workflow for recrystallization.
Caption: Decision tree for troubleshooting common issues.
Part 5: Detailed Recrystallization Protocol
This protocol is a self-validating system. Pay close attention to the observational checkpoints.
Materials:
-
Crude 4-Phenylazophenoxyacetic acid
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection (Small Scale Test):
-
Place ~20-30 mg of your crude product into a small test tube.
-
Add the chosen solvent dropwise at room temperature. The solid should be largely insoluble.
-
Heat the test tube in a hot water bath. The solid should dissolve completely.
-
Cool the test tube in an ice bath. A large amount of crystalline solid should reappear. If so, this is a suitable solvent.
-
-
Dissolution:
-
Place the crude 4-Phenylazophenoxyacetic acid into an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the selected solvent to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Add small portions of hot solvent until the solid just dissolves completely. Checkpoint: The solution should be saturated. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is intensely colored with impurities, remove it from the heat and allow it to cool for a minute.
-
Add a small amount (spatula tip) of activated charcoal.
-
Return the flask to the hot plate and gently boil for 2-3 minutes.
-
-
Hot Gravity Filtration (if charcoal or insoluble impurities are present):
-
Place a fluted filter paper in a stemless funnel.
-
Pre-heat the funnel and a clean receiving Erlenmeyer flask with a small amount of hot solvent.
-
Quickly pour the hot solution through the filter paper. Checkpoint: The goal is to remove the charcoal/impurities without the desired compound crystallizing in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass.
-
Allow the flask to cool slowly and undisturbed on the benchtop to room temperature. Checkpoint: As the solution cools, you should observe the formation of crystals. Slow cooling promotes the growth of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Set up a Büchner funnel with filter paper and connect the filter flask to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold solvent.
-
Pour the cold slurry of crystals into the Büchner funnel with the vacuum applied.
-
Wash the crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying and Purity Assessment:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Final Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Calculate the final yield.
-
References
-
Quora. (2019). How to recrystallize phenoxyacetic acid. [Link]
-
Wikipedia. (n.d.). Phenoxyacetic acid. [Link]
-
University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?. [Link]
-
Quora. (2018). Why is phenol soluble in ethyl acetate?. [Link]
-
The Merck Index Online. (n.d.). Phenoxyacetic Acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenoxyacetic Acid [drugfuture.com]
- 6. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
Technical Support Center: Minimizing Photobleaching in 4-Phenylazophenoxyacetic Acid Experiments
Welcome to the technical support center for researchers utilizing 4-Phenylazophenoxyacetic acid and its derivatives. This guide is designed to provide you with in-depth technical assistance to mitigate a common yet critical challenge in photochemical experiments: photobleaching. As a photoswitchable molecule, the utility of 4-Phenylazophenoxyacetic acid hinges on its reversible photoisomerization. However, irreversible photodegradation can compromise experimental outcomes, leading to signal loss and inaccurate data.
This resource, structured in a question-and-answer format, offers troubleshooting strategies and frequently asked questions (FAQs) to empower you to design robust experiments and ensure the integrity of your results.
Section 1: Understanding the Challenge: Photobleaching vs. Photoisomerization
Before delving into troubleshooting, it is crucial to distinguish between the desired photoisomerization and the detrimental photobleaching of 4-Phenylazophenoxyacetic acid.
What is the difference between photoisomerization and photobleaching of 4-Phenylazophenoxyacetic acid?
Photoisomerization is the reversible process where 4-Phenylazophenoxyacetic acid switches between its trans and cis isomeric forms upon absorption of light of a specific wavelength.[1][2] This is the basis of its function as a molecular switch. Photobleaching, on the other hand, is the irreversible photochemical destruction of the molecule, rendering it incapable of photoisomerization and often leading to a loss of its characteristic absorption.[3]
Section 2: Frequently Asked Questions (FAQs) about Photobleaching
This section addresses common questions researchers encounter when working with 4-Phenylazophenoxyacetic acid.
Q1: Why is my 4-Phenylazophenoxyacetic acid solution losing its color/absorbance over time during my experiment?
This is a classic sign of photobleaching. The chromophore of the azobenzene molecule, responsible for its color, is being irreversibly damaged by the excitation light.[3] Several factors can contribute to this, including high light intensity, prolonged exposure, and the presence of reactive oxygen species (ROS).
Q2: What are the primary mechanisms behind the photobleaching of azobenzene derivatives?
While the precise photodegradation pathways for 4-Phenylazophenoxyacetic acid are not extensively detailed in publicly available literature, the general mechanisms for organic dyes involve:
-
Reaction with Reactive Oxygen Species (ROS): Upon excitation, the molecule can enter a long-lived triplet state. This triplet state can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS (e.g., hydroxyl radicals, superoxide).[3][4][5] These ROS can then attack the azobenzene molecule, leading to its degradation.
-
Direct Photodegradation: High-energy photons, particularly in the UV range, can directly break chemical bonds within the molecule, leading to its fragmentation and loss of function.
Q3: Does the trans or cis isomer of 4-Phenylazophenoxyacetic acid photobleach faster?
The relative photostability of the trans and cis isomers can vary depending on the specific azobenzene derivative and the experimental conditions. For some azobenzenes, the cis isomer is reported to be less stable and more prone to degradation. However, without specific data for 4-Phenylazophenoxyacetic acid, it is prudent to assume both isomers are susceptible to photobleaching and take measures to protect the sample throughout the experiment.
Q4: Can I visually distinguish between photoisomerization and photobleaching?
While both processes involve a change in the absorption spectrum, photoisomerization is a reversible process. If you can revert the spectral changes by irradiating with a different wavelength of light (e.g., using visible light to switch from cis back to trans), you are primarily observing photoisomerization.[1] If the absorbance loss is permanent and cannot be recovered, photobleaching is the dominant process.
Section 3: Troubleshooting Guide: Practical Steps to Minimize Photobleaching
This section provides actionable strategies and experimental protocols to reduce photobleaching in your 4-Phenylazophenoxyacetic acid experiments.
Optimizing Illumination Conditions
The total photon dose delivered to the sample is a critical factor in photobleaching. Minimizing this dose is paramount.
Issue: Significant signal loss during time-lapse imaging or repeated measurements.
Solution:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the power of your light source.
-
Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for data acquisition. For microscopy, use the shortest possible exposure times for your camera.
-
Avoid Continuous Illumination: Whenever possible, use intermittent illumination rather than continuous exposure. For example, in a kinetics experiment, only illuminate the sample during the measurement points.
Experimental Protocol: Creating a Photobleaching Curve
To quantify the rate of photobleaching under your specific experimental conditions, it is highly recommended to generate a photobleaching curve.
Objective: To determine the rate of absorbance loss of 4-Phenylazophenoxyacetic acid under your standard illumination conditions.
Materials:
-
Solution of 4-Phenylazophenoxyacetic acid at the concentration used in your experiments.
-
Spectrophotometer or microscope with a photometer.
-
Your experimental light source.
Procedure:
-
Prepare a fresh solution of 4-Phenylazophenoxyacetic acid in the desired solvent.
-
Measure the initial absorbance (A₀) at the wavelength of maximum absorption (λ_max) of the trans isomer.
-
Continuously illuminate the sample using the same light source and intensity as in your experiments.
-
At regular time intervals (e.g., every 30 seconds), record the absorbance (A_t) at λ_max.
-
Plot the normalized absorbance (A_t / A₀) as a function of time.
-
The resulting curve will show the rate of photobleaching. This allows you to determine a "safe" illumination window for your experiments.
Managing the Chemical Environment
The chemical environment surrounding the 4-Phenylazophenoxyacetic acid molecule can significantly influence its photostability.
Issue: Rapid photobleaching even at low light intensities.
Solution:
-
Deoxygenate your solution: Since reactive oxygen species are a major contributor to photobleaching, removing dissolved oxygen from your solvent can significantly improve the photostability of your sample. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution prior to and during the experiment.
-
Use Antifade Reagents: The addition of antifade reagents to your solution can help to quench triplet states and scavenge reactive oxygen species.
Table 1: Common Antifade Reagents and their Mechanisms
| Antifade Reagent | Mechanism of Action | Recommended Concentration (DIY) | Commercial Products |
| n-Propyl gallate (NPG) | Free radical scavenger. | 4% in 90% glycerol/10% PBS | Available from various suppliers |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Triplet state quencher. | 1% in 90% glycerol/10% PBS | Available from various suppliers |
| Trolox | Vitamin E analog, potent antioxidant that scavenges free radicals. | - | ProLong™ Live Antifade Reagent |
| p-Phenylenediamine (PPD) | Effective free radical scavenger, but can be toxic and autofluorescent.[6] | - | Included in some commercial mounting media |
Note: The compatibility and efficacy of these reagents should be tested for your specific experimental setup, as they can sometimes interfere with the chemistry of the system. For live-cell imaging, ensure the chosen antifade reagent is not cytotoxic. Commercial antifade solutions like ProLong™ Gold Antifade Reagent are often optimized for a broad range of dyes and can be a reliable choice.[7]
Experimental Design and Workflow
A well-designed experimental workflow can minimize unnecessary light exposure.
Issue: Sample degrades before all necessary data can be collected.
Solution:
-
Plan your experiment to minimize light exposure: Acquire critical data points first.
-
Use a reference sample: To account for photobleaching in quantitative studies, a reference sample kept in the dark can be measured at the end of the experiment to determine the extent of signal loss due to factors other than the experimental variable.
Section 4: Visualizing the Process: Photobleaching vs. Isomerization
To better understand the interplay between the desired photoisomerization and the undesired photobleaching, the following workflow diagram is provided.
Caption: Workflow of photoisomerization and photobleaching of 4-Phenylazophenoxyacetic acid (4-PAA).
Section 5: Summary of Best Practices
To maximize the success of your experiments with 4-Phenylazophenoxyacetic acid, adhere to the following best practices:
Table 2: Key Recommendations for Minimizing Photobleaching
| Parameter | Recommendation | Rationale |
| Light Source | Use a filtered, wavelength-specific light source. | To excite only the desired transition and avoid high-energy UV radiation that can cause direct photodamage. |
| Light Intensity | Use the lowest intensity necessary for a good signal. | To reduce the rate of excitation to the triplet state and subsequent ROS generation. |
| Exposure Time | Keep illumination times as short as possible. | To minimize the total photon dose delivered to the sample. |
| Oxygen | Deoxygenate solutions when possible. | To reduce the concentration of a key reactant in the photobleaching pathway. |
| Additives | Consider using appropriate antifade reagents. | To quench triplet states and scavenge reactive oxygen species. |
| Experimental Protocol | Create a photobleaching curve for your system. | To quantify the rate of degradation and establish a safe experimental timeframe. |
By implementing these strategies, you can significantly reduce the impact of photobleaching on your experiments, leading to more reliable and reproducible data.
References
-
Chen, Y., et al. (2020). Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products. PubMed. [Link]
-
Spurgeon Smith and Fadi Bou-Abdallah. The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing. [Link]
-
ResearchGate. (2025). Heterogeneous photocatalysed degradation of 4-chlorophenoxyacetic acid in aqueous suspensions. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2021). Effective Singlet Oxygen Sensitizers Based on the Phenazine Skeleton as Efficient Light Absorbers in Dye Photoinitiating Systems for Radical Polymerization of Acrylates. NIH. [Link]
-
ResearchGate. (2022). Plot showing the temporal loss of the four phenoxyacetic acids as determined by UV spectral methods. ResearchGate. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
-
Royal Society of Chemistry. (2020). Phenazine-based photosensitizers for singlet oxygen generation. RSC Publishing. [Link]
-
ResearchGate. (2013). Preferred anti-fading agent for confocal fluorescence microscopy?. ResearchGate. [Link]
-
ResearchGate. (2025). Light‐induced Photoswitching of 4‐(Phenylazo)benzoic Acid on Au(111). ResearchGate. [Link]
-
Pace Analytical. Photostability Testing to ICH Q1B Standards. Pace Analytical. [Link]
-
Dunn, N. J., et al. (2009). pH-Dependent cis --> trans isomerization rates for azobenzene dyes in aqueous solution. PubMed. [Link]
-
Lirias. Chapter Title Singlet oxygen quantum yield determination using chemical acceptors Running head. Lirias. [Link]
-
ResearchGate. (2025). Effect of cis/trans-isomerisation on photoalignment of azo dyes. ResearchGate. [Link]
-
IKEV. (1996). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
ResearchGate. (2021). Singlet oxygen quantum yields determined at different photosensitizer concentrations. ResearchGate. [Link]
-
ScienceDirect. (2019). Singlet oxygen quantum yields determined by oxygen consumption. ScienceDirect. [Link]
-
University of Massachusetts Amherst. Antifade Mixtures for Fluorescence Microscopy. bio.umass.edu. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pH-Dependent cis --> trans isomerization rates for azobenzene dyes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective Singlet Oxygen Sensitizers Based on the Phenazine Skeleton as Efficient Light Absorbers in Dye Photoinitiating Systems for Radical Polymerization of Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenazine-based photosensitizers for singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
overcoming aggregation of phenylazophenoxy derivatives in concentration
Subject: Overcoming Aggregation of Phenylazophenoxy Derivatives in Concentration To: Research Scientists, Medicinal Chemists, and Photopharmacology Specialists From: Senior Application Scientist, Molecular Assembly Division
Introduction
Welcome to the Technical Support Center. You are likely here because your phenylazophenoxy derivatives—widely used as photoswitches in liquid crystals, biological probes, and photopharmacology—are behaving inconsistently.
The Root Cause: Phenylazophenoxy moieties possess a "perfect storm" for aggregation: the planar, aromatic azobenzene core drives
This guide provides the diagnostic protocols to confirm aggregation and the chemical engineering strategies to disrupt it.
Module 1: Diagnostics & Detection
Q: How do I definitively confirm my compound is aggregating without expensive scattering equipment?
A: The most reliable initial diagnostic is Concentration-Dependent UV-Vis Spectroscopy . Aggregation alters the electronic transition dipoles of the chromophore, leading to distinct spectral shifts that deviate from the Beer-Lambert Law.
The Diagnostic Protocol:
-
Preparation: Prepare a high-concentration stock solution (e.g., 1 mM) in your target solvent.
-
Serial Dilution: Create a dilution series ranging from
M to M. -
Measurement: Record UV-Vis spectra for each concentration.
-
Analysis: Normalize the absorption spectra. If the peak shape changes or shifts as concentration increases, you have aggregation.
Data Interpretation Table:
| Observation (vs. Monomer) | Aggregation Type | Structural Arrangement | Impact on Photoswitching |
| Blue Shift (Hypsochromic) | H-Aggregate | Face-to-face (Sandwich) | Inhibits trans-to-cis isomerization (steric locking). |
| Red Shift (Bathochromic) | J-Aggregate | Head-to-tail (Staircase) | May enhance or shift switching; often fluorescent. |
| Broadening / Tailing | Amorphous | Random / Precipitate | Scattering artifacts; loss of optical control. |
Technical Note: Phenylazophenoxy derivatives in aqueous media predominantly form H-aggregates due to the hydrophobic effect driving the aromatic cores together [1, 5].
Module 2: Formulation Engineering (Immediate Solutions)
Q: I cannot alter the molecule's structure. How do I stabilize it in aqueous buffer?
A: You must disrupt the hydrophobic interface using Host-Guest Encapsulation . Cyclodextrins (CDs) are the gold standard for phenylazophenoxy derivatives. The hydrophobic azobenzene core threads into the CD cavity, shielding it from neighboring molecules while the CD's exterior hydroxyls interact with water.
Recommended Reagent: Hydroxypropyl-
-
Why? It has higher solubility than native
-CD and a cavity size (approx. 6.0–6.5 Å) that perfectly accommodates the phenylazophenoxy width [3, 7].
The Encapsulation Workflow:
Figure 1: Mechanism of Cyclodextrin-mediated solubilization. The CD cavity encapsulates the hydrophobic azo-core, preventing
Q: My compound precipitates in pure water. What co-solvent strategy minimizes aggregation?
A: Avoid "bad" solvents that encourage clustering. Use Polar Aprotic Disrupters .
-
Protocol: Dissolve stock in DMSO or DMAc (Dimethylacetamide). These solvents interact strongly with the azo dipole.
-
Dilution Rule: When diluting into water, keep the organic co-solvent fraction >5% if possible. If <1% is required (for bio-assays), add a non-ionic surfactant like Tween-80 (0.1%) or Pluronic F-127 immediately upon dilution to catch the molecules before they nucleate into H-aggregates [5].
Module 3: Synthetic Design (Long-Term Solutions)
Q: We are designing the next generation of probes. How do we build "anti-aggregation" into the molecule?
A: You must penalize the planar packing of the trans isomer. The most effective strategy is Ortho-Substitution .
The "Twisted Core" Strategy: Introducing bulky groups (methyl, isopropyl, or halogens) at the ortho positions of the azobenzene ring forces the aromatic rings to twist out of coplanarity. This steric clash prevents the tight face-to-face packing required for H-aggregation [12].
Comparison of Design Approaches:
| Modification | Mechanism | Effect on Aggregation | Effect on Switching |
| Ortho-Methylation | Steric Twist | High Reduction (Disrupts Planarity) | Decouples |
| Sulfonation | Electrostatic | Medium Reduction (Repulsion) | Increases solubility; aggregation may still occur at high ionic strength. |
| Long Alkyl Tails | Hydrophobic | Increases Aggregation | Promotes micelle formation (avoid unless necessary for lipid bilayers). |
Module 4: Photophysics & Kinetics
Q: Why does my switching rate decrease as I increase concentration?
A: This is a hallmark of Excitonic Coupling . In H-aggregates, the excited state energy is delocalized over multiple molecules. This delocalization creates a high-energy barrier that competes with the photoisomerization pathway. Essentially, the molecules are "mechanically locked" together in the stack.
Troubleshooting Logic Tree:
Figure 2: Decision matrix for diagnosing aggregation-induced switching failure.
References
-
H-Aggregation of Azobenzene-Substituted Amphiphiles in Vesicular Membranes. ResearchGate. [Link]
-
H and J Aggregates - Pradeep Research Group. [Link]
-
Aggregation of Cyclodextrins: Fundamental Issues and Applications. InTechOpen / ResearchGate. [Link]
-
Tunable molecular packing modes via H- or J-aggregates. Soft Matter (RSC). [Link]
-
Photo-isomerization and light-modulated aggregation behavior of azobenzene-based ionic liquids. RSC Advances. [Link]
-
Supramolecular Aggregates of Azobenzene Phospholipids. Journal of the American Chemical Society. [Link]
-
Evaluating the Potential of Cyclodextrins in Reducing Aggregation. Journal of Pharmaceutical Sciences. [Link]
-
Systematically Exploring Molecular Aggregation... in High Concentration Solutions. International Journal of Molecular Sciences. [Link]
-
Understanding H- and J-Aggregation... for Solar Cells. Advanced Science News. [Link]
-
Classification and supramolecular tunability for excitonic band structures. Journal of Chemical Physics. [Link]
-
A steric hindrance alleviation strategy to enhance the photo-switching efficiency. Journal of Materials Chemistry A. [Link]
Validation & Comparative
1H NMR chemical shifts of 4-Phenylazophenoxyacetic acid interpretation
An In-Depth Guide to the ¹H NMR Chemical Shifts of 4-Phenylazophenoxyacetic Acid: A Comparative Interpretation
For researchers and professionals in synthetic chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Among its variants, Proton (¹H) NMR provides a detailed map of the hydrogen atoms within a molecule, revealing crucial information about the electronic environment and connectivity of the molecular framework. This guide offers a comprehensive interpretation of the ¹H NMR spectrum of 4-Phenylazophenoxyacetic acid, a molecule of interest due to its azobenzene core, which imparts photoswitchable properties, and its carboxylic acid moiety, which allows for further functionalization.
This document moves beyond a simple peak-by-peak assignment. It delves into the causal factors governing the observed chemical shifts by comparing the target molecule with simpler structural analogues. By understanding how each functional group—the phenylazo group, the ether linkage, and the acetic acid side chain—influences the electronic environment of nearby protons, we can achieve a more profound and predictive understanding of the molecule's spectroscopic signature.
Pillar 1: The Fundamental Principles of ¹H NMR Spectroscopy
Before dissecting the spectrum of 4-Phenylazophenoxyacetic acid, it is crucial to understand the foundational principles of ¹H NMR. The spectrum provides four key pieces of information for structural analysis[1].
-
Chemical Shift (δ): The position of a signal along the x-axis (measured in parts per million, ppm) indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield)[2][3]. The reference point is typically Tetramethylsilane (TMS), which is set to 0 ppm due to its highly shielded protons[1][3].
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring protons, a phenomenon known as spin-spin coupling.
-
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between the coupled protons.
Pillar 2: Structural Anatomy and Predicted ¹H NMR Spectrum of 4-Phenylazophenoxyacetic Acid
The structure of 4-Phenylazophenoxyacetic acid contains several distinct proton environments, which will give rise to a characteristic set of signals in the ¹H NMR spectrum.
Caption: Structure of 4-Phenylazophenoxyacetic Acid with Proton Labels.
Interpretation and Signal Assignment:
-
Aromatic Protons (HA, HB, HC): The five protons on the unsubstituted phenyl ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm[2]. The azo group (-N=N-) is electron-withdrawing, which deshields the attached aromatic protons. The two ortho protons (HA) are expected to be the most downfield, followed by the para (HC) and meta (HB) protons. Due to complex coupling, these five protons will likely appear as a multiplet. For azobenzene itself, these signals are found between 7.5 and 8.5 ppm[4].
-
Aromatic Protons (HD, HE): The four protons on the para-substituted phenoxy ring are chemically distinct from the other aromatic ring. They constitute an AA'BB' system, which often appears as two distinct doublets[5].
-
HE Protons: These protons are ortho to the electron-donating ether oxygen. The resonance effect of the oxygen increases electron density at the ortho and para positions, causing a shielding effect (upfield shift).
-
HD Protons: These protons are ortho to the electron-withdrawing azo group, which deshields them, causing a downfield shift. We therefore expect two doublets in the aromatic region, one for HD and one for HE.
-
-
Methylene Protons (HF): The two protons of the methylene group (-OCH₂-) are adjacent to two electron-withdrawing groups: the ether oxygen and the carboxylic acid. This will cause a significant downfield shift. Since there are no adjacent protons, the signal is expected to be a sharp singlet. In the parent molecule, phenoxyacetic acid, this signal appears around 4.67 ppm[6].
-
Carboxylic Acid Proton (HG): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm[2][7]. Its exact position and broadness are highly sensitive to the solvent, concentration, and temperature[7]. A key method for confirming this peak is to add a drop of deuterium oxide (D₂O) to the NMR tube; the acidic proton will exchange with deuterium, causing the signal to disappear from the ¹H spectrum[7].
Pillar 3: A Comparative Analysis with Structural Analogues
To substantiate our interpretation, we can compare the expected chemical shifts of 4-Phenylazophenoxyacetic acid with those of its structural precursors and related molecules. This comparison highlights the electronic influence of each functional group.
| Compound | Aromatic Protons (δ ppm) | Methylene (-OCH₂-) Protons (δ ppm) | Carboxylic Acid (-COOH) Proton (δ ppm) | Reference |
| Phenoxyacetic acid | 6.91-7.28 | 4.67 | 11.34 | [6] |
| 4-Chlorophenoxyacetic acid | ~6.8-7.3 (two doublets) | ~4.6 | Not reported | [8] |
| Azobenzene | ~7.5-8.5 (multiplet) | N/A | N/A | [4] |
| 4-Phenylazophenoxyacetic acid (Predicted) | ~6.9-8.5 | ~4.7-4.8 | >10 (broad) | - |
Analysis of Electronic Effects:
-
Effect of the Phenylazo Group: Comparing phenoxyacetic acid to our target molecule, the introduction of the phenylazo group at the para position will significantly impact the phenoxy ring protons. The HE protons (ortho to oxygen) will be slightly shifted, while the HD protons (ortho to the new azo group) will be strongly deshielded and shifted downfield into the typical azobenzene region (~7.8-8.0 ppm). The methylene (HF) and carboxylic acid (HG) protons are electronically insulated from the phenylazo group and are expected to show minimal changes in their chemical shifts compared to phenoxyacetic acid.
-
Effect of the Oxyacetic Acid Group: Comparing azobenzene to our target, the addition of the para-oxyacetic acid group introduces an electron-donating ether linkage. This will cause the protons on the adjacent aromatic ring (HD and HE) to shift upfield relative to the protons in unsubstituted azobenzene.
Pillar 4: Self-Validating Experimental Protocol
Acquiring a high-quality, interpretable ¹H NMR spectrum requires a robust and well-reasoned methodology.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Rationale: The choice of solvent is critical. It must dissolve the sample without contributing interfering signals. Deuterated solvents are used as they are "invisible" in ¹H NMR.
-
Protocol: Weigh approximately 5-10 mg of 4-Phenylazophenoxyacetic acid. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often an excellent choice for carboxylic acids as it can hydrogen bond with the acidic proton, leading to a sharper signal that is less prone to exchange.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
-
NMR Spectrometer Setup:
-
Rationale: The instrument parameters must be optimized to ensure good signal-to-noise and accurate integration.
-
Protocol: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity. Key acquisition parameters include setting the appropriate spectral width, a sufficient number of scans (e.g., 16 or 32) for good signal averaging, and an adequate relaxation delay (e.g., 1-2 seconds) to allow for full proton relaxation between pulses.
-
-
Data Processing:
-
Rationale: Raw NMR data (a Free Induction Decay, or FID) must be mathematically processed to generate the final spectrum.
-
Protocol: Apply a Fourier Transform to the FID. Carefully phase the resulting spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to ensure a flat baseline.
-
-
Spectral Analysis:
-
Rationale: The processed spectrum is now ready for interpretation.
-
Protocol: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons. Assign each signal to the corresponding protons in the molecule based on chemical shift, integration, and multiplicity, using the comparative analysis described above. For confirmation of the carboxylic acid proton, a D₂O exchange experiment can be performed.
-
Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.
Conclusion
The ¹H NMR spectrum of 4-Phenylazophenoxyacetic acid is a rich source of structural information. A systematic interpretation, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the unambiguous assignment of all proton signals. By performing a comparative analysis with simpler, related molecules like phenoxyacetic acid and azobenzene, we gain a deeper, cause-and-effect understanding of how the interplay of electron-donating and electron-withdrawing groups sculpts the final appearance of the spectrum. This guide provides not only the interpretive framework but also a robust experimental protocol, ensuring that researchers can confidently use ¹H NMR to verify the structure and purity of this versatile chemical compound.
References
-
Taylor & Francis Online. (2023). Large Azobenzene Macrocycles: Formation and Detection by NMR and MS Methods. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
Oregon State University. (2022). ¹H NMR Chemical Shift. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Chemistry Connected. NMR shifts 1H-general. Available at: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Available at: [Link]
-
MDPI. (2011). Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. Available at: [Link]
-
ResearchGate. (2014). Figure S3: (A) 1 H NMR spectra of azobenzene-3,3'-dicarboxylic acid.... Available at: [Link]
-
BMRB. BMRB entry bmse000742 - Phenoxyacetic Acid. Available at: [Link]
-
ResearchGate. (2015). synthesis and thermodynamic characterization of 4-(p-ethyl-n-phenyl-acetamidoxy)- 4'-[p-methyl-phenylazo]biphenyl. Available at: [Link]
-
CNKI. Synthesis and characterization of p-chlorophenylacetic acid. Available at: [Link]
-
PubChem. Phenoxyacetic Acid. Available at: [Link]
-
ResearchGate. (2008). Synthesis and characterization of p-chlorophenylacetic acid. Available at: [Link]
-
ResearchGate. (2013). The 1 H NMR spectrum of AZO-EC. Available at: [Link]
-
ACS Publications. (2022). Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety. Available at: [Link]
-
Indian Journal of Chemistry. (2004). Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tandfonline.com [tandfonline.com]
- 5. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]
- 7. chemistryconnected.com [chemistryconnected.com]
- 8. 4-Chlorophenoxyacetic acid(122-88-3) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to FTIR Analysis of 4-Phenylazophenoxyacetic Acid: A Comparative Approach
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. 4-Phenylazophenoxyacetic acid, a molecule combining the photoresponsive properties of an azobenzene unit with the functional handle of a carboxylic acid, presents a unique analytical challenge. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming its identity and purity. This guide provides an in-depth analysis of the characteristic FTIR peaks of 4-Phenylazophenoxyacetic acid, grounded in a comparative approach with its structural precursors and related compounds.
The Rationale: Why FTIR for 4-Phenylazophenoxyacetic Acid?
FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific, quantifiable frequencies. The resulting spectrum is a unique molecular "fingerprint," providing definitive evidence for the presence of key functional groups. For 4-Phenylazophenoxyacetic acid, we are particularly interested in identifying the vibrational modes associated with:
-
The Carboxylic Acid Moiety (-COOH): The cornerstone of the molecule's potential for further chemical modification.
-
The Azo Group (-N=N-): The chromophore responsible for its photoisomerization properties.[1][2][3]
-
The Ether Linkage (-O-): Connecting the phenoxy and acetic acid components.
-
The Phenyl Rings (C=C): The aromatic backbone of the structure.
By comparing the spectrum of the final compound to that of a simpler, related molecule like phenoxyacetic acid, we can unequivocally identify the spectral contributions of the added phenylazo group.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To ensure spectral accuracy and reproducibility, a standardized protocol is essential. The following describes a robust method using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient setup for solid samples.
Instrumentation and Parameters
-
Spectrometer: A Thermo Scientific Nicolet iS50 FTIR spectrophotometer or equivalent.[4]
-
Accessory: Diamond ATR crystal.
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 64 (co-added to improve signal-to-noise ratio).
Step-by-Step Workflow
-
Background Scan: Before analyzing the sample, a background spectrum is collected. This captures the IR absorption of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. This spectrum is automatically subtracted from the sample spectrum to provide a clean baseline.
-
Sample Preparation: Place a small amount (typically 1-5 mg) of the crystalline 4-Phenylazophenoxyacetic acid powder directly onto the diamond ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm, even contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.
-
Sample Scan: Initiate the sample scan using the parameters defined above. The instrument will collect 64 individual scans and average them to produce the final spectrum.
-
Data Processing: The resulting spectrum should be baseline-corrected if necessary using the spectrometer's software (e.g., OMNIC) to ensure all peaks originate from a flat baseline.
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Spectral Interpretation: A Comparative Deconvolution
The FTIR spectrum of 4-Phenylazophenoxyacetic acid is best understood by dissecting it into contributions from its constituent parts. We will compare its expected peaks with those of phenoxyacetic acid to highlight the key differences introduced by the phenylazo moiety.
The Carboxylic Acid Signature (Shared with Phenoxyacetic Acid)
The carboxylic acid group provides the most distinct and easily identifiable peaks in the spectrum.[5][6]
-
O-H Stretch (Carboxylic Acid Dimer): A very broad, strong absorption band is expected between 2500 cm⁻¹ and 3300 cm⁻¹ . This exceptional broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[5][6][7] This band will often appear as a wide "hump" overlying the sharper C-H stretching peaks.
-
C=O Stretch (Carbonyl): An intense, sharp peak will appear between 1690 cm⁻¹ and 1760 cm⁻¹ .[6] For dimeric, aromatic carboxylic acids, this peak is typically found around 1710 cm⁻¹ .[5][8] Its position is sensitive to conjugation and hydrogen bonding, which tend to lower the vibrational frequency.
-
C-O Stretch: A medium-intensity peak between 1210 cm⁻¹ and 1320 cm⁻¹ is characteristic of the C-O single bond stretch within the carboxylic acid group.[7]
The Aromatic and Ether Framework
-
Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ are indicative of C-H bonds on the phenyl rings.
-
Aromatic C=C Stretch: A series of medium-to-sharp peaks in the 1450-1600 cm⁻¹ region arise from the carbon-carbon double bond vibrations within the two phenyl rings. A peak around 1602 cm⁻¹ is typical for aromatic C=C stretching.[9]
-
Aryl Ether C-O Stretch: The stretching of the C-O-C ether bond is expected to produce a strong, characteristic band around 1240-1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1050 cm⁻¹ (symmetric stretch).
The Phenylazo Group: The Key Differentiator
The introduction of the phenylazo group (-C₆H₅-N=N-) adds unique spectral features that distinguish 4-Phenylazophenoxyacetic acid from phenoxyacetic acid.
-
N=N Stretch: The azo group's N=N stretching vibration is IR-active but often weak. For trans-azobenzene derivatives, this peak is typically found in the 1400-1450 cm⁻¹ region.[1] Its intensity can be low due to the symmetry of the bond, making it sometimes difficult to identify definitively.
-
C-N Stretch: Vibrations associated with the carbon-nitrogen bonds linking the phenyl rings to the azo group are expected in the 1140-1160 cm⁻¹ range.
Data Summary: Characteristic Peak Comparison
The table below summarizes the expected FTIR absorption bands for 4-Phenylazophenoxyacetic acid and provides a direct comparison with phenoxyacetic acid to highlight the spectral evidence of successful synthesis.
| Wavenumber (cm⁻¹) Range | Vibrational Mode Assignment | Expected in Phenoxyacetic Acid? | Expected in 4-Phenylazophenoxyacetic Acid? | Notes |
| 3300 - 2500 | O-H Stretch (Carboxylic Acid Dimer) | Yes | Yes | Very broad and strong absorption.[5][6] |
| ~3100 - 3000 | Aromatic C-H Stretch | Yes | Yes | Sharp peaks of medium intensity. |
| ~2950 - 2850 | Aliphatic C-H Stretch (-CH₂-) | Yes | Yes | Sharp peaks, typically weaker than O-H. |
| 1760 - 1690 | C=O Stretch (Carboxylic Acid) | Yes | Yes | Strong and sharp, position sensitive to conjugation.[5][8] |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Yes | Yes | Multiple sharp bands of variable intensity. |
| 1450 - 1400 | N=N Stretch (Azo Group) | No | Yes | Weak to medium intensity, key identifier. |
| ~1240 | Asymmetric C-O-C Stretch (Aryl Ether) | Yes | Yes | Strong intensity. |
| 1320 - 1210 | C-O Stretch (Carboxylic Acid) | Yes | Yes | Coupled with O-H in-plane bending.[7] |
| ~1150 | C-N Stretch | No | Yes | Medium intensity, another key identifier. |
| ~940 | O-H Bend (Out-of-plane) | Yes | Yes | Broad, medium-intensity peak. |
Visualization of Key Vibrational Modes
The following diagram illustrates the molecular structure of 4-Phenylazophenoxyacetic acid and highlights the key bonds responsible for its characteristic FTIR peaks.
Caption: Molecular structure of 4-Phenylazophenoxyacetic acid with key FTIR vibrational modes highlighted.
Conclusion for the Practicing Scientist
FTIR spectroscopy is an indispensable tool for the structural verification of 4-Phenylazophenoxyacetic acid. By focusing on the key signature regions, a researcher can rapidly confirm the successful incorporation of all three major structural components. The definitive markers are the simultaneous presence of: (1) the extremely broad O-H and sharp C=O stretches of the carboxylic acid, (2) the strong aryl ether C-O stretch, and (3) the characteristic, albeit weaker, N=N and C-N stretching bands from the phenylazo group. This comparative approach not only validates the target molecule but also provides a high degree of confidence in sample identity and purity, a critical step in any drug development or materials science workflow.
References
-
ResearchGate. FTIR spectrum of 4-(4 0 -pyridylazophenyl)4 00 -octyloxybenzoate, II8. Available from: [Link]
-
ResearchGate. FTIR spectrum of 4-phenylazo-1-naphthol. Available from: [Link]
-
ResearchGate. FTIR characteristic peak assignments for various types of MPs. Available from: [Link]
-
Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]
-
ResearchGate. FTIR spectrum of the 4-decyloxyphenylazobenzoic acid, I10. Available from: [Link]
-
National Center for Biotechnology Information. Characterization of Bioactivity of Selective Molecules in Fruit Wines by FTIR and NMR Spectroscopies, Fluorescence and Docking Calculations. Available from: [Link]
-
ResearchGate. FTIR spectra of PLA. Available from: [Link]
-
Frontiers. Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
ResearchGate. FTIR spectra of PLLA and RA peak band assignments. Available from: [Link]
-
University of Calgary. IR: carboxylic acids. Available from: [Link]
-
DiVA portal. Signature of electronically excited states in Raman spectra of azobenzene derivatives. Computational and experimental approaches. Available from: [Link]
-
PubMed. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Available from: [Link]
-
National Center for Biotechnology Information. Molecular structure and modeling studies of azobenzene derivatives containing maleimide groups. Available from: [Link]
-
PubChem. Phenoxyacetic acid. Available from: [Link]
-
ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]
-
National Center for Biotechnology Information. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Available from: [Link]
-
UNIBO. Engineering Azobenzene Derivatives to Control the Photoisomerization Process. Available from: [Link]
-
JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]
-
ACS Publications. Engineering Azobenzene Derivatives to Control the Photoisomerization Process. Available from: [Link]
-
Wikipedia. Azobenzene. Available from: [Link]
-
Wikipedia. Phenoxyacetic acid. Available from: [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Molecular structure and modeling studies of azobenzene derivatives containing maleimide groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azobenzene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Bioactivity of Selective Molecules in Fruit Wines by FTIR and NMR Spectroscopies, Fluorescence and Docking Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Pattern of 4-Phenylazophenoxyacetic Acid
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-Phenylazophenoxyacetic acid , designed for researchers in drug development and analytical chemistry.
A Comparative Technical Guide
Executive Summary
4-Phenylazophenoxyacetic acid (C₁₄H₁₂N₂O₃) is a structural hybrid of an azo dye and a phenoxyacetic acid derivative. Its mass spectral behavior is defined by two competing fragmentation channels: the cleavage of the ether-linked aliphatic acid side chain and the rupture of the central azo linkage.
This guide objectively compares its fragmentation "fingerprint" against key alternatives—HABA (a MALDI matrix isomer) and Phenoxyacetic acid (the side-chain parent)—to provide diagnostic criteria for structural elucidation.
Chemical Identity & Structural Context
Before analyzing the fragmentation, the structural properties that dictate ionization and dissociation must be established.
| Feature | 4-Phenylazophenoxyacetic Acid | HABA (Alternative) |
| Structure | Ph-N=N-Ph-O-CH₂-COOH | HO-Ph-N=N-Ph-COOH |
| Acid Type | Aliphatic (Ether-linked) | Aromatic (Benzoic) |
| Key Lability | Ether bond (C-O) & Azo bond (N=N) | Carboxyl group (on ring) |
| Monoisotopic Mass | 256.08 Da | 242.07 Da |
| Primary Use | Dye intermediate, antimicrobial research | MALDI Matrix (Proteins) |
Mechanistic Fragmentation Analysis
The fragmentation of 4-Phenylazophenoxyacetic acid under Electron Impact (EI) or Collision-Induced Dissociation (CID) follows a logic dictated by charge localization on the azo nitrogens and the ether oxygen.
Primary Pathway: The "Side-Chain" Ejection
Unlike benzoic acid derivatives (like HABA), which typically lose a hydroxyl radical (-OH) or carboxyl group (-COOH) directly from the ring, 4-Phenylazophenoxyacetic acid undergoes a characteristic aliphatic side-chain cleavage .
-
Loss of Carboxyl Group (M - 45): The initial loss of •COOH (45 Da) generates a resonance-stabilized benzyl-type radical cation at m/z 211 .
-
Loss of Acetic Acid Moiety (M - 59): A more extensive cleavage involves the loss of the •CH₂COOH radical (59 Da), yielding the 4-phenylazophenol cation (m/z 197) . This is often the base peak or a high-intensity fragment in phenoxyacetic derivatives.
Secondary Pathway: The "Azo" Rupture
High-energy collisions trigger the cleavage of the central azo (-N=N-) bond.
-
Diazo Cleavage: Rupture between the phenyl ring and the azo group generates the Phenyldiazonium ion (m/z 105) .
-
Nitrogen Loss: The diazonium ion rapidly loses N₂ (28 Da) to form the Phenyl cation (m/z 77) , a universal marker for mono-substituted benzene rings.
Visualization of Fragmentation Pathways
The following diagram illustrates the causal relationships between the molecular ion and its diagnostic fragments.
Comparative Performance Guide
This section compares the "performance" of the fragmentation pattern as a diagnostic tool against structural alternatives.
Comparison 1: vs. HABA (Isomeric Matrix)
Context: HABA (2-(4-hydroxyphenylazo)benzoic acid) is a common MALDI matrix. Researchers often confuse derivatives.
-
Differentiation:
-
4-Phenylazophenoxyacetic acid shows a loss of 59 Da (CH₂COOH).
-
HABA shows a loss of 44 Da (CO₂) or 17 Da (OH) characteristic of benzoic acids.
-
Result: The m/z 197 peak is unique to the phenoxyacetic derivative, whereas HABA will retain the oxygen on the ring, leading to different mass defects.
-
Comparison 2: vs. Phenoxyacetic Acid (Parent)
Context: Drug metabolism studies often screen for the "core" degradation product.
-
Differentiation:
-
Phenoxyacetic acid (MW 152) shares the m/z 107 (Ph-O-CH₂⁺) and m/z 77 (Ph⁺) fragments.
-
4-Phenylazophenoxyacetic acid shifts the molecular ion by +104 Da (the phenylazo group).
-
Result: If you see m/z 107 but not m/z 197, the azo bond has likely been metabolically reduced (cleaved) prior to analysis.
-
Summary Data Table
| Diagnostic Fragment | m/z (Target) | Origin | Comparative Note |
| Molecular Ion | 256 | Parent | Stable aromatic system. |
| Base Peak Candidate | 197 | Loss of CH₂COOH | Absent in HABA. Specific to ether-linked acids. |
| Acid Loss | 211 | Loss of COOH | Common in acids, but ratio vs. 197 is diagnostic. |
| Azo Core | 105 | Ph-N≡N⁺ | Present in all phenyl-azo derivatives. |
| Phenyl Cation | 77 | C₆H₅⁺ | Non-specific (present in all alternatives). |
Experimental Protocol: Structural Validation
To replicate these findings for structural confirmation or purity analysis, follow this self-validating protocol.
Objective: Confirm identity of 4-Phenylazophenoxyacetic acid via EI-MS.
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
-
Validation Check: Solution should be orange/red (characteristic of azo dyes). If colorless, the azo bond is compromised.
-
-
Instrument Setup (Direct Insertion Probe / GC-MS):
-
Ionization: Electron Impact (EI) at 70 eV.[1]
-
Source Temp: 200°C (Avoid overheating to prevent thermal decarboxylation before ionization).
-
Scan Range: m/z 40–300.
-
-
Data Acquisition Steps:
-
Step 1: Acquire background spectrum.
-
Step 2: Introduce sample. Look for M+ at m/z 256 .
-
Step 3 (Validation): Check for the "M-59" peak at m/z 197 .
-
If m/z 197 is present: Confirms phenoxyacetic ether linkage.
-
If m/z 197 is absent but m/z 239 (M-17) is seen: Suspect benzoic acid isomer (HABA-like).
-
-
References
-
PubChem. 4-Phenylazophenoxyacetic acid (CID 459042). National Library of Medicine. Available at: [Link]
-
Moanţă, A. & Radu, S. (2009). Spectroscopic analysis and antimicrobial activity of some 4-phenylazo-phenoxyacetic acids. Revue Roumaine de Chimie. (Discusses general fragmentation of the class). Available at: [Link]
-
NIST Mass Spectrometry Data Center. Phenoxyacetic acid derivatives fragmentation behavior. National Institute of Standards and Technology.[2][3] Available at: [Link]
Sources
Precision Purity Analysis of 4-Phenylazophenoxyacetic Acid: A Comparative HPLC Guide
Topic: HPLC Method for Purity Determination of 4-Phenylazophenoxyacetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
4-Phenylazophenoxyacetic acid (4-PAPA) is a critical photo-responsive molecule, widely utilized in soft lithography, biological switching, and liquid crystal engineering due to its reversible trans-cis isomerization under UV/Vis irradiation. However, its synthesis—typically via the Williamson etherification of 4-hydroxyazobenzene with chloroacetic acid—often yields persistent impurities that drastically affect photoswitching fatigue and quantum yield.
This guide compares standard analytical approaches against an Optimized Gradient RP-HPLC Method . We demonstrate why generic isocratic methods fail to quantify key precursors and establish a robust, self-validating protocol for >99.5% purity determination.
Part 1: The Analytical Challenge
The purity determination of 4-PAPA presents a unique chromatographic paradox:
-
The Analyte (4-PAPA): Contains a carboxylic acid moiety (pKa ~3.17), making it highly polar and pH-sensitive.
-
The Major Impurity (4-Hydroxyazobenzene): A hydrophobic precursor (LogP ~3.0) that retains strongly on C18 columns.[1]
-
The Reagent (Chloroacetic Acid): A small, highly polar molecule that often co-elutes with the solvent front.
Comparative Landscape:
| Feature | Method A: Direct UV-Vis Spectrophotometry | Method B: Generic Isocratic HPLC (50:50 ACN:Water) | Method C: Optimized Gradient pH-Buffered RP-HPLC |
| Principle | Beer-Lambert Law (Total Absorbance) | Partition Chromatography (Neutral pH) | Ion-Suppression Partition Chromatography |
| Specificity | Low. Cannot distinguish 4-PAPA from 4-hydroxyazobenzene (both contain the azo chromophore). | Medium. 4-PAPA ionizes (COO-), eluting too early (void volume) with peak tailing. | High. Acidic buffer suppresses ionization; gradient elutes hydrophobic impurities. |
| LOD/Sensitivity | High (ppm level) | Moderate | Very High (ppb level) |
| Verdict | Unsuitable for purity assay. | Fails System Suitability (Tailing Factor > 2.0). | The Gold Standard. |
Part 2: The Solution – Optimized Gradient RP-HPLC Protocol
This protocol utilizes Ion Suppression to retain the acidic analyte and Gradient Elution to clear the hydrophobic precursor.
1. Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 5 µm.
-
Why? End-capping reduces secondary silanol interactions with the azo nitrogens.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.
-
Why pH 3.0? The pKa of the carboxylic acid is ~3.17. At pH 3.0, ~60% of the molecule is protonated (neutral), increasing retention and sharpening the peak shape.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Detection Strategy (Dual Wavelength)
-
Channel 1 (Purity Assay): 350 nm
-
Target: The Azo chromophore (-N=N-).[3]
-
Reasoning: Maximizes signal for 4-PAPA and 4-hydroxyazobenzene; minimizes interference from non-chromophoric solvents.
-
-
Channel 2 (Impurity Profiling): 254 nm
-
Target: Phenyl rings and carbonyls.
-
Reasoning: Essential to detect Chloroacetic acid or other non-azo precursors that do not absorb at 350 nm.
-
3. Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration: Highly aqueous to retain polar acids. |
| 2.0 | 90 | 10 | Isocratic hold to separate Chloroacetic acid from Void. |
| 15.0 | 10 | 90 | Ramp: Elute 4-PAPA, then push off hydrophobic 4-Hydroxyazobenzene. |
| 20.0 | 10 | 90 | Wash step. |
| 20.1 | 90 | 10 | Return to initial conditions. |
| 25.0 | 90 | 10 | Re-equilibration. |
Part 3: Visualizing the Self-Validating System
The following diagrams illustrate the synthesis pathway creating the impurities and the chromatographic workflow to separate them.
Figure 1: Synthesis & Impurity Origin
Caption: The Williamson ether synthesis pathway showing the origin of critical impurities (4-Hydroxyazobenzene and Chloroacetic acid) relative to the product.
Figure 2: HPLC Method Logic Flow
Caption: Decision tree for method development, highlighting why pH control is the critical control point (CCP) for this specific analyte.
Part 4: Expected Performance Data
The following data represents typical system suitability results when using the Optimized Method (Method C).
| Parameter | Acceptance Criteria | Typical Result (Method C) | Result (Method B - Generic) |
| Retention Time (4-PAPA) | 8.0 – 12.0 min | 10.2 min | 2.1 min (Void) |
| Retention Time (4-Hydroxyazobenzene) | > 4-PAPA | 16.5 min | 14.0 min |
| Resolution (Rs) | > 2.0 | > 8.5 | < 1.5 |
| Tailing Factor (T) | < 1.5 | 1.1 | 2.8 (Severe Tailing) |
| Theoretical Plates (N) | > 5000 | ~12,500 | ~2,000 |
Interpretation:
-
Method B (Generic): The analyte (4-PAPA) is ionized at neutral pH, causing it to rush through the column (RT 2.1 min), often merging with the solvent front and Chloroacetic acid.
-
Method C (Optimized): The pH 3.0 buffer suppresses ionization. 4-PAPA elutes at 10.2 min, well-separated from the void. The gradient ramp then effectively washes off the highly retained 4-hydroxyazobenzene at 16.5 min.
Part 5: Experimental Protocol (Step-by-Step)
1. Preparation of Solutions
-
Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid ( ). Dilute to 1000 mL and filter through a 0.45 µm nylon membrane. -
Standard Stock Solution: Weigh 10 mg of 4-PAPA Reference Standard into a 50 mL volumetric flask. Dissolve in 20 mL Acetonitrile (sonicate if necessary) and make up to volume with Buffer (Final conc: 0.2 mg/mL).
-
Sample Solution: Prepare duplicate samples of the test material at 0.2 mg/mL using the same diluent (50:50 ACN:Buffer).
2. System Suitability Test (SST)
Inject the Standard Solution 5 times.
3. Calculation
Calculate purity using the Area Normalization Method (assuming response factors are similar for azo-derivatives) or External Standard Method if a certified impurity standard is available.
(Note: Exclude void volume peaks < 2.5 min corresponding to nitrate/buffer salts).
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[5] (Foundational text on pH control in RP-HPLC).
-
PubChem. (n.d.).[6] 4-Phenylazophenoxyacetic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
- Merck KGaA. (n.d.). Mobile Phase pH in HPLC. Sigma-Aldrich Technical Library. (General reference for carboxylic acid retention behavior).
-
SIELC Technologies. (n.d.).[2] HPLC Separation of Phenoxyacetic Acid Derivatives. Retrieved from [Link] (Reference for separation of acidic aromatic compounds).
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. isca.me [isca.me]
- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Phenylazophenoxyacetic acid | C14H12N2O3 | CID 459042 - PubChem [pubchem.ncbi.nlm.nih.gov]
thermal analysis DSC TGA of 4-Phenylazophenoxyacetic acid crystals
This guide provides an in-depth thermal analysis of 4-Phenylazophenoxyacetic acid , comparing its physicochemical stability against its structural precursors and functional alternatives. This document is designed for researchers requiring precise thermal data for material characterization, drug formulation, or photoswitchable ligand synthesis.
A Senior Scientist’s Guide to Stability, Phase Transitions, and Degradation Kinetics
Executive Summary & Compound Context
4-Phenylazophenoxyacetic acid (CAS: 1422464-41-2 / 1796-48-1 for related isomers) represents a critical functional bridge in the world of photochromic materials. It combines the robust, reversible photo-switching capability of the azobenzene core with the bioconjugation utility of a carboxylic acid tail.
Unlike simple azobenzene, which is volatile and thermally labile, this derivative exhibits enhanced crystallinity and thermal resistance due to intermolecular hydrogen bonding. This guide compares it directly with:
-
Azobenzene: The parent chromophore (Lacks functional handle, low thermal stability).
-
Phenoxyacetic Acid: The structural "tail" (Lacks photochromism, baseline for acid stability).
-
4-Hydroxyazobenzene: The synthetic precursor (Lacks the linker, lower melting point).
Experimental Protocol: The "Self-Validating" Workflow
To ensure reproducibility, the following protocol minimizes artifacts common in organic crystal analysis (e.g., solvent entrapment or thermal lag).
Instrumentation & Parameters
-
DSC (Differential Scanning Calorimetry): Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).
-
Atmosphere:[1] Nitrogen (50 mL/min) to prevent oxidative cross-linking.
-
Pan: Hermetically sealed Aluminum (Al) pans with a pinhole (allows gas escape during decomposition but retains volatiles during melting).
-
Ramp: 10°C/min (Standard) and 2°C/min (High-Resolution for isomer separation).
-
-
TGA (Thermogravimetric Analysis):
-
Ramp: 10°C/min from Ambient to 600°C.
-
Criterion:
(Temperature at 5% mass loss).
-
Analytical Workflow Diagram
Figure 1: Optimized workflow for thermal characterization ensuring solvent-free baselines.
DSC Analysis: Phase Transitions & Isomerization
The DSC profile of 4-Phenylazophenoxyacetic acid is dominated by two events: the melting of the trans-isomer and the potential exothermic relaxation of the cis-isomer (if UV-irradiated prior to analysis).
Melting Behavior
The introduction of the carboxylic acid moiety significantly elevates the melting point compared to the parent azobenzene due to the formation of intermolecular hydrogen-bonded dimers.
| Compound | Melting Point ( | Enthalpy of Fusion ( | Structural Driver |
| Azobenzene | 68°C | ~95 J/g | Weak |
| Phenoxyacetic Acid | 98–100°C | ~140 J/g | H-bonding (COOH dimer). |
| 4-Hydroxyazobenzene | 150–152°C | ~125 J/g | H-bonding (OH...N). |
| 4-Phenylazophenoxyacetic Acid | 178–182°C | ~160 J/g | Synergistic: |
Critical Insight: If your DSC shows a peak near 150°C , your sample is likely contaminated with the unreacted 4-Hydroxyazobenzene precursor. A sharp endotherm at 178-182°C confirms the successful etherification and high purity of the acid product.
Thermal Cis-Trans Isomerization
If the sample is exposed to UV light (365 nm) prior to DSC, a metastable cis state is formed.
-
Event: Exothermic peak observed between 60°C and 100°C.
-
Mechanism: Thermal back-relaxation from the high-energy cis state to the stable trans state.
-
Comparison: The activation energy (
) for this relaxation is higher in the acid derivative than in unsubstituted azobenzene, meaning the cis state is slightly more thermally stable (longer half-life in the dark).
TGA Analysis: Decomposition Pathways
Understanding the thermal ceiling is vital for processing (e.g., melt blending or sterilization).
Degradation Stages
The TGA curve reveals a two-step degradation mechanism distinct from simple carboxylic acids.
-
Stage I (210°C – 260°C): Decarboxylation
-
Unlike simple phenoxyacetic acid (which degrades ~200°C), the azo-conjugation stabilizes the ether linkage slightly. However, the carboxylic tail is the first weak point.
-
Mass Loss: ~15-17% (Corresponds to loss of
and partial alkyl fragmentation).
-
-
Stage II (290°C – 450°C): Azo Cleavage
-
Breakdown of the
bond and fragmentation of the aromatic rings. -
Mass Loss: Major weight loss event.
-
Comparative Stability Table
| Material | Onset of Degradation ( | Max Degradation Rate ( | Residue at 600°C |
| Azobenzene | ~170°C (Volatilization) | 220°C | 0% (Volatile) |
| Phenoxyacetic Acid | ~190°C | 240°C | < 5% |
| 4-Phenylazophenoxyacetic Acid | ~235°C | 295°C | ~15-20% (Char) |
Application Note: The target molecule is stable up to ~210°C.[2] This allows it to be used in melt-processing with polymers like PLA or PCL, but it cannot withstand the processing temperatures of engineering plastics like Nylon or PET (>250°C).
Mechanistic Visualization
The following diagram illustrates the thermal logic of the molecule, detailing how energy input translates to physical changes.
Figure 2: Thermal trajectory of 4-Phenylazophenoxyacetic acid from stability to degradation.
Comparison Guide: Why Choose This Variant?
When selecting a photo-switch for drug delivery or materials science, the choice often lies between the Acid, the Alcohol, or the Unsubstituted forms.
Alternative 1: Azobenzene (Unsubstituted)
-
Pros: Cheapest, fastest isomerization kinetics.
-
Cons: Volatile (sublimes), no functional handle for attachment, low melting point (68°C) limits solid-state applications.
-
Verdict: Use only for fundamental physics studies.
Alternative 2: 4-Hydroxyazobenzene (Precursor)
-
Pros: Easy to synthesize.
-
Cons: The phenolic -OH is a weak nucleophile and prone to oxidation. Lower thermal stability (MP ~150°C).
-
Verdict: Use as an intermediate, not a final material.
Product: 4-Phenylazophenoxyacetic Acid[3]
-
Pros:
-
COOH Handle: Allows robust amide coupling to peptides, polymers, or surfaces.
-
Thermal Robustness: Highest melting point (~180°C) in the series, ensuring stability in solid-state devices.
-
Spacer Effect: The
group decouples the azo dipole from the acid, preserving photo-switching efficiency.
-
-
Cons: Slower isomerization relaxation due to increased molecular weight.
References
-
Merck/Sigma-Aldrich. (2024). 4-(Phenylazo)benzoic acid and Azobenzene Derivatives: Physicochemical Properties.Link
-
PubChem. (2024). Compound Summary: 4-Phenylazophenoxyacetic acid (CID 459042). National Library of Medicine. Link
-
Beilstein Journal of Organic Chemistry. (2012). Recent advances towards azobenzene-based light-driven real-time information-transmitting materials.[3] (Discusses thermal relaxation kinetics of substituted azobenzenes). Link
- Journal of Thermal Analysis and Calorimetry. (General Reference). Thermal decomposition mechanism of azobenzene carboxylic acids.
Sources
Validating Cis-Trans Conversion Rates of Azo Acid Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Kinetic Imperative
In photopharmacology and smart material design, the utility of azobenzene acid derivatives hinges on precise control over their isomerization kinetics. Whether designing a stable peptide linker for drug delivery or a fast-relaxing molecular motor, the thermal half-life (
This guide objectively compares the performance of standard azobenzene acids against high-performance alternatives (Ortho-Fluoro and Push-Pull derivatives) and provides a rigorous, self-validating framework for experimentally verifying their cis-trans conversion rates.
Comparative Performance Analysis
Selecting the right azo acid derivative requires balancing stability against switching speed. The following table contrasts the three dominant classes of azo acid derivatives used in research today.
Table 1: Performance Benchmarks of Azo Acid Classes
| Feature | Standard Azo Acids (e.g., 4,4'-Azodibenzoic acid) | Ortho-Fluoro Azo Acids (Next-Gen Stable) | Push-Pull Azo Acids (Fast Relaxing) |
| Primary Application | MOFs, General pH-responsive polymers | Photopharmacology, Bistable switches | Molecular motors, Real-time sensing |
| Switching Wavelength | UV (365 nm) | Green (530 nm) | Red/NIR (600+ nm) |
| Thermal Half-Life ( | Minutes to Hours (e.g., ~40 min in DMSO) | Days to Years (Bistable) | Microseconds to Seconds |
| PSS (cis:trans) | ~80:20 to 90:10 | > 95:5 (High purity) | Low (Thermal back-reaction competes) |
| Fatigue Resistance | Moderate (UV degradation risk) | Excellent (Visible light only) | Good |
| Validation Method | Standard UV-Vis / HPLC | UV-Vis / NMR (Slow kinetics) | Flash Photolysis / T-Jump |
Key Insight: While standard azo acids are accessible, their reliance on UV light often leads to fatigue and biological toxicity. Ortho-fluoro derivatives offer superior PSS and bistability, making them the gold standard for applications requiring "set and forget" states.
Strategic Validation Workflows
To validate these rates with authority, one must select the protocol that matches the timescale of the derivative.
Diagram 1: Validation Method Decision Tree
This workflow ensures you apply the correct instrumental technique based on the estimated half-life of your derivative.
Caption: Decision matrix for selecting the appropriate kinetic validation technique based on the thermal stability of the azo derivative.
Core Experimental Protocols
These protocols are designed to be self-validating , meaning they include internal checks to confirm data integrity.
Protocol A: UV-Vis Kinetic Spectroscopy (The Gold Standard)
Best for: Standard and Ortho-Fluoro derivatives (
1. Sample Preparation:
-
Prepare a
solution of the azo acid in a spectroscopic grade solvent (e.g., DMSO or Methanol). -
Critical: If the derivative is pH-sensitive (carboxylic acid), use a buffered solution to prevent protonation changes from affecting the spectrum.
2. Irradiation (The "Pump"):
-
Place the cuvette in a temperature-controlled holder (
). -
Irradiate perpendicular to the beam path using a high-power LED (e.g., 365 nm for trans
cis) until the spectrum stops changing. This is the Photostationary State (PSS) .
3. Thermal Relaxation Measurement (The "Probe"):
-
Extinguish the irradiation source.
-
Immediately begin recording absorbance at
(of the trans form) every seconds.-
Rule of Thumb: Collect at least 10 data points per half-life.
-
-
Continue until absorbance returns to within 99% of the initial dark state value.
4. Self-Validation Steps:
-
Isosbestic Check: Overlay all time-point spectra. They must intersect at precise "isosbestic points." If these points drift, your sample is degrading or evaporating.
-
First-Order Linearity: Plot
vs. Time. A straight line ( ) confirms a clean, unimolecular thermal isomerization.
Protocol B: 1H-NMR PSS Determination
Best for: Validating the exact cis:trans ratio, which UV-Vis cannot directly provide without extinction coefficients.
1. Setup:
-
Dissolve ~5 mg of azo acid in deuterated solvent (e.g., DMSO-
). -
Acquire a "Dark" spectrum (100% trans reference).
2. In-Situ / Ex-Situ Irradiation:
-
Irradiate the NMR tube directly (if using a fiber optic setup) or externally for 10 minutes.
-
Rapidly transfer to the magnet if
is long (Ortho-Fluoro).
3. Data Analysis:
-
Integrate distinct signals (e.g., aromatic protons). The cis isomer signals are typically upfield-shifted due to ring shielding.
-
Calculation:
4. Self-Validation:
-
Verify that the total integration (Cis + Trans) remains constant relative to an internal standard (e.g., residual solvent peak) to rule out photobleaching/precipitation.
Data Processing & Logic
To convert raw data into authoritative kinetic constants, use the following logic.
Diagram 2: Isomerization Mechanism & Calculation Logic
This diagram illustrates the physical pathway and the mathematical extraction of rate constants.
Caption: Cycle of photoisomerization and the mathematical derivation of thermal half-life from absorbance data.
Calculations
-
Rate Constant (
): The slope of the plot vs. is . -
Half-Life (
): -
Activation Energy (
): Repeat Protocol A at 3 different temperatures (e.g., 25°C, 35°C, 45°C) and use the Arrhenius equation:
References
-
Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid. National Institutes of Health (PMC).
-
Ortho-Fluoroazobenzenes: Visible Light Switches with Very Long-Lived Z Isomers. ResearchGate.
-
Azobenzene Photoisomerization Quantum Yields in Methanol Redetermined. ResearchGate.
-
Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening. ACS Central Science.
-
Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks. Journal of Organic Chemistry.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Phenylazophenoxyacetic Acid
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final step—disposal—is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Phenylazophenoxyacetic acid, a specialized organic compound. Our approach moves beyond a simple checklist to instill a deep understanding of the causality behind each procedural step, ensuring a self-validating system of safety and compliance.
Hazard Profile & Risk Assessment: Understanding the "Why"
4-Phenylazophenoxyacetic acid, while not having a universally published, specific Safety Data Sheet (SDS), belongs to a class of compounds whose potential hazards can be expertly inferred from its structural components: the phenoxyacetic acid group and the phenylazo group.
-
Phenoxyacetic Acid Core: This structure is common in herbicides and can exhibit moderate toxicity. Related compounds like phenoxyacetic acid and its chlorinated derivatives are known to be harmful if swallowed and cause skin and serious eye irritation.[1][2]
-
Azo Group (-N=N-): The azo linkage makes this compound a dye. Azo dyes as a class are noted for their high stability and resistance to biodegradation.[3] A primary environmental concern is the reductive cleavage of the azo bond, which can form potentially carcinogenic or otherwise harmful aromatic amines. Therefore, releasing this compound into waterways where anaerobic conditions might exist is highly irresponsible.[3]
Based on these structural analogs, we must treat 4-Phenylazophenoxyacetic acid as a hazardous substance. The following table summarizes the likely hazard profile.
| Hazard Class | GHS Hazard Statement (Anticipated) | Precautionary Statement (Anticipated) | Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | Based on phenoxyacetic acid derivatives.[2] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | Common hazard for phenylacetic and phenoxyacetic acids.[1] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | A standard hazard for acidic organic powders.[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | Inhalation of fine organic powder can irritate the respiratory tract.[3] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long-lasting effects | P273: Avoid release to the environment. | Azo dyes are known for environmental persistence, and related phenoxy compounds are noted as aquatic hazards.[3][4][5] |
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1][6]
Core Disposal Protocol: A Step-by-Step Methodology
The guiding principle for disposing of 4-Phenylazophenoxyacetic acid is that it must be managed as regulated hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer. [3][7]
Step 1: Waste Segregation and Collection
The moment a material is designated as "waste," it begins a regulated journey. Proper segregation is the crucial first step to prevent dangerous reactions.[8]
-
Designate a Waste Stream: Establish a dedicated waste stream for 4-Phenylazophenoxyacetic acid and materials contaminated with it. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]
-
Solid Waste Collection:
-
Collect unadulterated solid 4-Phenylazophenoxyacetic acid waste in a dedicated, clearly labeled hazardous waste container.
-
For materials lightly contaminated with the solid (e.g., weighing paper, contaminated gloves, paper towels from a minor spill cleanup), place them in the same designated container.
-
-
Solution Waste Collection:
-
If the compound is in a solvent, collect the solution in a separate, compatible, and properly labeled liquid hazardous waste container. The label must include the full name of all components, including solvents and their approximate percentages.[9]
-
Step 2: Containerization and Labeling
Proper containment and labeling are not just regulatory requirements; they are vital for the safety of everyone who will handle the waste.
-
Choose a Compatible Container: Use a leak-proof container with a tightly sealing lid that is compatible with the waste.[8][9] For solid waste, a high-density polyethylene (HDPE) pail or a securely sealed glass jar is appropriate.
-
Apply a Hazardous Waste Label: Your institution's EHS department will provide official hazardous waste labels.[8] Fill out the label completely and legibly before adding any waste:
-
Full Chemical Name: "4-Phenylazophenoxyacetic acid" (avoid abbreviations).
-
Hazard Identification: Check the boxes for "Toxic" and "Environmental Hazard."
-
Principal Investigator/Lab Contact: Ensure there is a responsible party listed.
-
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically inside a fume hood or a ventilated cabinet.[9] The container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.[9]
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), contact your EHS office to schedule a pickup.
-
Professional Disposal: The waste will be collected by trained professionals and transported to a licensed hazardous waste disposal facility.[6] The most probable final disposal method for this type of organic solid is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potential hazardous combustion byproducts.[10]
Caption: Disposal workflow for 4-Phenylazophenoxyacetic acid.
Emergency Procedures: Spill & Exposure Management
Accidents happen. A robust disposal plan includes clear protocols for managing them.
Minor Spill Cleanup (Solid)
For small spills of a few grams within a controlled area like a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing a lab coat, safety goggles, and nitrile gloves.
-
Prevent Dusting: Do not use a dry brush or towel. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[11]
-
Collect Waste: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[4][11]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water.[11] Place the cleaning cloth and any contaminated PPE into the hazardous waste container.
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
First-Aid Measures
These measures are based on the expected hazards and should be followed while seeking immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][6]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation develops or persists.[1][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[6]
Decontamination & Empty Container Disposal
An "empty" container that once held a hazardous chemical is not empty; it is still considered hazardous waste until properly decontaminated.[12]
Protocol for Empty Container Decontamination
-
Thoroughly Empty: Ensure all visible solid material has been removed and placed into the solid waste stream.
-
Triple Rinse:
-
Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container, ensuring the solvent will not react with the container material.
-
Secure the lid and swirl the solvent to rinse all interior surfaces.
-
Pour the solvent rinsate into the appropriate liquid hazardous waste container.[12]
-
Repeat this rinsing process two more times for a total of three rinses.
-
-
Final Disposal of Container:
-
Allow the container to air dry completely in a fume hood.
-
Obliterate or deface the original chemical label.[12]
-
Dispose of the decontaminated container according to your institution's policy for clean lab glass or plastic.
-
By adhering to this comprehensive guide, you are not only complying with regulations but are actively participating in a culture of safety that protects you, your colleagues, and the environment.
References
-
Greenbook. (n.d.). Material Safety Data Sheet: 2-Ethylhexyl ester of 2-Methyl-4-chlorophenoxyacetic acid. [Link]
-
Washington State Department of Health. (2021). School Science Safety | Disposal of Hazardous Waste. [Link]
-
PubChem. (n.d.). Phenylacetic Acid. [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. [Link]
-
LabXchange. (2022). How To: Lab Waste. [Link]
-
Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide. [Link]
-
University of Oklahoma. (2025). EHSO Manual 2025-2026: Hazardous Waste. [Link]
-
MLR Institute of Pharmacy. (n.d.). Pharmaceutical Organic Chemistry-II Lab Manual. [Link]
-
VedPrep ChemAcademy. (2024). Lab Waste Disposal Rules You Must Follow. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. jove.com [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nswai.org [nswai.org]
Personal protective equipment for handling 4-Phenylazophenoxyacetic acid
CAS: 1422464-41-2 Formula: C₁₄H₁₂N₂O₃ Molecular Weight: 256.26 g/mol Synonyms: 2-(4-phenyldiazenylphenoxy)acetic acid; (p-Phenylazophenoxy)acetic acid[1]
Part 1: Risk Profile & Hazard Architecture
The "Unknown" Hazard Principle
As a specialized azo-derivative, 4-Phenylazophenoxyacetic acid lacks a globally harmonized, compound-specific GHS dossier in many public registries.[1] Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) , treating the molecule as a hybrid of its toxicophores: the Azo group (-N=N-) and the Phenoxyacetic acid moiety .[1]
Operational Classification (Precautionary Principle): Treat this substance as a Category 2 Irritant and a Potential Mutagen/Sensitizer .
| Component Hazard | Mechanism of Action | Operational Implication |
| Phenoxyacetic Acid Moiety | Acidic function; structurally similar to herbicides (e.g., 2,4-D).[1][2] | Corrosive/Irritant: High risk of ocular damage and respiratory tract irritation.[2][3] |
| Azo Linkage (-N=N-) | Metabolic reduction can cleave this bond, releasing aromatic amines.[1][2] | Genotoxicity Risk: Potential for skin sensitization and long-term mutagenicity.[2] Avoid all skin contact.[4][5] |
| Solid State (Powder) | High surface area particulate.[2] | Inhalation Risk: Dust generation must be suppressed to prevent alveolar deposition.[2] |
Part 2: Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on "standard" PPE. This compound requires a Barrier Integrity Protocol .
Layered Defense System
| Protection Zone | Equipment Standard | Validation Protocol (Self-Check) |
| Dermal (Hands) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, >5 mil) or Neoprene | Visual Leak Test: Inspect outer glove for micro-tears after every 30 mins of handling.[1][2] Change immediately if colored stains appear. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient due to dust migration risks.[1][2] | Seal Check: Goggles must form a suction-like seal around the orbits.[2] No gaps allowed. |
| Respiratory | N95 / P100 Respirator (if outside fume hood)Primary Control: Fume Hood | Fit Check: Positive/Negative pressure check before entering the hazard zone.[1][2] |
| Body | Lab Coat (Buttoned, High-Neck) + Chemical Apron (if handling >1g) | Coverage: Ensure no skin is exposed at the wrist between glove and coat cuff.[1][2] |
Part 3: Operational Workflow & Handling Logic
Storage & Stability
-
Environment: Store in a cool, dry place (2–8°C recommended for long-term stability).
-
Light Sensitivity: Azo bonds are photo-labile.[1] Store in amber glass vials or wrap containers in foil to prevent photo-degradation and potential formation of free radicals.
-
Segregation: Keep away from strong oxidizers (e.g., peroxides, nitric acid) and strong reducers (which cleave the azo bond).[1]
Experimental Handling Protocol
-
Engineering Control: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .
-
Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.
-
Solubilization: Dissolve in organic solvents (DMSO, Ethanol) slowly. Caution: Exothermic heat is unlikely, but solvation can increase skin permeability.[1]
Spill Response (Dry Powder)
-
Do NOT sweep dry dust (creates aerosols).
-
Method: Cover spill with a damp paper towel (solvent-wet if necessary) to suppress dust, then wipe up.[1]
-
Decontamination: Clean surface with 1N NaOH (to convert acid to salt) followed by water.
Part 4: Disposal & Deactivation Logic
Core Requirement: Never dispose of azo compounds down the drain.[6] They are recalcitrant in water treatment systems and toxic to aquatic life.
Disposal Decision Matrix (Graphviz)
Figure 1: Decision logic for the segregation and disposal of 4-Phenylazophenoxyacetic acid waste streams.
Disposal Protocol
-
Primary Path: High-temperature incineration is the only validated method to fully mineralize the azo linkage and prevent environmental release of aromatic amines.
-
Labeling: Waste containers must be explicitly labeled: "Contains Azo Compound – Potential Carcinogen/Mutagen."
-
Aqueous Waste: If the compound is in an aqueous buffer, do not neutralize and pour. Collect as Hazardous Aqueous Waste for off-site treatment.[1]
Part 5: References & Authority
-
PubChem. (n.d.). 4-Phenylazophenoxyacetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][1]
-
ECHA. (n.d.). Registration Dossier: 4-(phenylazo)phenol (Analogue Data). European Chemicals Agency. Retrieved from [Link][1]
-
National Institute of Health (NIH). (2025). GHS Classification Summary (Rev. 11). PubChem. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
